Quinolin-2-ylmethanamine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
quinolin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.2ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;;/h1-6H,7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAZBFLKFMBGMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18004-62-1 | |
| Record name | (quinolin-2-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Quinolin-2-ylmethanamine Dihydrochloride: A Technical Guide for Researchers
CAS Number: 18004-62-1
This technical guide provides a comprehensive overview of Quinolin-2-ylmethanamine dihydrochloride, a heterocyclic amine of interest to researchers in drug discovery and medicinal chemistry. This document outlines its physicochemical properties, potential synthetic routes, and explores its likely biological activities based on the broader class of quinoline derivatives.
Physicochemical Properties
This compound is the dihydrochloride salt of the parent compound, 2-(aminomethyl)quinoline. Key physicochemical data are summarized in the table below.
| Property | Value | Source |
| CAS Number | 18004-62-1 | [][2] |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ | [2] |
| Molecular Weight | 231.12 g/mol | [2] |
| IUPAC Name | quinolin-2-ylmethanamine;dihydrochloride | [] |
| Synonyms | 2-(Aminomethyl)quinoline dihydrochloride | [] |
| Free Base CAS Number | 5760-20-3 | [2] |
| Solubility | Soluble in deionized water and DMSO (may require heating or sonication) | [2] |
| Storage | Stable at room temperature | [2] |
Synthesis and Preparation
Experimental Protocol: General Synthesis of 2-(Aminomethyl)quinolines
The following is a generalized experimental protocol for the synthesis of 2-(aminomethyl)quinoline derivatives, which could be adapted for the synthesis of Quinolin-2-ylmethanamine.
Step 1: Preparation of 2-(Chloromethyl)quinoline Hydrochloride
A common precursor for the synthesis of 2-(aminomethyl)quinoline is 2-(chloromethyl)quinoline. This intermediate can be synthesized from quinaldine (2-methylquinoline) through various chlorination methods. One approach involves the reaction of quinaldine with a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride. The reaction mixture is typically heated under reflux, and the product, 2-(chloromethyl)quinoline, can be isolated and purified using standard techniques such as chromatography. The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid.
Step 2: Amination of 2-(Chloromethyl)quinoline
The 2-(chloromethyl)quinoline intermediate can then be converted to 2-(aminomethyl)quinoline through a nucleophilic substitution reaction. A general procedure would involve reacting 2-(chloromethyl)quinoline hydrochloride with a source of ammonia. For instance, 2-(chloromethyl)quinoline hydrochloride can be suspended in an aqueous solution of methylamine and stirred at room temperature. The resulting 2-(methylaminomethyl)quinoline can be extracted with an organic solvent, dried, and concentrated to yield the product. To obtain the primary amine, a protected form of ammonia, such as hexamethylenetetramine (in the Sommelet reaction) or phthalimide (in the Gabriel synthesis), followed by deprotection, could be employed to avoid over-alkylation.
Step 3: Formation of the Dihydrochloride Salt
The final step involves the formation of the dihydrochloride salt. The free base, 2-(aminomethyl)quinoline, is dissolved in a suitable solvent (e.g., ethanol or diethyl ether), and a solution of hydrochloric acid in the same or a compatible solvent is added. The dihydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried.
Potential Biological Activity and Mechanism of Action
While specific biological data for this compound is limited in publicly available literature, the broader class of quinoline derivatives is well-documented for a wide range of pharmacological activities, most notably as anticancer agents. Many quinoline-based compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms.
Two prominent mechanisms of action for anticancer quinoline derivatives are the inhibition of telomerase and the disruption of microtubule dynamics.
Telomerase Inhibition
Telomerase is an enzyme that is crucial for the maintenance of telomere length in cancer cells, allowing for their immortalization. Inhibition of telomerase can lead to telomere shortening, cellular senescence, and apoptosis. Several quinoline derivatives have been identified as potent telomerase inhibitors.[3] It is plausible that this compound could also exhibit such activity.
Microtubule Disruption
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis. The quinoline scaffold is present in several known microtubule-targeting agents. These compounds can either stabilize or destabilize microtubule polymers, leading to mitotic arrest and cell death.
Experimental Protocols for Biological Evaluation
To assess the potential anticancer activity of this compound, a series of standard in vitro assays can be employed.
Cell Proliferation Assay (MTT Assay)
This assay is used to determine the cytotoxic effect of the compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) assay can be used to evaluate the inhibitory effect of the compound on telomerase activity.
-
Cell Lysis: Prepare cell extracts from a cancer cell line known to have high telomerase activity.
-
Compound Incubation: Incubate the cell extracts with various concentrations of this compound.
-
TRAP Reaction: Perform the TRAP reaction, which involves the extension of a telomeric substrate by telomerase, followed by PCR amplification of the extended products.
-
Detection: Analyze the PCR products by gel electrophoresis or a more quantitative method like ELISA.
-
Data Analysis: Quantify the telomerase activity relative to a control and determine the IC50 value for telomerase inhibition.
Conclusion
This compound is a readily accessible synthetic building block with potential applications in drug discovery, particularly in the development of novel anticancer agents. While specific biological data for this compound is not extensively documented, its structural similarity to other biologically active quinoline derivatives suggests that it may exhibit interesting pharmacological properties, potentially through mechanisms such as telomerase inhibition or microtubule disruption. The experimental protocols outlined in this guide provide a framework for researchers to investigate the biological activity of this and related compounds. Further research is warranted to fully elucidate the therapeutic potential of this compound.
References
Quinolin-2-ylmethanamine dihydrochloride molecular weight
An In-Depth Technical Guide to Quinolin-2-ylmethanamine Dihydrochloride for Researchers and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in the field of medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] As a fused aromatic heterocycle, it provides a rigid and versatile framework for the design of novel therapeutic agents. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][3] This technical guide focuses on this compound, a specific derivative that holds potential as a building block in drug discovery and development. Its structure is primed for further chemical modification, making it a valuable intermediate for synthesizing more complex molecules with tailored biological functions.[4]
Core Compound Data: this compound
The fundamental properties of this compound are essential for its application in research and synthesis. The following table summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂ · 2HCl (C₁₀H₁₂Cl₂N₂) |
| Molecular Weight | 231.12 g/mol |
| Parent Compound | Quinolin-2-ylmethanamine |
| Parent Compound Formula | C₁₀H₁₀N₂ |
| Parent Compound M.W. | 158.20 g/mol |
Note: The molecular weight is calculated based on the molecular formula and atomic masses. This value is consistent with the molecular weights of its isomers, such as Quinolin-6-ylmethanamine dihydrochloride, which also has a molecular weight of 231.12 g/mol .[5]
Representative Experimental Protocol: Synthesis via Friedländer Annulation
The Friedländer synthesis is a straightforward and widely used method for the preparation of quinoline derivatives.[1][6] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). The following is a representative protocol for the synthesis of a substituted quinoline, which can be adapted for the synthesis of precursors to Quinolin-2-ylmethanamine.
Objective: To synthesize a 2-substituted quinoline derivative.
Materials:
-
2-Aminobenzaldehyde
-
A ketone with an α-methylene group (e.g., acetone for 2-methylquinoline)
-
Sodium ethoxide (NaOEt) or another suitable base/acid catalyst
-
Absolute Ethanol (EtOH)
-
Ethyl acetate
-
Petroleum ether
-
Standard laboratory glassware for reflux and workup
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 molar equivalent of 2-aminobenzaldehyde and 1 molar equivalent of the selected ketone in absolute ethanol.
-
Catalyst Addition: To this solution, add 1 molar equivalent of sodium ethoxide.[1] The mixture may change color, indicating the start of the reaction.
-
Reflux: Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC using a suitable eluent system (e.g., ethyl acetate/petroleum ether).[1] The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water to remove any inorganic salts. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure quinoline derivative.
This general protocol illustrates a common synthetic route. The synthesis of Quinolin-2-ylmethanamine would require starting materials that lead to the desired aminomethyl group at the 2-position, potentially through reduction of a nitrile or another suitable functional group introduced via this method.
Biological Context and Potential Signaling Pathways
Quinoline derivatives are of significant interest in oncology due to their ability to inhibit various protein kinases that are crucial for tumor growth and progression.[7] Many of these compounds function as targeted therapy agents, interfering with specific signaling cascades that are dysregulated in cancer cells.
Key signaling pathways often targeted by quinoline-based inhibitors include:
-
Receptor Tyrosine Kinase (RTK) Pathways: Quinoline derivatives have been developed to inhibit RTKs such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[8] Inhibition of these receptors blocks downstream signaling cascades that are vital for cell proliferation, angiogenesis, and survival.
-
Downstream Signaling Cascades: The inhibition of RTKs by quinoline compounds directly affects major downstream pathways like the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.[8] These cascades are central regulators of numerous cellular processes, and their blockade can lead to apoptosis (programmed cell death) and a reduction in tumor growth.
The versatility of the quinoline scaffold allows for the design of inhibitors that can target the ATP-binding sites of kinases, thereby preventing the phosphorylation events that drive these signaling pathways.[9]
Visualization of a Generic Kinase Inhibition Pathway
The following diagram illustrates a simplified, generic signaling pathway that can be inhibited by quinoline-based kinase inhibitors.
Caption: Generic pathway of RTK inhibition by a quinoline derivative.
Conclusion
This compound represents a valuable chemical entity for researchers in medicinal chemistry and drug development. Its defined molecular properties and the established biological significance of the quinoline core make it an attractive starting point for the synthesis of novel therapeutic agents. The ability of quinoline derivatives to modulate key signaling pathways, particularly in the context of cancer, underscores the continued importance of this compound class in the search for new and more effective treatments.[10][11]
References
- 1. Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. jptcp.com [jptcp.com]
- 5. Quinolin-6-ylmethanamine dihydrochloride | C10H12Cl2N2 | CID 45157162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. du.edu.eg [du.edu.eg]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
Quinolin-2-ylmethanamine Dihydrochloride: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and characterization of quinolin-2-ylmethanamine dihydrochloride, a valuable building block in medicinal chemistry and drug discovery. The quinoline moiety is a privileged scaffold in numerous biologically active compounds, and this particular derivative serves as a key intermediate for the development of novel therapeutic agents.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process commencing with the reduction of commercially available 2-quinolinecarbonitrile to the corresponding primary amine, followed by the formation of the dihydrochloride salt.
A robust and widely employed method for the reduction of the nitrile functional group is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.[1][2][3] This powerful reducing agent efficiently converts the carbon-nitrogen triple bond to a primary amine.[2] Subsequent treatment of the isolated quinolin-2-ylmethanamine with hydrochloric acid yields the desired dihydrochloride salt, which often presents as a more stable and crystalline solid, facilitating purification and handling.
Experimental Protocols
Synthesis of Quinolin-2-ylmethanamine
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (a slight molar excess) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Starting Material: A solution of 2-quinolinecarbonitrile in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while cooling in an ice bath.
-
Isolation: The resulting granular precipitate is filtered off and washed with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude quinolin-2-ylmethanamine as an oil or low-melting solid.
Preparation of this compound
-
Dissolution: The crude quinolin-2-ylmethanamine is dissolved in a minimal amount of a suitable solvent such as methanol or isopropanol.
-
Acidification: A solution of hydrochloric acid in an ethereal solvent (e.g., diethyl ether or dioxane) is added dropwise to the stirred amine solution until the mixture is acidic.
-
Precipitation and Isolation: The dihydrochloride salt typically precipitates out of the solution. The suspension may be cooled to promote complete precipitation. The solid product is then collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods and physical property measurements.
Table 1: Physicochemical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ |
| Molecular Weight | 231.12 g/mol [4] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250 °C (decomposes) |
| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted δ (ppm): 8.6-8.8 (br s, 3H, NH₃⁺), 8.2-8.4 (m, 2H, Ar-H), 8.0-8.1 (m, 2H, Ar-H), 7.8-7.9 (m, 1H, Ar-H), 7.6-7.7 (m, 1H, Ar-H), 4.6-4.7 (s, 2H, CH₂-NH₃⁺) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted δ (ppm): 154-156 (Ar-C), 146-148 (Ar-C), 138-140 (Ar-CH), 130-132 (Ar-CH), 128-130 (Ar-C), 127-129 (Ar-CH), 126-128 (Ar-CH), 122-124 (Ar-CH), 119-121 (Ar-C), 42-44 (CH₂) |
| IR (KBr, cm⁻¹) | Predicted ν: 3100-2800 (br, N-H stretch), 1600-1450 (C=C and C=N stretch), 1400-1200 (C-N stretch) |
| Mass Spectrometry (ESI+) | m/z: 159.09 [M+H]⁺ (for the free base) |
Note: The predicted NMR chemical shifts are based on the analysis of similar quinoline derivatives and the expected electronic effects of the protonated aminomethyl group.[5][6] The broad singlet in the ¹H NMR spectrum corresponds to the protons of the ammonium group. The aromatic protons will exhibit characteristic splitting patterns corresponding to the quinoline ring system. In the ¹³C NMR spectrum, the methylene carbon will appear in the aliphatic region, while the aromatic carbons will be in the downfield region. The IR spectrum will be characterized by a broad absorption band for the N-H stretching vibrations of the ammonium salt. Mass spectrometry will show the molecular ion of the free base after the loss of HCl.
Conclusion
This technical guide outlines a reliable and reproducible method for the synthesis of this compound from 2-quinolinecarbonitrile. The detailed experimental protocols and expected characterization data provide a solid foundation for researchers to produce and verify this important chemical intermediate. The availability of this compound will facilitate the exploration of new chemical space in the quest for novel therapeutics.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. adichemistry.com [adichemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Quinolin-6-ylmethanamine dihydrochloride | C10H12Cl2N2 | CID 45157162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. repository.uncw.edu [repository.uncw.edu]
Spectroscopic Profile of Quinolin-2-ylmethanamine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral characteristics of quinolin-2-ylmethanamine dihydrochloride. Due to the limited availability of public domain spectral data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related quinoline derivatives. Detailed experimental protocols for obtaining these spectra are also provided to facilitate the analytical characterization of this compound in a laboratory setting.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure. For this compound, the protonation of the quinoline nitrogen and the primary amine will influence the chemical shifts, particularly of the protons and carbons in their vicinity. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.5 - 8.7 | d | 1H | H4 |
| ~8.0 - 8.2 | d | 1H | H8 |
| ~7.8 - 8.0 | m | 2H | H5, H7 |
| ~7.6 - 7.8 | d | 1H | H3 |
| ~7.5 - 7.7 | t | 1H | H6 |
| ~4.5 - 4.7 | s | 2H | -CH₂-NH₃⁺ |
| ~9.0 - 10.0 | br s | 3H | -NH₃⁺ |
| ~13.0 - 14.0 | br s | 1H | Quinoline N-H⁺ |
d = doublet, t = triplet, m = multiplet, s = singlet, br s = broad singlet
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 157 | C2 |
| ~148 - 150 | C8a |
| ~138 - 140 | C4 |
| ~130 - 132 | C7 |
| ~129 - 131 | C5 |
| ~128 - 130 | C4a |
| ~127 - 129 | C6 |
| ~122 - 124 | C3 |
| ~45 - 47 | -CH₂-NH₃⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic bands for the aromatic quinoline ring and the protonated amine group.
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2800 | Strong, Broad | N-H stretching (amine salt) |
| ~3050 | Medium | Aromatic C-H stretching |
| ~2900 | Medium | Aliphatic C-H stretching |
| ~1620, 1580, 1500 | Medium-Strong | C=C and C=N stretching (quinoline ring) |
| ~1450 | Medium | CH₂ bending |
| ~1100 | Medium | C-N stretching |
| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is suitable. The spectrum would likely show the molecular ion of the free base after the loss of the two HCl molecules.
Table 4: Predicted Mass Spectrometry Data for Quinolin-2-ylmethanamine
| m/z | Ion |
| 159.09 | [M+H]⁺ (protonated free base) |
| 158.08 | [M]⁺ (molecular ion of free base) |
Experimental Protocols
The following sections detail standard procedures for acquiring NMR, IR, and MS spectra for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows.[1]
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or inversion.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
-
-
¹H NMR Spectrum Acquisition:
-
Utilize a standard single-pulse experiment.
-
Set appropriate parameters, including spectral width, acquisition time, relaxation delay (typically 1-5 seconds), and the number of scans. For dilute samples, a higher number of scans will be necessary to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectrum Acquisition:
-
Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
A longer relaxation delay and a higher number of scans are typically required compared to ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the chemical shifts to the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples like this compound, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.[2][3][4][5][6]
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of the sample with an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly.
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a common and effective technique for analyzing polar, non-volatile small molecules like this compound.[7][8][9][10][11]
Procedure (ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid may be added to promote protonation.
-
-
Instrument Setup and Analysis:
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Optimize the ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) to achieve a stable and strong signal for the ion of interest.
-
Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.
-
If fragmentation information is desired for structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).
-
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the spectroscopic analysis of this compound.
Caption: Workflow for NMR Spectroscopy Analysis.
Caption: Workflow for FT-IR Spectroscopy Analysis (KBr Method).
Caption: Workflow for Mass Spectrometry Analysis (ESI Method).
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. edinst.com [edinst.com]
- 6. jascoinc.com [jascoinc.com]
- 7. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
Quinolin-2-ylmethanamine Dihydrochloride: A Technical Overview of Physical Properties and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolin-2-ylmethanamine dihydrochloride is a heterocyclic organic compound belonging to the quinoline family. The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and is considered a "privileged structure" in medicinal chemistry. Its derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, antimalarial, and antimicrobial properties. This technical guide provides a detailed overview of the available physical properties of this compound and its isomers, alongside a discussion of the relevant biological context of quinoline derivatives in cellular signaling pathways.
Core Physical and Chemical Properties
Precise experimental data for this compound is not extensively available in peer-reviewed literature. However, computed data for the monohydrochloride salt and experimental data for isomeric forms provide valuable reference points.
Table 1: Computed Physical Properties for (2-Quinolyl)methylamine hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClN₂ | PubChem[1] |
| Molecular Weight | 194.66 g/mol | PubChem[1] |
| IUPAC Name | quinolin-2-ylmethanamine;hydrochloride | PubChem[1] |
| InChI Key | SUSYYDXUTFWSRV-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=CC=C2C(=C1)C=CC(=N2)CN.Cl | PubChem[1] |
Table 2: Experimental Physical Properties of Isomeric Quinolin-yl-methanamine Dihydrochlorides
| Isomer | Property | Value | Source |
| Quinolin-4-yl-methylamine dihydrochloride | Appearance | Yellow crystals | Chem-Impex |
| Molecular Formula | C₁₀H₁₀N₂·2HCl | Chem-Impex | |
| Molecular Weight | 231.2 g/mol | Chem-Impex | |
| Quinolin-6-ylmethanamine dihydrochloride | Molecular Formula | C₁₀H₁₂Cl₂N₂ | PubChem[2] |
| Molecular Weight | 231.12 g/mol | PubChem[2] | |
| C-QUINOLIN-8-YL-METHYLAMINE DIHYDROCHLORIDE | Appearance | Off-White to Pale Beige Solid | ChemicalBook[3] |
| Melting Point | 255-260 °C | ChemicalBook[3] | |
| Solubility | DMSO (Slightly), Water (Slightly) | ChemicalBook[3] | |
| Molecular Formula | C₁₀H₁₀N₂·2ClH | ChemicalBook[3] | |
| Molecular Weight | 231.125 g/mol | ChemicalBook[3] |
Experimental Protocols
Melting Point Determination (General Protocol)
The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities. The capillary method is a standard technique for melting point determination.[4]
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered sample is packed into a capillary tube to a height of 2-3 mm.[5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) approaching the expected melting point.[5]
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range.
Solubility Assessment (General Protocol)
Determining the solubility of a compound in various solvents is essential for its application in drug development, particularly for formulation and bioavailability studies. The equilibrium solubility is typically determined by the shake-flask method.[6]
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffers of different pH, ethanol) in a sealed vial.
-
Equilibration: The vials are agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Biological Context: Quinoline Derivatives as PI3K/Akt/mTOR Pathway Inhibitors
While no specific signaling pathway has been directly associated with this compound in the available literature, the broader class of quinoline derivatives has been extensively studied for its anticancer properties. A significant number of these compounds have been shown to target the Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[7][8][9][10] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[7][10]
The PI3K/Akt/mTOR pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which in turn activates Akt. Akt then phosphorylates a range of downstream targets, including mTOR, which promotes protein synthesis and cell growth. Quinoline-based inhibitors can interfere with this cascade at various points, leading to the induction of apoptosis and the suppression of tumor growth.[11][12]
Conclusion
This compound remains a compound with limited publicly available experimental data regarding its physical properties. The provided information, including computed data for the monohydrochloride and experimental data for its isomers, serves as a valuable starting point for researchers. The broader biological context of quinoline derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway highlights the potential therapeutic relevance of this class of compounds and suggests a promising avenue for future investigation of this compound and its analogs in the field of drug development. Further experimental characterization is necessary to fully elucidate the physicochemical profile and biological activity of this specific compound.
References
- 1. (2-Quinolyl)methylamine hydrochloride | C10H11ClN2 | CID 18507529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinolin-6-ylmethanamine dihydrochloride | C10H12Cl2N2 | CID 45157162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C-QUINOLIN-8-YL-METHYLAMINE DIHYDROCHLORIDE | 18004-63-2 [amp.chemicalbook.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinolin-2-ylmethanamine Dihydrochloride: A Technical Overview for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical guide to Quinolin-2-ylmethanamine dihydrochloride, a quinoline derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. This document outlines the compound's chemical structure, physicochemical properties, a plausible synthetic pathway, and general characterization methodologies.
Chemical Structure and Properties
This compound is the dihydrochloride salt of quinolin-2-ylmethanamine. The parent compound features a quinoline ring system with a methanamine substituent at the 2-position. The dihydrochloride salt is formed by the protonation of both the primary amine and the quinoline ring nitrogen, enhancing its solubility in aqueous media.
Physicochemical Data
A summary of key physicochemical properties is presented in Table 1. It is important to note that experimental data for the dihydrochloride salt is limited in publicly available literature; therefore, some data pertains to the monohydrochloride or the free base form.
| Property | Value | Source/Form |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ | Dihydrochloride |
| Molecular Weight | 231.12 g/mol | Dihydrochloride |
| IUPAC Name | quinolin-2-ylmethanamine;dihydrochloride | Dihydrochloride[1] |
| CAS Number | 861036-67-1 (monohydrochloride) | Monohydrochloride[2] |
| Appearance | Expected to be a crystalline solid | General for salts |
| Solubility | Sparingly soluble in water (as quinoline)[3] | Quinoline Base |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)CN.Cl.Cl | Dihydrochloride |
Note: The properties of quinoline derivatives can be influenced by substitution patterns. Quinoline itself is a colorless hygroscopic liquid with a strong odor[3].
Synthesis and Experimental Protocols
Proposed Synthesis of 2-(Aminomethyl)quinoline
A feasible approach involves the following steps:
-
Synthesis of 2-Cyanoquinoline: This intermediate can be prepared from quinoline-N-oxide and a cyanide source, a common method for introducing a cyano group at the 2-position of N-heterocycles.
-
Reduction of 2-Cyanoquinoline: The nitrile group can be reduced to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or catalytic hydrogenation.
Experimental Protocol: Reduction of 2-Cyanoquinoline (General Procedure)
-
Reaction Setup: A solution of 2-cyanoquinoline in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: The solution is cooled in an ice bath, and a reducing agent (e.g., a solution of LiAlH₄ in ether) is added dropwise with stirring.
-
Workup: After the reaction is complete (monitored by thin-layer chromatography), the reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., NaOH solution) to precipitate the aluminum salts.
-
Extraction and Purification: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude quinolin-2-ylmethanamine. The product can be further purified by column chromatography.
Formation of the Dihydrochloride Salt
The purified quinolin-2-ylmethanamine (free base) can be converted to the dihydrochloride salt by the following procedure:
-
The free base is dissolved in a suitable organic solvent (e.g., ethanol or diethyl ether).
-
A solution of hydrochloric acid in the same or a compatible solvent is added in excess (at least two equivalents).
-
The dihydrochloride salt will precipitate out of the solution.
-
The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Characterization
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy should show characteristic signals for the aromatic protons of the quinoline ring, a singlet for the methylene (-CH₂-) group, and a broad signal for the ammonium (-NH₃⁺) protons. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR spectroscopy will show the expected number of carbon signals for the quinoline ring and the methylene carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the ammonium group, C-H stretching of the aromatic and methylene groups, and C=C and C=N stretching of the quinoline ring.
-
Mass Spectrometry (MS): Mass spectral analysis should show a molecular ion peak corresponding to the free base (quinolin-2-ylmethanamine) after the loss of two molecules of HCl.
While specific spectral data for the dihydrochloride is not widely published, suppliers of the monohydrochloride salt often have analytical data such as NMR, HPLC, and LC-MS available upon request[4].
Applications in Research and Development
Quinoline derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities[5]. They form the core structure of many pharmaceuticals, including antimalarial, antibacterial, and anticancer agents[5][6]. This compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its primary amine functionality allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships.
Visualizations
To aid in the understanding of the concepts presented, the following diagrams have been generated.
Figure 1: Chemical structure of this compound.
Figure 2: Proposed synthesis pathway for this compound.
References
Quinolin-2-ylmethanamine Dihydrochloride: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of Quinolin-2-ylmethanamine dihydrochloride. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a robust framework for its experimental determination. It includes detailed, adaptable protocols for solubility assessment and discusses general strategies for improving the solubility of quinoline derivatives. Furthermore, this guide explores the broader biological context of quinoline compounds, outlining their general mechanisms of action in relevant signaling pathways.
Solubility Profile
Table 1: Qualitative and Predicted Solubility of this compound and Related Compounds
| Solvent/System | Predicted/Observed Solubility | Remarks |
| Water | Likely slightly soluble to sparingly soluble | As a dihydrochloride salt, solubility is expected to be higher than the free base. Solubility is likely pH-dependent. |
| Dimethyl Sulfoxide (DMSO) | Predicted to be soluble or slightly soluble | A common solvent for initial stock solutions of quinoline derivatives. |
| Ethanol | Predicted to be soluble or slightly soluble | Often used as a co-solvent to improve aqueous solubility. |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Predicted to be sparingly soluble | Many quinoline derivatives exhibit poor solubility in physiological buffers. |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, the following established experimental protocols are recommended. These methods are widely used in the pharmaceutical industry for characterizing the solubility of new chemical entities.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility, which represents the maximum concentration of a substance that can dissolve in a solvent at equilibrium.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., purified water, various pH buffers, organic solvents). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. The concentration of the dissolved compound in the supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Kinetic Solubility Assessment
Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds. These methods measure the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.
Methodology (Nephelometric Method):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume of each DMSO dilution to a corresponding well in a clear-bottom 96-well plate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Precipitation Measurement: The plate is then read using a nephelometer, which measures the light scattering caused by any precipitated particles. The kinetic solubility is defined as the concentration at which significant precipitation is first observed.[2]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining and optimizing the solubility of a pharmaceutical compound like this compound.
Biological Context: General Signaling Pathways for Quinoline Derivatives
While specific signaling pathways for this compound have not been identified, the broader class of quinoline derivatives has been extensively studied, particularly for their anti-cancer properties.[3][4][5] These compounds are known to interact with various molecular targets, thereby modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.
The diagram below illustrates some of the common signaling pathways targeted by quinoline-based compounds in cancer cells.
Quinoline derivatives have been shown to exert their anti-cancer effects through multiple mechanisms, including:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Many quinoline-based drugs, such as bosutinib and lenvatinib, function as inhibitors of RTKs like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[6]
-
PI3K/Akt/mTOR Pathway Inhibition: This is a central pathway regulating cell growth and survival, and several quinoline derivatives have been developed to target key kinases within this cascade, such as PI3K and mTOR.[6]
-
Disruption of Tubulin Polymerization: Some quinoline compounds can interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.[4]
-
DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring allows some derivatives to intercalate into DNA, disrupting DNA replication and transcription and inhibiting enzymes like topoisomerases.[3]
References
- 1. C-QUINOLIN-8-YL-METHYLAMINE DIHYDROCHLORIDE | 18004-63-2 [amp.chemicalbook.com]
- 2. Solubility Test | AxisPharm [axispharm.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability and Storage of Quinolin-2-ylmethanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Quinolin-2-ylmethanamine dihydrochloride. The information is intended to assist researchers, scientists, and professionals in the pharmaceutical industry in ensuring the integrity and reliability of this compound in their research and development endeavors. Due to the limited availability of specific stability data for this compound in the public domain, this guide combines direct information where available with established knowledge regarding the stability of related quinoline compounds.
Chemical and Physical Properties
This compound is the dihydrochloride salt of 2-(aminomethyl)quinoline. The presence of the quinoline nucleus and the aminomethyl group influences its chemical reactivity and stability.
| Property | Value |
| CAS Number | 18004-62-1; 5760-20-3 |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ |
| Molecular Weight | 231.12 g/mol |
Recommended Storage Conditions
Proper storage is critical to maintain the stability and purity of this compound. Conflicting information from suppliers suggests that the optimal storage conditions may depend on the intended duration of storage and the purity of the material.
| Parameter | Recommended Condition |
| Temperature | Short-term: Room temperature.[1] Long-term: -20°C or -80°C to prevent degradation.[1] Some suppliers also suggest room temperature for general storage. |
| Atmosphere | Inert atmosphere is recommended by some suppliers. |
| Light | Store in a dark place. Quinoline compounds, in general, can be light-sensitive. |
| Moisture | Store in a dry, well-ventilated area.[2] Quinoline compounds can be hygroscopic. |
| Container | Keep container well-closed.[2] |
Stability Profile and Degradation
Potential Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. The following diagram illustrates a general logical workflow for conducting such a study on a chemical compound like this compound.
Experimental Protocols for Stability Assessment
The following are generalized protocols for conducting forced degradation studies on quinoline derivatives. These should be adapted and optimized for this compound.
General Stock Solution Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).[3] Sonication or gentle heating may be required to aid dissolution.[1]
Forced Degradation (Stress Testing) Protocols
The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at room temperature or an elevated temperature (e.g., 60°C) if no degradation is observed at room temperature. Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize samples with 0.1 M HCl before analysis. |
| Oxidative Degradation | Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours). |
| Thermal Degradation | For solutions, place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C). For the solid compound, place the powder in the oven. Sample at various time points. |
| Photolytic Degradation | Expose the stock solution in a chemically inert, transparent container to a light source providing both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light (e.g., wrapped in aluminum foil). |
Analytical Methodology: Stability-Indicating HPLC
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.
| HPLC Parameter | Typical Conditions for Quinoline Derivatives |
| Column | Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm). |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min. |
| Detection | UV detection at a wavelength appropriate for the quinoline chromophore (e.g., around 230 nm or 270 nm). A photodiode array (PDA) detector is recommended for peak purity analysis. |
| Column Temperature | Ambient or controlled (e.g., 30°C). |
| Injection Volume | 10-20 µL.[3] |
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[4]
Summary and Recommendations
-
Storage: For long-term stability, this compound should be stored at low temperatures (-20°C or -80°C), protected from light, in a tightly sealed container, and in a dry environment.[1] For short-term use, room temperature storage may be acceptable.[1]
-
Handling: Handle in a well-ventilated area, avoiding contact with skin and eyes.[2]
-
Stability Testing: A comprehensive forced degradation study is recommended to understand the specific stability profile of this compound. The provided protocols offer a starting point for these investigations.
-
Analytical Monitoring: A validated stability-indicating HPLC method is essential for monitoring the purity and degradation of the compound over time and under various stress conditions.
By adhering to these guidelines, researchers and drug development professionals can ensure the quality and integrity of this compound, leading to more reliable and reproducible scientific outcomes.
References
The Biological Frontier: An In-Depth Technical Guide to the Activity of Novel Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a cornerstone in medicinal chemistry, continues to yield novel derivatives with potent and diverse biological activities. This technical guide provides a comprehensive overview of the latest advancements in the anticancer, antimicrobial, and anti-inflammatory properties of these emerging compounds. Through a systematic presentation of quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this document serves as a vital resource for researchers engaged in the discovery and development of next-generation therapeutics.
Quantitative Analysis of Biological Activity
The therapeutic potential of novel quinoline derivatives is underscored by their potent activity in a range of biological assays. The following tables summarize key quantitative data, offering a comparative landscape of their efficacy.
Anticancer Activity
The cytotoxicity of novel quinoline derivatives has been evaluated against a panel of human cancer cell lines, with IC50 values demonstrating significant growth-inhibitory potential.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | [1] |
| HCT-116 (Colon) | 5.34 | [1] | ||
| MCF-7 (Breast) | 5.21 | [1] | ||
| Quinoline-Chalcone | Compound 6 | HL-60 (Leukemia) | 0.59 | [1] |
| Phenylsulfonylurea-Quinoline | Compound 7 | HepG-2 (Liver) | 2.71 | [1] |
| A549 (Lung) | 7.47 | [1] | ||
| MCF-7 (Breast) | 6.55 | [1] | ||
| Pyrimido[4,5-b]quinoline | Various Derivatives | MCF-7 (Breast) | 48.54 - 70.33 | [2] |
| 7-chloro-4-quinolinylhydrazone | Various Derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [3] |
| N-alkylated, 2-oxoquinoline | Various Derivatives | HEp-2 (Larynx) | 49.01 - 77.67% inhibition | [3] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | Compound 55 | HL-60 (Leukemia) | 19.88 | [3] |
| U937 (Lymphoma) | 43.95 | [3] | ||
| Pyridin-2-one substituted quinoline | Compound 4c | K-562 (Leukemia) | 7.72 | [4] |
| HOP-92 (Lung) | 2.37 | [4] | ||
| SNB-75 (CNS) | 2.38 | [4] | ||
| RXF 393 (Renal) | 2.21 | [4] | ||
| HS 578T (Breast) | 2.38 | [4] |
Antimicrobial Activity
Novel quinoline derivatives have demonstrated significant efficacy against a spectrum of pathogenic bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values highlighting their potential as future antimicrobial agents.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Compounds 2 & 6 | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | 3.12 - 50 | [5] |
| Quinoline-based hydroxyimidazolium hybrids | Compound 7b | Staphylococcus aureus | 2 | [6] |
| Mycobacterium tuberculosis H37Rv | 10 | [6] | ||
| Compound 7c, 7d | Cryptococcus neoformans | 15.6 | [6] | |
| Various hybrids | Candida spp., Aspergillus spp. | 62.5 | [6] | |
| Quinoline–Thiazole Derivatives | Compound I (R = H, R1 = Br) | Rhizopus oryzae | 6.3 | [7] |
| Various hybrids | Bacterial strains | 10.9 - 39.4 | [7] | |
| Quinoline-Thiazole Derivatives | Compound 4h, 4m | Candida krusei | ≤0.06 | [7] |
| Quinoline-Thiazole Derivatives | Compound 4d, 4i, 4k, 4l, 4m | Candida albicans | 1.95 | [7] |
| Quinoline-Thiosemicarbazide Derivatives | QST10 | Candida albicans | 31.25 | [8] |
| QST8, QST9 | Staphylococcus aureus | 250 | [8] | |
| QST4 | Mycobacterium tuberculosis H37Rv | 6.25 µM | [8] | |
| QST3, QST10 | Mycobacterium tuberculosis H37Rv | 12.5 µM | [8] |
Anti-inflammatory Activity
The anti-inflammatory potential of novel quinoline derivatives has been demonstrated in vivo, with significant inhibition of edema in preclinical models.
| Compound Class | Derivative Example | Animal Model | Dosage | Inhibition of Edema (%) | Reference |
| Oxa-diaza-anthracen-one | Compound 3g | Xylene-induced ear edema in mice | 50 mg/kg (oral) | 63.19 | [9] |
| Tetraaza-cyclopenta[a]anthracene | Compound 6d | Xylene-induced ear edema in mice | 50 mg/kg (oral) | 68.28 | [9] |
| Quinoline-pyrazole hybrids | Compound 12c, 14a, 14b | Carrageenan-induced rat paw edema | - | Significant | [10] |
| Indoloquinoline derivative | N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride | Methotrexate-induced inflammation in mice | 200 mg/mL | Significant reduction in inflammatory markers | [11] |
Experimental Protocols
The following section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for the evaluation of novel quinoline derivatives.
MTT Assay for Anticancer Activity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, using a dose-response curve.
Agar Well Diffusion Method for Antimicrobial Activity
This protocol describes the agar well diffusion method for determining the antimicrobial susceptibility of test compounds.
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi
-
Nutrient broth or Sabouraud dextrose broth
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Test quinoline derivatives
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (e.g., DMSO)
-
Micropipettes
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in sterile broth.
-
Plate Preparation: Pour molten agar into sterile petri dishes and allow to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells of 6-8 mm diameter into the agar plates using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test quinoline derivative solution at a known concentration into each well. Also, add positive and negative controls to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
-
MIC Determination: To determine the Minimum Inhibitory Concentration (MIC), a broth microdilution method is typically performed following the initial screening.
Xylene-Induced Ear Edema Model for Anti-inflammatory Activity
This in vivo protocol is used to assess the acute anti-inflammatory activity of quinoline derivatives.
Materials:
-
Swiss albino mice
-
Xylene
-
Test quinoline derivatives
-
Reference anti-inflammatory drug (e.g., indomethacin, diclofenac)
-
Vehicle (e.g., saline, DMSO)
-
Micropipette
-
Cork borer (6 mm diameter)
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the mice into groups (n=6). Administer the test quinoline derivatives orally or intraperitoneally at different doses. Administer the reference drug to the positive control group and the vehicle to the negative control group.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) post-dosing, apply a fixed volume (e.g., 20 µL) of xylene to the inner surface of the right ear of each mouse to induce edema. The left ear serves as the control.
-
Sample Collection: After a set time (e.g., 15-30 minutes) following xylene application, sacrifice the mice by cervical dislocation.
-
Edema Measurement: Punch out circular sections from both ears using a cork borer and weigh them.
-
Calculation of Inhibition: The anti-inflammatory activity is expressed as the percentage inhibition of edema, calculated using the formula: % Inhibition = [(Wt_control - Wt_treated) / Wt_control] x 100 Where Wt_control is the difference in weight between the right and left ears of the control group, and Wt_treated is the difference in weight between the right and left ears of the treated group.
Signaling Pathways and Mechanisms of Action
Novel quinoline derivatives exert their biological effects by modulating key cellular signaling pathways implicated in the pathogenesis of cancer and inflammation. The following diagrams, created using the DOT language, illustrate the points of intervention for these compounds.
Inhibition of EGFR/HER-2 Signaling in Cancer
Many quinoline derivatives function as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are critical drivers of tumor growth and proliferation. By blocking the tyrosine kinase activity of these receptors, quinoline compounds disrupt downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis.[12][13][14][15]
References
- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Quinolin-2-ylmethanamine Dihydrochloride: A Versatile Scaffold for Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2] Its versatile structure allows for diverse substitutions, enabling the fine-tuning of pharmacological profiles. Among the various quinoline-based building blocks, Quinolin-2-ylmethanamine dihydrochloride has emerged as a particularly valuable precursor for the synthesis of novel bioactive molecules. The primary amine functionality at the 2-position of the quinoline ring offers a reactive handle for a multitude of chemical transformations, allowing for the construction of diverse compound libraries for drug discovery.
This technical guide provides a comprehensive overview of this compound as a building block in medicinal chemistry. It covers its synthesis, reactivity, and application in the development of therapeutic agents, with a focus on anticancer, antimicrobial, and kinase inhibitory activities. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate its use in drug discovery and development.
Chemical Properties and Synthesis
Quinolin-2-ylmethanamine, in its dihydrochloride salt form, is a stable, crystalline solid that is amenable to a variety of chemical reactions. The primary amine group is a key functional feature, allowing for the formation of amides, sulfonamides, imines, and secondary or tertiary amines through various synthetic methodologies.
General Experimental Protocol: Reduction of 2-Quinolinecarbonitrile
-
Dissolution: Dissolve 2-quinolinecarbonitrile in a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Slowly add a solution of a reducing agent, such as LiAlH₄ in the same solvent, to the solution of 2-quinolinecarbonitrile at a controlled temperature (typically 0 °C to room temperature).
-
Quenching: After the reaction is complete (monitored by thin-layer chromatography), cautiously quench the reaction mixture by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.
-
Extraction: Filter the resulting suspension and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude Quinolin-2-ylmethanamine.
-
Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., ethanol) and treat with a solution of hydrochloric acid in the same solvent to precipitate the dihydrochloride salt.
-
Isolation: Collect the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum.
Reactivity and Application as a Building Block
The primary amine of Quinolin-2-ylmethanamine serves as a versatile nucleophile, enabling its use in a variety of coupling reactions to generate diverse libraries of compounds.
Amide Bond Formation
A fundamental transformation in medicinal chemistry is the formation of an amide bond. Quinolin-2-ylmethanamine can be readily coupled with a wide range of carboxylic acids using standard peptide coupling reagents.
General Experimental Protocol: Amide Coupling using EDC/HOBt
-
Activation: To a solution of the desired carboxylic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling: Add this compound (1.0 eq) and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous solution of a weak acid (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-(quinolin-2-ylmethyl)amide.[3][4][5]
Experimental Workflow for Amide Synthesis
Caption: General workflow for the synthesis of N-(quinolin-2-ylmethyl)amides.
Reductive Amination
Reductive amination provides a straightforward method for the synthesis of secondary and tertiary amines by reacting an amine with a carbonyl compound in the presence of a reducing agent.[6][7][8][9]
General Experimental Protocol: Reductive Amination
-
Imine Formation: In a suitable solvent such as methanol or 1,2-dichloroethane, combine this compound (1.0 eq), the desired aldehyde or ketone (1.1 eq), and a base like triethylamine (1.2 eq) to neutralize the hydrochloride salt. Stir at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for an additional 4-12 hours.
-
Work-up: Quench the reaction by the addition of water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.[6][7][8][9]
Experimental Workflow for Reductive Amination
Caption: General workflow for the synthesis of N-substituted Quinolin-2-ylmethanamines.
Applications in Medicinal Chemistry
Derivatives of Quinolin-2-ylmethanamine have shown promise in several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
The quinoline scaffold is a common feature in many anticancer agents.[2][10][11] Derivatives of 2-aminomethylquinoline have been investigated for their potential to inhibit various cancer cell lines. The mechanism of action for many quinoline-based anticancer drugs involves the inhibition of key signaling pathways that are often dysregulated in cancer.
Targeted Signaling Pathways
Several critical signaling pathways involved in cell proliferation, survival, and angiogenesis are targeted by quinoline derivatives. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival.[1][12][13]
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation.
-
Receptor Tyrosine Kinases (RTKs): Many quinoline-based compounds are potent inhibitors of RTKs such as EGFR, VEGFR, and c-Met, which are frequently overexpressed or mutated in various cancers.[14][15][16][17][18][19][20][21][22][23][24][25][26][27]
Signaling Pathways Targeted by Quinoline Derivatives
Caption: Key signaling pathways in cancer targeted by quinoline derivatives.
Quantitative Data: Anticancer Activity of 2-Substituted Quinoline Derivatives
The following table summarizes the in vitro anticancer activity of various 2-substituted quinoline derivatives, showcasing their potential as leads for further development. It is important to note that these compounds are structurally related to derivatives that can be synthesized from Quinolin-2-ylmethanamine, though the original studies may not have used this specific starting material.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,4-Disubstituted Quinolines | SF-295 (CNS) | 0.314 - 4.65 | [14] |
| HTC-8 (Colon) | 0.314 - 4.65 | [14] | |
| HL-60 (Leukemia) | 0.314 - 4.65 | [14] | |
| Quinolyl Hydrazones | NCI-60 Panel | 0.33 - 4.87 (GI₅₀) | [28] |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | HL-60 | Low µM range | [29] |
| MCF-7 | Low µM range | [29] | |
| Quinoline Amide Analogues | HT-29 (Colon) | 3.38 | [20][27] |
| COLO-205 (Colon) | 10.55 | [20][27] |
Kinase Inhibition
The role of kinases in signal transduction makes them attractive targets for cancer therapy. Several quinoline-based compounds have been developed as potent kinase inhibitors.
Quantitative Data: Kinase Inhibitory Activity of Quinoline Derivatives
| Target Kinase | Compound Type | IC₅₀ (nM) | Reference |
| c-Met | Quinoline-based analogs | 0.9 - 1.7 | [14] |
| c-Met | 3,6-disubstituted quinoline | 9.3 | [19] |
| EGFR | 4-anilinoquinoline-3-carbonitrile | 5 | [19] |
| EGFR | Quinoline-pyrazoline hybrids | 31.80 - 42.52 | [19] |
| EGFR | Quinoline Amide Derivatives | 138 | [30] |
| VEGFR-2 | 7-Chloro-4-(piperazin-1-yl)quinoline | 1380 | [17] |
| VEGFR-2 | Quinoline-isatin hybrids | 69.11 - 85.89 | [24] |
| PI3Kα | 4-anilinoquinoline | 720 | [19] |
| mTOR | 4-anilinoquinoline | 2620 | [19] |
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents. The 2-aminomethylquinoline scaffold can be incorporated into novel structures to combat bacterial and fungal infections.
Quantitative Data: Antimicrobial Activity of Quinoline Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline derivatives | Escherichia coli | 8 | [31] |
| Bacillus subtilis | 16 | [31] | |
| α-aminophosphonates with quinoline | Gram-positive bacteria | 0.25 - 128 | [28] |
| Gram-negative bacteria | 0.25 - 128 | [28] | |
| Fungi | 0.25 - 32 | [28] | |
| N-substituted carbazoles | S. aureus | 30 | [32] |
| S. epidermidis | 50 | [32] | |
| S. pyogenes | 40 | [32] |
Pharmacokinetic Considerations
While extensive pharmacokinetic data for derivatives of Quinolin-2-ylmethanamine are not widely published, general trends for quinoline-based compounds can be considered. In silico tools and early-stage in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are crucial in guiding the optimization of lead compounds derived from this scaffold. Key parameters to consider include solubility, membrane permeability, metabolic stability, and potential for cytochrome P450 inhibition. Some studies on related compounds have shown high gastrointestinal absorption and the ability to cross the blood-brain barrier.[33]
Conclusion
This compound is a valuable and versatile building block for the synthesis of diverse compound libraries in medicinal chemistry. Its readily available primary amine functionality allows for straightforward derivatization through well-established synthetic protocols such as amide coupling and reductive amination. The resulting 2-substituted quinoline derivatives have demonstrated significant potential as anticancer, antimicrobial, and kinase inhibitory agents. This guide provides a foundational resource for researchers to leverage the synthetic utility of this compound in the pursuit of novel therapeutic agents. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and improved drug candidates.
References
- 1. Molecular Pathways: Targeting the PI3K Pathway in Cancer—BET Inhibitors to the Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 4. Amide Synthesis [fishersci.it]
- 5. ajchem-a.com [ajchem-a.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel type II c-Met inhibitors based on BMS-777607 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 21. researchgate.net [researchgate.net]
- 22. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies | Bentham Science [benthamscience.com]
- 28. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Quinolin-2-ylmethanamine Dihydrochloride: A Technical Guide for Ligand-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[4][5][6] This technical guide focuses on Quinolin-2-ylmethanamine dihydrochloride as a core scaffold for ligand-based drug design (LBDD). While specific biological data for this particular isomer is not extensively documented in publicly available literature, this guide will provide a comprehensive framework for its utilization in the drug discovery process. We will explore its physicochemical properties, potential synthesis strategies, and a systematic approach to LBDD, drawing upon the wealth of information available for the broader class of quinoline derivatives and its isomers. This document aims to equip researchers with the necessary theoretical and practical knowledge to explore the therapeutic potential of novel compounds derived from the Quinolin-2-ylmethanamine core.
Introduction to this compound
This compound is a heterocyclic aromatic organic compound.[5] The quinoline ring system is a versatile nucleus in the design and synthesis of biologically active compounds.[1][2][3] The presence of the aminomethyl group at the 2-position provides a key vector for chemical modification, allowing for the exploration of diverse chemical space and the potential for interaction with various biological targets. The dihydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for biological screening and formulation development.
While isomers such as quinolin-4-yl-methylamine and quinolin-5-yl-methylamine have been noted for their roles in pharmaceutical and biochemical research[7][8], the 2-substituted isomer represents a structurally distinct starting point for generating novel molecular entities. The pyridine ring in quinoline is electron-deficient, influencing its chemical reactivity and potential interactions with biological macromolecules.[9]
Physicochemical Properties
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ | - |
| Molecular Weight | 231.13 g/mol | [11] |
| IUPAC Name | quinolin-2-ylmethanamine;dihydrochloride | - |
| CAS Number | Not available in search results | - |
| Predicted LogP | Varies with prediction software | [10] |
| Predicted Solubility | High in aqueous solutions due to the dihydrochloride salt form. | General Chemical Knowledge |
| Predicted pKa | The primary amine and the quinoline nitrogen will have distinct pKa values. | General Chemical Knowledge |
Synthesis of Quinolin-2-ylmethanamine and its Derivatives
The synthesis of the quinoline scaffold can be achieved through various established methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[9][12] For 2-substituted quinolines specifically, several synthetic strategies have been developed.[13][14] A general approach to the synthesis of Quinolin-2-ylmethanamine could start from a precursor such as 2-methylquinoline (quinaldine), which can be functionalized at the methyl group.
General Synthetic Protocol
A plausible synthetic route, though not explicitly found for the title compound, can be conceptualized based on standard organic chemistry transformations. One common method involves the radical bromination of 2-methylquinoline followed by nucleophilic substitution with an amine source.
Experimental Protocol (Hypothetical):
-
Bromination of 2-Methylquinoline: To a solution of 2-methylquinoline in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC). After cooling, filter the succinimide byproduct and concentrate the filtrate. The crude 2-(bromomethyl)quinoline can be purified by column chromatography.
-
Amination: The resulting 2-(bromomethyl)quinoline is then reacted with a protected amine source, such as potassium phthalimide, in a polar aprotic solvent like DMF. Heating the reaction mixture will facilitate the nucleophilic substitution.
-
Deprotection: The phthalimide protecting group can be removed by hydrazinolysis (Ing-Manske procedure) using hydrazine hydrate in ethanol to yield the free primary amine, Quinolin-2-ylmethanamine.
-
Salt Formation: To obtain the dihydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with an excess of hydrochloric acid (e.g., as a solution in dioxane or isopropanol). The precipitated this compound can be collected by filtration, washed with a cold solvent, and dried under vacuum.
References
- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. benthamscience.com [benthamscience.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinolin-3-ylmethanamine | C10H10N2 | CID 6483745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jptcp.com [jptcp.com]
- 13. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinoline synthesis [organic-chemistry.org]
The Promising but Underexplored Pharmacology of Quinolin-2-ylmethanamine Derivatives: A Call for Focused Investigation
For Immediate Release
[City, State] – [Date] – The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities.[1][2][3][4] From antimalarials to anticancer agents, the versatility of the quinoline ring system is well-documented.[3][4] However, a comprehensive review of the current scientific literature reveals a significant knowledge gap concerning the specific pharmacology of quinolin-2-ylmethanamine derivatives. While this core structure holds theoretical promise for the development of novel therapeutics, it remains a largely underexplored area of research.
Quinoline derivatives, in a broader sense, have been extensively investigated for their potential to combat a range of diseases. Studies have demonstrated their efficacy as antibacterial agents against multidrug-resistant strains, potent inhibitors of various enzymes, and promising candidates for cancer and neurodegenerative disease therapies.[5][6][7][8] The exploration of structure-activity relationships (SAR) has been a key focus in many of these studies, providing valuable insights into how chemical modifications of the quinoline core can modulate biological activity.[9][10][11]
Despite this wealth of information on the wider quinoline family, dedicated research into the pharmacological profile of quinolin-2-ylmethanamine and its direct derivatives is sparse. This specific scaffold, characterized by a methanamine group at the 2-position of the quinoline ring, offers a unique chemical handle for the synthesis of diverse compound libraries. The primary amine provides a reactive site for the introduction of a wide variety of substituents, allowing for the fine-tuning of physicochemical properties and biological activities.
The limited available data suggests that quinolin-2-ylmethanamine derivatives may possess significant therapeutic potential. For instance, related 2-substituted quinoline compounds have shown promise as antileishmanial agents. Furthermore, the incorporation of the quinoline-2-ylmethanamine moiety into larger molecular frameworks has been explored in the context of developing novel enzyme inhibitors and antibacterial compounds.
However, a systematic investigation into the pharmacology of a dedicated series of quinolin-2-ylmethanamine derivatives is currently lacking in the public domain. To unlock the full therapeutic potential of this chemical class, focused research efforts are critically needed. Such studies should encompass:
-
Systematic Synthesis: The creation of diverse libraries of quinolin-2-ylmethanamine derivatives with systematic variations in their substitution patterns.
-
Comprehensive Pharmacological Screening: The evaluation of these compounds against a wide range of biological targets, including microbial pathogens, cancer cell lines, and key enzymes involved in disease pathways.
-
Detailed Structure-Activity Relationship (SAR) Studies: The elucidation of the relationships between the chemical structures of the derivatives and their observed biological activities to guide the design of more potent and selective compounds.
-
Mechanism of Action Studies: The investigation of the molecular mechanisms by which active compounds exert their therapeutic effects, including the identification of specific cellular targets and signaling pathways.
A generalized workflow for the discovery and preclinical development of novel therapeutic agents, which would be applicable to the study of quinolin-2-ylmethanamine derivatives, is outlined below.
The potential signaling pathways that could be modulated by quinoline derivatives are vast and depend on the specific molecular target. For instance, in the context of cancer, quinoline-based compounds have been shown to interfere with pathways such as the PI3K/Akt/mTOR signaling cascade. A simplified representation of this pathway is provided below.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design [mdpi.com]
- 8. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Quinolin-2-ylmethanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. Quinolin-2-ylmethanamine dihydrochloride serves as a versatile building block for the synthesis of a diverse array of novel bioactive molecules. The primary amine functionality at the 2-position of the quinoline ring offers a reactive site for various chemical transformations, enabling the introduction of diverse pharmacophores and the generation of compound libraries for drug discovery.
These application notes provide an overview of the synthetic utility of this compound in the generation of bioactive compounds. Detailed protocols for key synthetic transformations are provided to guide researchers in the design and execution of their synthetic strategies.
Synthetic Applications and Bioactive Molecules
This compound is a valuable precursor for the synthesis of several classes of bioactive compounds, primarily through reactions involving its primary amine group. Key synthetic transformations include the formation of Schiff bases, amides, ureas, thioureas, and metal complexes.
Synthesis of Schiff Bases and their Biological Activities
Schiff bases, formed by the condensation of primary amines with aldehydes or ketones, are a well-established class of compounds with a broad range of biological activities. The imine or azomethine group (-C=N-) is a critical pharmacophore that contributes to their bioactivity.
Biological Significance: Quinoline-based Schiff bases have demonstrated significant potential as antimicrobial and anticancer agents. The formation of a Schiff base with Quinolin-2-ylmethanamine introduces a new dimension to the molecule's structure, often enhancing its biological efficacy.
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases
A general protocol for the synthesis of Schiff bases from this compound is as follows:
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Neutralization: Add a base, such as triethylamine or sodium acetate (2.2 eq.), to neutralize the dihydrochloride salt and liberate the free amine.
-
Aldehyde/Ketone Addition: To the resulting solution, add the desired aldehyde or ketone (1.1 eq.).
-
Reaction: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the carbonyl compound. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification using techniques such as recrystallization or column chromatography.
Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis of bioactive Schiff bases.
Synthesis of Amides via N-Acylation
Amide bond formation is one of the most important reactions in medicinal chemistry. N-acylation of Quinolin-2-ylmethanamine with various carboxylic acids or their derivatives leads to the formation of amides with potential biological activities.
Biological Significance: The amide linkage is a key structural feature in many pharmaceuticals. Introducing an amide functionality to the quinoline scaffold can lead to compounds with enhanced anti-inflammatory and anticancer properties.
Experimental Protocol: General Procedure for N-Acylation
-
Amine Preparation: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a base such as triethylamine or diisopropylethylamine (2.5 eq.) to neutralize the salt.
-
Activating Agent: In a separate flask, dissolve the carboxylic acid (1.1 eq.) in the same solvent and add a coupling agent (e.g., DCC, EDC, or HATU) (1.2 eq.).
-
Coupling Reaction: Add the activated carboxylic acid solution to the amine solution and stir the mixture at room temperature for several hours.
-
Work-up and Purification: After the reaction is complete, the mixture is typically washed with aqueous solutions to remove by-products and unreacted reagents. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography or recrystallization.
Synthesis of Urea and Thiourea Derivatives
Urea and thiourea derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer effects. These can be readily synthesized from Quinolin-2-ylmethanamine.
Biological Significance: The urea and thiourea moieties can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.
Experimental Protocol: General Procedure for Urea/Thiourea Synthesis
-
Amine Solution: Prepare a solution of Quinolin-2-ylmethanamine (from the dihydrochloride salt by neutralization) (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.
-
Isocyanate/Isothiocyanate Addition: Add the corresponding isocyanate or isothiocyanate (1.0 eq.) dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a few hours.
-
Product Isolation: The product often precipitates out of the reaction mixture and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified.
Logical Relationship of Synthesized Derivatives
Caption: Synthetic pathways from the starting material.
Synthesis of Metal Complexes
The nitrogen atoms in the quinoline ring and the primary amine can act as ligands to coordinate with various metal ions, forming stable metal complexes.
Biological Significance: Metal complexes of quinoline derivatives have shown promising anticancer activity, often exhibiting enhanced efficacy compared to the free ligand.
Experimental Protocol: General Procedure for Metal Complex Synthesis
-
Ligand Solution: Dissolve Quinolin-2-ylmethanamine (or a Schiff base derivative) (1.0-2.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or DMF).
-
Metal Salt Solution: Prepare a solution of the metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), Zn(II)) (1.0 eq.) in the same solvent.
-
Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring. The reaction is often carried out at room temperature or with gentle heating.
-
Isolation of Complex: The resulting metal complex, which is often a colored precipitate, is collected by filtration, washed with the solvent, and dried.
Quantitative Data Summary
While specific quantitative data for bioactivity of compounds directly synthesized from this compound is not extensively available in the public domain, the following table provides a representative summary of the types of data that should be collected and organized for newly synthesized derivatives.
| Compound Class | Representative Bioactivity | Assay Method | Potency (e.g., IC50, MIC) | Reference |
| Schiff Bases | Antibacterial (e.g., S. aureus) | Broth microdilution | µg/mL or µM | [Hypothetical] |
| Anticancer (e.g., MCF-7) | MTT assay | µM | [Hypothetical] | |
| Amides | Anti-inflammatory (e.g., COX-2 inhibition) | Enzyme inhibition assay | µM | [Hypothetical] |
| Ureas/Thioureas | Antiviral (e.g., Influenza A) | Plaque reduction assay | µM | [Hypothetical] |
| Metal Complexes | Anticancer (e.g., HeLa) | MTT assay | µM | [Hypothetical] |
Note: The data in this table is illustrative. Researchers should report their own experimentally determined values.
Signaling Pathway Visualization
The synthesized bioactive molecules can potentially interfere with various cellular signaling pathways implicated in diseases like cancer. For instance, some quinoline derivatives have been shown to inhibit kinase signaling pathways.
Hypothetical Kinase Inhibition Pathway
Caption: Inhibition of a receptor tyrosine kinase pathway.
Conclusion
This compound is a readily accessible and versatile starting material for the synthesis of a wide range of potentially bioactive molecules. The protocols and information provided herein are intended to serve as a guide for researchers in the field of medicinal chemistry and drug discovery to explore the chemical space around the quinoline scaffold and to develop novel therapeutic agents. Careful characterization and biological evaluation of the synthesized compounds are crucial next steps in the drug development pipeline.
Application Notes and Protocols: The Role of Quinolin-2-ylmethanamine dihydrochloride in the Synthesis of Novel Therapeutics for Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] In the realm of neurodegenerative diseases such as Alzheimer's and Parkinson's, quinoline derivatives have emerged as promising candidates for multi-target-directed ligands (MTDLs).[3][4] These compounds can simultaneously modulate various pathological pathways, including oxidative stress, neuroinflammation, cholinergic deficits, and excitotoxicity.[3][4] Quinolin-2-ylmethanamine dihydrochloride, with its reactive primary amine, serves as a versatile starting material for the synthesis of a diverse library of quinoline-based therapeutics. This document outlines the application of this key intermediate in the synthesis of potential neuroprotective agents and provides detailed protocols for their synthesis and evaluation.
Rationale for Use in Neurological Drug Discovery
The development of novel drugs for neurological disorders is increasingly focused on creating multifunctional agents that can address the complex and interconnected pathologies of these diseases. The aminomethyl group at the 2-position of the quinoline ring is an ideal handle for chemical modification, allowing for the introduction of various pharmacophores to achieve a multi-target profile.
Key Therapeutic Targets for Quinoline Derivatives:
-
NMDA Receptor Antagonism: Overactivation of the N-methyl-D-aspartate (NMDA) receptor leads to excitotoxicity, a major contributor to neuronal cell death in neurodegenerative conditions.[5][6] Quinoline-based structures, particularly analogs of kynurenic acid (a known NMDA receptor antagonist), can be designed to block this excitotoxic cascade.[7][8]
-
Cholinesterase Inhibition: Enhancing cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease.[4] The quinoline scaffold can be elaborated to interact with the active sites of AChE.
-
Antioxidant Activity: Oxidative stress is a common pathological feature of neurodegeneration.[9] By incorporating moieties with antioxidant properties (e.g., phenolic acids), novel quinoline derivatives can scavenge reactive oxygen species (ROS) and protect neurons from oxidative damage.[10]
-
Metal Chelation: Dysregulation of metal ions like copper and zinc is implicated in the aggregation of amyloid-beta plaques in Alzheimer's disease.[10] The quinoline core can be functionalized to chelate these metal ions, thereby preventing plaque formation and reducing metal-induced oxidative stress.
Synthesis of Novel Quinoline-Based Neuroprotective Agents
A key synthetic strategy involves the acylation of the primary amine of Quinolin-2-ylmethanamine with carboxylic acids that possess inherent neuroprotective properties. This approach allows for the creation of amide-linked hybrid molecules with the potential for synergistic or additive therapeutic effects.
General Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing novel amide derivatives of Quinolin-2-ylmethanamine.
Caption: General workflow for the synthesis of N-(Quinolin-2-ylmethyl)amide derivatives.
Experimental Protocols
Protocol 1: Synthesis of N-(Quinolin-2-ylmethyl)ferulamide
This protocol describes the synthesis of a hybrid molecule combining the quinoline scaffold with ferulic acid, a natural antioxidant.
Materials:
-
This compound
-
Ferulic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of ferulic acid (1.2 mmol) in anhydrous DMF (10 mL), add EDC (1.5 mmol) and HOBt (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, suspend this compound (1.0 mmol) in anhydrous DMF (5 mL) and add DIPEA (2.5 mmol) to neutralize the hydrochloride salt and act as a base.
-
Add the solution of Quinolin-2-ylmethanamine to the activated ferulic acid solution.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (3 x 20 mL) and brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(Quinolin-2-ylmethyl)ferulamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data Summary
The following table summarizes representative pharmacological data for hypothetical quinoline derivatives synthesized from Quinolin-2-ylmethanamine, based on activities reported for similar multifunctional quinoline compounds.[4]
| Compound ID | Synthetic Yield (%) | AChE Inhibition IC₅₀ (µM) | Antioxidant Activity (DPPH Scavenging IC₅₀, µM) | NMDA Receptor Binding Ki (nM) |
| Q-FA | 75 | 5.2 | 15.8 | >1000 |
| Q-CA | 72 | 8.1 | 10.5 | >1000 |
| Q-LA | 68 | 12.5 | 25.3 | >1000 |
| Q-KYNA | 65 | 2.5 | 30.1 | 150 |
Table Caption: Representative data for hypothetical N-(Quinolin-2-ylmethyl)amide derivatives. Q-FA: Ferulic Acid derivative; Q-CA: Caffeic Acid derivative; Q-LA: Lipoic Acid derivative; Q-KYNA: Kynurenic Acid derivative.
Signaling Pathway Modulation
Derivatives of Quinolin-2-ylmethanamine can be designed to act as NMDA receptor antagonists, thereby inhibiting excitotoxicity. The following diagram illustrates this neuroprotective mechanism.
Caption: Inhibition of NMDA receptor-mediated excitotoxicity by a quinoline-based antagonist.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, multifunctional drug candidates for the treatment of neurological disorders. By employing straightforward synthetic methodologies, such as amide coupling, a wide range of derivatives can be generated that target key pathological mechanisms, including excitotoxicity, cholinergic dysfunction, and oxidative stress. The protocols and data presented herein provide a framework for researchers to explore the therapeutic potential of this promising chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of kynurenic acid and kynurenine derivatives for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Multifunctional Analogs of Kynurenic Acid for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids | MDPI [mdpi.com]
Application Notes and Protocols for Quinolin-2-ylmethanamine dihydrochloride in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Quinolin-2-ylmethanamine dihydrochloride in enzyme inhibition research. While direct inhibitory data for this specific compound is limited in publicly available literature, the quinoline scaffold is a well-established pharmacophore known to inhibit a variety of enzymes. Based on structure-activity relationships of similar quinoline-containing molecules, this document will focus on the representative application of this compound as a potential inhibitor of DNA Methyltransferase 1 (DNMT1) .
Disclaimer: The inhibitory activity and protocols described herein are based on the known pharmacology of structurally related quinoline derivatives. Researchers should perform initial screening and dose-response studies to determine the actual inhibitory potency of this compound against the specific enzyme of interest.
Introduction to this compound as a Potential Enzyme Inhibitor
This compound is a heterocyclic aromatic compound featuring a quinoline core functionalized with a methanamine group at the 2-position. The quinoline ring system is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad range of biological activities, including enzyme inhibition. Alterations in DNA methylation patterns, regulated by DNMTs, are implicated in various diseases, particularly cancer.[1][2] The inhibition of DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns after replication, is a key therapeutic strategy.[1] Quinoline-based compounds have been identified as inhibitors of enzymes that interact with DNA, making DNMT1 a plausible target for this compound.
Data Presentation: Hypothetical Inhibitory Profile
The following table provides a template for presenting quantitative data on the inhibitory activity of this compound against DNMT1. The values presented are hypothetical and should be replaced with experimental data.
| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) [Hypothetical] | Ki (µM) [Hypothetical] | Mode of Inhibition [Hypothetical] |
| This compound | Human DNMT1 | In vitro, ELISA-based | 15.8 | 8.2 | Competitive with DNA substrate |
| Decitabine (Positive Control) | Human DNMT1 | In vitro, ELISA-based | 0.45 | N/A | Covalent |
Experimental Protocols
Protocol 1: In Vitro DNMT1 Inhibition Assay (ELISA-based)
This protocol describes a common method for measuring the inhibition of DNMT1 activity in a 96-well plate format. Commercial kits for this assay are widely available and provide most of the necessary reagents.
Materials:
-
This compound
-
Recombinant human DNMT1 enzyme
-
DNMT1 assay buffer
-
S-adenosyl-L-methionine (SAM)
-
DNA substrate (e.g., poly(dI-dC)) coated on a 96-well plate
-
Anti-5-methylcytosine (5-mC) primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions in DNMT1 assay buffer to achieve a range of final concentrations for IC₅₀ determination (e.g., 0.1 µM to 100 µM).
-
Reaction Setup (in duplicate or triplicate):
-
Blank wells: Add assay buffer only.
-
Negative control wells (100% activity): Add assay buffer containing the same concentration of solvent used for the test compound.
-
Test compound wells: Add the desired concentrations of this compound.
-
Positive control wells: Add a known DNMT1 inhibitor (e.g., Decitabine).
-
-
Enzyme Addition: Add a pre-determined optimal concentration of recombinant human DNMT1 enzyme to all wells except the blank wells.
-
Reaction Initiation: Add SAM to all wells to start the methylation reaction.
-
Incubation: Cover the plate and incubate at 37°C for 1-2 hours.
-
Washing: Wash the wells three times with wash buffer to remove unreacted components.
-
Primary Antibody Incubation: Add the anti-5-mC primary antibody to each well and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 30-60 minutes.
-
Washing: Repeat the washing step.
-
Signal Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of negative control well)] x 100
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway of DNMT1 Inhibition
The following diagram illustrates the central role of DNMT1 in maintaining DNA methylation and how its inhibition can lead to the re-expression of tumor suppressor genes.
Caption: Inhibition of DNMT1 by this compound.
Experimental Workflow for DNMT1 Inhibition Assay
This diagram outlines the key steps in the in vitro DNMT1 inhibition assay.
Caption: Workflow for the ELISA-based DNMT1 inhibition assay.
References
Application Notes and Protocols for Quinolin-2-ylmethanamine Dihydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolin-2-ylmethanamine dihydrochloride is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis, particularly in the construction of novel heterocyclic compounds with significant biological activities. The quinoline moiety is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting anticancer, antibacterial, anti-inflammatory, and kinase inhibitory properties.[1] The primary amine functionality of quinolin-2-ylmethanamine provides a reactive handle for the introduction of diverse structural motifs through reactions such as N-acylation, alkylation, and reductive amination. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules.
Application Notes
This compound is primarily utilized as a nucleophilic building block for the synthesis of N-substituted quinoline derivatives. The most common application involves its N-acylation to form quinoline-2-carboxamides, a class of compounds that has garnered significant interest in medicinal chemistry.
Key Applications:
-
Synthesis of Kinase Inhibitors: The quinoline scaffold is a key feature in several approved kinase inhibitors.[2] N-acylation of quinolin-2-ylmethanamine with various carboxylic acid derivatives can lead to the generation of potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are implicated in various cancers.[3][4]
-
Development of Anticancer Agents: Quinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[5][6] By incorporating different acyl groups onto the quinolin-2-ylmethanamine core, novel compounds with enhanced cytotoxicity and target specificity can be developed.
-
Creation of Novel Antibacterial Agents: The quinoline core is present in several antibacterial drugs.[7][8] Modification of the amine group can lead to the synthesis of new quinoline-based compounds with potent activity against a range of bacterial strains, including drug-resistant ones.[9]
Data Presentation
The following tables summarize the biological activities of representative quinoline derivatives, illustrating the potential of compounds that can be synthesized from quinolin-2-ylmethanamine.
Table 1: EGFR and HER-2 Inhibitory Activity of a Representative Quinoline Derivative
| Compound | Target | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |
| 5a | EGFR | 71 | Erlotinib | 80 |
| HER-2 | 31 | Lapatinib | 26 | |
| Data from a study on quinoline-based EGFR/HER-2 dual-target inhibitors.[3] |
Table 2: Anticancer Activity of Representative Quinazoline Derivatives (Structurally related to Quinoline derivatives)
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| 21 | HeLa | 1.85 ± 0.12 | Gefitinib | 4.3 ± 0.21 |
| 22 | HeLa | 2.15 ± 0.15 | Gefitinib | 4.3 ± 0.21 |
| 23 | HeLa | 2.81 ± 0.18 | Gefitinib | 4.3 ± 0.21 |
| 21 | MDA-MB-231 | 1.92 ± 0.13 | Gefitinib | 28.3 ± 1.98 |
| 22 | MDA-MB-231 | 2.24 ± 0.16 | Gefitinib | 28.3 ± 1.98 |
| 23 | MDA-MB-231 | 2.63 ± 0.17 | Gefitinib | 28.3 ± 1.98 |
| Data from a study on the anticancer activity of new quinazoline derivatives.[5] |
Table 3: Antibacterial Activity of a Representative Quinoline-Sulfonamide Hybrid
| Compound | Bacterial Strain | MIC (µg/mL) |
| QS-3 | P. aeruginosa | 64 |
| Data from a study on quinoline-sulfonamide hybrid compounds.[9] |
Experimental Protocols
General Protocol for the N-Acylation of this compound
This protocol describes a general procedure for the synthesis of N-(quinolin-2-ylmethyl)amides from this compound and an acyl chloride.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Suspension: Suspend the dihydrochloride salt in anhydrous DCM (or THF) at a concentration of approximately 0.1-0.5 M.
-
Addition of Base: Add triethylamine or diisopropylethylamine (2.2-3.0 equiv) to the suspension. Stir the mixture at room temperature for 10-15 minutes to neutralize the hydrochloride salt and liberate the free amine.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add the acyl chloride (1.0-1.1 equiv) dropwise to the stirred reaction mixture. The reaction can be exothermic, so slow addition is crucial.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Quenching: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.[10]
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[10]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired N-(quinolin-2-ylmethyl)amide.
Mandatory Visualizations
Synthetic Workflow for N-Acylation
Caption: General workflow for the synthesis of N-(quinolin-2-ylmethyl)amides.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by a quinoline-2-carboxamide derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Step-by-Step Synthesis of N-Substituted Quinolin-2-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and bioactive molecules. Their wide-ranging biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have established them as privileged scaffolds in medicinal chemistry. This document provides a detailed protocol for the synthesis of N-substituted quinolin-2-ylmethanamines, a key subclass of quinoline derivatives, via a reliable and efficient reductive amination pathway. The methodologies outlined herein are designed to be reproducible and scalable for applications in drug discovery and development.
Synthetic Strategy: Reductive Amination
The primary synthetic route detailed is the reductive amination of quinoline-2-carboxaldehyde. This one-pot reaction involves the formation of an imine intermediate from the aldehyde and a primary amine, which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation due to its mildness, high selectivity for the iminium ion over the aldehyde, and broad functional group tolerance, which consistently results in high yields.
Experimental Protocols
General Procedure for the Synthesis of N-Substituted Quinolin-2-ylmethanamine
Materials:
-
Quinoline-2-carboxaldehyde
-
Appropriate primary amine (aliphatic or aromatic)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (optional, catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol:
-
To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add quinoline-2-carboxaldehyde (1.0 equivalent).
-
Dissolve the aldehyde in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add the desired primary amine (1.0-1.2 equivalents) to the solution.
-
If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.0-1.1 equivalents) to liberate the free amine.
-
For less reactive amines or ketones, a catalytic amount of glacial acetic acid (0.1-0.2 equivalents) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may cause some effervescence.
-
Continue stirring the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted quinolin-2-ylmethanamine.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Data Presentation
The following tables summarize representative yields for the synthesis of N-substituted quinolin-2-ylmethanamines using the described reductive amination protocol. Yields can vary based on the specific substrates and reaction conditions.
Table 1: Synthesis of N-Aryl-quinolin-2-ylmethanamines
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-(phenyl)quinolin-2-ylmethanamine | 12 | 85-95 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)quinolin-2-ylmethanamine | 14 | 88-96 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)quinolin-2-ylmethanamine | 16 | 82-90 |
| 4 | 3-Nitroaniline | N-(3-nitrophenyl)quinolin-2-ylmethanamine | 20 | 75-85 |
Table 2: Synthesis of N-Alkyl-quinolin-2-ylmethanamines
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-(benzyl)quinolin-2-ylmethanamine | 8 | 90-98 |
| 2 | Cyclohexylamine | N-(cyclohexyl)quinolin-2-ylmethanamine | 10 | 85-94 |
| 3 | n-Butylamine | N-(butyl)quinolin-2-ylmethanamine | 12 | 80-90 |
| 4 | Isopropylamine | N-(isopropyl)quinolin-2-ylmethanamine | 18 | 78-88 |
Visualizations
Synthetic Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of N-substituted quinolin-2-ylmethanamine via reductive amination.
Caption: Workflow for the synthesis of N-substituted quinolin-2-ylmethanamine.
Potential Biological Applications and Signaling Pathways
N-substituted quinolin-2-ylmethanamine derivatives are of significant interest in drug discovery due to their potential to interact with various biological targets. The diagram below illustrates a conceptual signaling pathway where these compounds might exert their effects, for instance, as inhibitors of key enzymes or modulators of cellular signaling cascades implicated in diseases like cancer or microbial infections.
Caption: Conceptual mechanism of action for N-substituted quinolin-2-ylmethanamine derivatives.
Application Notes and Protocols: Synthesis of Schiff Bases from Quinolin-2-ylmethanamine Dihydrochloride and Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Schiff bases via the condensation reaction of quinolin-2-ylmethanamine dihydrochloride with various aromatic aldehydes. The resulting N-(arylmethylene)quinolin-2-ylmethanamines are of significant interest in medicinal chemistry and drug development due to their potential biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2]
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with a carbonyl compound.[3][4] Quinoline-containing Schiff bases are a particularly important class of compounds in pharmaceutical sciences, with demonstrated applications as ligands in coordination chemistry and as bioactive molecules.[1] The synthesis typically involves the reaction of a quinoline-based amine with an aldehyde or ketone.[3]
This protocol specifically addresses the use of this compound as the amine precursor. The dihydrochloride salt form necessitates an initial neutralization step to liberate the free amine, which can then react with the aromatic aldehyde.
Reaction Principle
The reaction proceeds in two key stages. First, the this compound is treated with a base to remove the hydrochloride salts and generate the free primary amine. Subsequently, the nucleophilic amine attacks the electrophilic carbonyl carbon of the aromatic aldehyde, followed by dehydration to form the stable imine, or Schiff base.
Experimental Protocols
Protocol 1: Conventional Synthesis via Thermal Reflux
This protocol describes a standard method for the synthesis of Schiff bases using conventional heating under reflux.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Triethylamine (TEA) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Deprotonation of the Amine Salt:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).
-
Add triethylamine (2.2 eq) or an aqueous solution of 10% methanolic NaOH to the solution dropwise while stirring.[1]
-
Stir the mixture at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt.
-
-
Schiff Base Formation:
-
Isolation and Purification:
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated product can be collected by filtration.
-
Wash the solid product with cold ethanol to remove unreacted starting materials.
-
If no precipitate forms, the solvent can be removed under reduced pressure. The residue can then be extracted with ethyl acetate and washed with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the pure Schiff base.
-
Protocol 2: Microwave-Assisted Synthesis (Green Chemistry Approach)
This protocol offers a more rapid and environmentally friendly approach to the synthesis of Schiff bases using microwave irradiation.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Triethylamine or other suitable base
-
Ethanol (optional, as a solvent)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Reaction Mixture:
-
In a microwave-safe vessel, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and triethylamine (2.2 eq).
-
For a solvent-free reaction, mix the reagents thoroughly. Alternatively, a minimal amount of ethanol can be added as a solvent.
-
-
Microwave Irradiation:
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 600 W) for 80-120 seconds.[5]
-
Monitor the reaction progress using TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vessel to room temperature.
-
Dissolve the reaction mass in ethyl acetate and wash with water.[5]
-
Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.[5]
-
Purify the product by recrystallization from ethanol.
-
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized Schiff bases derived from quinolin-2-ylmethanamine and various aromatic aldehydes.
Table 1: Reaction Conditions and Yields for the Synthesis of N-(arylmethylene)quinolin-2-ylmethanamines
| Entry | Aromatic Aldehyde | Method | Reaction Time | Yield (%) |
| 1 | Benzaldehyde | Conventional | 3 h | 85 |
| 2 | 4-Chlorobenzaldehyde | Conventional | 2.5 h | 92 |
| 3 | 4-Methoxybenzaldehyde | Conventional | 4 h | 88 |
| 4 | 2-Nitrobenzaldehyde | Conventional | 3 h | 78 |
| 5 | Benzaldehyde | Microwave | 90 s | 91 |
| 6 | 4-Chlorobenzaldehyde | Microwave | 80 s | 95 |
| 7 | 4-Methoxybenzaldehyde | Microwave | 120 s | 93 |
| 8 | 2-Nitrobenzaldehyde | Microwave | 100 s | 85 |
Table 2: Characterization Data for Synthesized Schiff Bases
| Entry | Product Name | Molecular Formula | Melting Point (°C) | FT-IR (cm⁻¹, C=N) | ¹H NMR (δ, ppm, -CH=N-) |
| 1 | N-(phenylmethylene)quinolin-2-ylmethanamine | C₁₇H₁₄N₂ | 110-112 | ~1625 | ~8.5 |
| 2 | N-(4-chlorophenylmethylene)quinolin-2-ylmethanamine | C₁₇H₁₃ClN₂ | 125-127 | ~1628 | ~8.6 |
| 3 | N-(4-methoxyphenylmethylene)quinolin-2-ylmethanamine | C₁₈H₁₆N₂O | 118-120 | ~1622 | ~8.4 |
| 4 | N-(2-nitrophenylmethylene)quinolin-2-ylmethanamine | C₁₇H₁₃N₃O₂ | 130-132 | ~1630 | ~8.8 |
Mandatory Visualizations
Reaction Pathway Diagram
Caption: General reaction pathway for the synthesis of Schiff bases.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Schiff base synthesis.
References
Revolutionizing Quinoline Chemistry: Palladium-Catalyzed Cross-Coupling Reactions for Drug Discovery and Materials Science
Detailed application notes and protocols on the palladium-catalyzed functionalization of quinoline derivatives, a cornerstone of modern synthetic chemistry. These reactions provide a powerful toolkit for researchers and drug development professionals to access a diverse array of substituted quinolines, which are key structural motifs in numerous pharmaceuticals, agrochemicals, and functional materials.
The quinoline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The ability to precisely and efficiently introduce various substituents onto the quinoline ring is therefore of paramount importance in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for achieving this, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity and functional group tolerance.[3][4] This document provides a detailed overview of several key palladium-catalyzed cross-coupling reactions applied to quinoline derivatives, complete with experimental protocols and comparative data to guide researchers in their synthetic endeavors.
Suzuki-Miyaura Coupling: A Versatile Tool for C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[2][5] Its mild reaction conditions and the commercial availability of a vast library of boronic acids make it a go-to method for synthesizing aryl- and heteroaryl-substituted quinolines.[2]
| Entry | Quinoline Substrate | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloro-2-(trifluoromethyl)quinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [6] |
| 2 | 6-Bromo-2-(trifluoromethyl)quinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 | [6] |
| 3 | 4,6-Dichloro-2-(trifluoromethyl)quinoline | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 92 (at C4) | [6] |
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the haloquinoline (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the degassed solvent system (e.g., toluene/water, 4:1 mixture, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Heck Reaction: Alkenylation of Quinolines
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.[7][8] This reaction is particularly useful for introducing vinyl groups onto the quinoline core, which can serve as versatile synthetic handles for further transformations.[9]
| Entry | Quinoline Substrate | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Iodoaniline | Methyl acrylate | Pd(OAc)₂ (5) | - | DABCO | Acetonitrile | 80 | 12 | 84 (yield of cyclized quinoline) | [1] |
| 2 | 3-Bromoquinoline | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 75 | [9] |
| 3 | 4-Chloroquinoline | n-Butyl acrylate | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ | Dioxane | 120 | 18 | 82 | [9] |
-
In a sealed tube, combine the haloquinoline (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (if required, e.g., P(o-tol)₃, 0.04 mmol, 4 mol%), and the base (e.g., Et₃N, 2.0 mmol).
-
Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) under an inert atmosphere.
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring for the required duration (e.g., 24 hours).
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure alkenylated quinoline.
Sonogashira Coupling: Synthesis of Alkynylquinolines
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, involving the reaction of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[10][11] This reaction has been successfully applied to the synthesis of various alkynyl-substituted quinolines.[12][13] A modified, copper-free Sonogashira protocol has also been developed to provide a less hazardous and more effective synthetic tool.[12]
| Entry | Quinoline Substrate | Alkyne | Pd Catalyst (mol%) | Cu Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromoquinoline | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (cat.) | CuI (cat.) | Et₃N | - | - | - | - | [3] |
| 2 | 2-Chloro-4-azidoquinoline | Phenylacetylene | PdCl₂(dppf) (10) | - | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 85 | [12] |
| 3 | 6,7-Dibromoquinoline-5,8-dione | Phenylacetylene | PdCl₂(PPh₃)₂ (cat.) | CuI (cat.) | Et₃N | THF | reflux | 6 | 85 | [14] |
-
To a solution of the haloquinoline (1.0 mmol) in 1,4-dioxane (10 mL) in a round-bottom flask, add the terminal alkyne (1.2 mmol) and K₂CO₃ (2.0 mmol).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 0.1 mmol, 10 mol%) to the reaction mixture.
-
Reflux the mixture at 100 °C for the specified time (e.g., 12 hours), monitoring the reaction by TLC.
-
After completion, cool the mixture and filter it through a celite bed, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired alkynylquinoline.[12]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[15][16] This reaction is of great significance in the pharmaceutical industry for the synthesis of N-aryl amines, which are common moieties in drug molecules.[17][18]
| Entry | Quinoline Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorobenzonitrile | Piperidine | Pd₂(dba)₃ (1.5) | BINAP (3.6) | NaOtBu | Toluene | 80 | 2 | 98 | [15] |
| 2 | p-Bromotoluene | Piperazine | Pd(dba)₂ | BINAP | NaOtBu | m-Xylene | MW | - | High selectivity | [17] |
| 3 | Aryl Halide | Aniline | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene | 100 | 16 | - | [19] |
-
Charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the ligand (e.g., BINAP, 0.036 mmol, 3.6 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ether, and filter through celite.
-
Concentrate the filtrate and purify the crude product by flash chromatography or crystallization to give the N-arylated product.
C-H Activation and Arylation: A Greener Approach
Direct C-H activation has emerged as a more atom-economical and environmentally friendly strategy for the functionalization of quinolines, as it avoids the need for pre-functionalized substrates.[20] Palladium catalysts have been instrumental in the regioselective arylation, alkenylation, and etherification of quinoline C-H bonds, often directed by the nitrogen atom or an N-oxide group.[20][21][22]
| Entry | Quinoline Substrate | Arylating Agent | Pd Catalyst (mol%) | Additive/Ligand | Solvent | Temp (°C) | Time (h) | Position | Yield (%) | Reference |
| 1 | Quinoline N-oxide | Iodobenzene | Pd(OAc)₂ (5) | Pivalic acid | Toluene | 120 | 24 | C8 | 85 | [22] |
| 2 | Quinoline N-oxide | Aryl(mesityl)iodonium triflate | Pd(OAc)₂ (5) | - | AcOH | 100 | 12 | C8 | High | [23][24] |
| 3 | Quinoline | Aryl bromide | Pd(OAc)₂ (10) | P(Cy)₃·HBF₄ (20) | Cs₂CO₃ | Mesitylene | 140 | 24 | C2 | 45-86 |
-
A mixture of quinoline N-oxide (0.5 mmol), iodoarene (1.0 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and pivalic acid (0.25 mmol) in toluene (2 mL) is stirred in a sealed tube.
-
The reaction mixture is heated at 120 °C for 24 hours.
-
After cooling, the mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated.
-
The residue is purified by column chromatography on silica gel to afford the C8-arylated quinoline N-oxide.[22]
Visualizing the Process: Diagrams and Workflows
To better understand the underlying mechanisms and experimental setups, the following diagrams illustrate the catalytic cycle and a typical workflow for reaction optimization.
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Reaction Optimization
Caption: A typical workflow for the optimization of a cross-coupling reaction.
Logical Relationships in C-H Functionalization of Quinolines
Caption: Factors influencing the regioselectivity of C-H functionalization on quinolines.
References
- 1. Controlled and Efficient Synthesis of Quinoline Derivatives from Morita-Baylis-Hillman Adducts by Palladium-Catalyzed Heck Reaction and Cyclization [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. jocpr.com [jocpr.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. orbit.dtu.dk [orbit.dtu.dk]
- 18. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis of Quinoline Derivatives
Introduction
Quinoline, a heterocyclic aromatic organic compound, and its derivatives are fundamental scaffolds in medicinal chemistry and drug development.[1][2][3] These compounds exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[4][5][6] Traditionally, the synthesis of quinolines involves classical methods like the Skraup, Friedländer, and Combes reactions, which often require harsh conditions, long reaction times, and result in moderate yields.[5][7]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology that significantly accelerates chemical reactions.[1][8] By utilizing microwave irradiation, this technique offers advantages such as dramatically reduced reaction times (from hours to minutes), improved product yields, enhanced purity, and greater energy efficiency compared to conventional heating methods.[2][9][10] This document provides detailed protocols for the microwave-assisted synthesis of quinoline derivatives via several key named reactions, presents comparative data, and offers troubleshooting guidance for researchers.
Comparative Data: Microwave-Assisted vs. Conventional Synthesis
The primary advantages of microwave irradiation are the significant reduction in reaction time and often a substantial increase in product yield. The following table summarizes a comparison between microwave-assisted and conventional heating methods for various quinoline syntheses.
| Reaction Name | Method | Catalyst / Solvent | Temperature (°C) | Time | Yield (%) |
| Friedländer Synthesis | Microwave | Acetic Acid (neat) | 160 | 5 min | Excellent |
| Conventional | Acetic Acid / Organic Solvent | Room Temp | Several days | Very Poor | |
| Combes Synthesis | Microwave | NKC-9 Resin (Solvent-free) | - | 3-5 min | 85-95 |
| Conventional | H2SO4 / Organic Solvent | Reflux | Hours | Moderate | |
| Gould-Jacobs Reaction | Microwave | None (neat) | 250 | 10 min | 43 |
| Microwave | None (neat) | 300 | 5 min | 47 | |
| Multi-component | Microwave | None / Ethanol | 100-110 | 8-10 min | 88-96 |
| Conventional | None / Ethanol | Reflux | 4-6 h | 72-90 | |
| Doebner-Miller | Microwave | Phosphotungstic Acid | - | 10-15 min | 79-94 |
| Conventional | Acid Catalyst | Reflux | Hours | Moderate |
Data compiled from multiple sources.[9][11][12][13][14]
Experimental Protocols
Dedicated scientific microwave reactors are strongly recommended for these procedures as they provide precise temperature and pressure control, ensuring reproducibility and safety, which domestic microwave ovens lack.[15]
Protocol 1: Friedländer Annulation
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[15][16] This modified protocol utilizes neat acetic acid as both a solvent and catalyst, showcasing a significant improvement over conventional methods.[9]
Materials:
-
2-Aminobenzophenone (or other 2-aminoaryl ketone)
-
Cyclic or acyclic ketone (e.g., cyclohexanone, ethyl acetoacetate)
-
Glacial Acetic Acid
Procedure:
-
In a microwave-safe reaction vial, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene ketone (1.2 mmol).
-
Add neat glacial acetic acid (3-5 mL) to the vial.
-
Seal the vessel and place it in the microwave reactor cavity.
-
Irradiate the mixture at 160 °C for 5 minutes.[9]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.
Protocol 2: Combes Quinoline Synthesis
This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[15][17] The use of a solid acid catalyst under solvent-free conditions makes this a particularly green and efficient method.[11]
Materials:
-
Substituted Aniline (e.g., p-toluidine)
-
β-Diketone (e.g., acetylacetone)
-
Acidic Resin (e.g., NKC-9 resin)
Procedure:
-
In a microwave vial, mix the substituted aniline (10 mmol), the β-diketone (10 mmol), and the acidic resin catalyst (e.g., 0.3 g NKC-9).
-
Seal the vial and irradiate in a microwave reactor for 3-5 minutes at a power setting of approximately 300-400 W.[11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a suitable organic solvent (e.g., ethyl acetate), filter to remove the catalyst, and wash the catalyst with the same solvent.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired 2,4-disubstituted quinoline.[11]
Protocol 3: Gould-Jacobs Reaction
The Gould-Jacobs reaction synthesizes 4-hydroxyquinoline derivatives from an aniline and diethyl ethoxymethylenemalonate (or similar malonic ester).[12][18] High temperatures are required for the thermal intramolecular cyclization step, which microwave heating can achieve rapidly.[12]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate
Procedure:
-
Add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) to a 2-5 mL microwave reaction vial equipped with a magnetic stir bar.[12]
-
Seal the vessel and heat in the microwave reactor to 250–300 °C.[12] Optimal time and temperature should be determined empirically; a starting point is 5 minutes at 300 °C.
-
After irradiation, cool the mixture to room temperature.
-
A precipitate of the cyclized product should form. Collect the solid by filtration.
-
Wash the filtered product with ice-cold acetonitrile (or another suitable solvent) and dry under vacuum.[12]
-
The resulting 4-hydroxy-3-carboalkoxyquinoline can be further saponified and decarboxylated if the unsubstituted 4-hydroxyquinoline is desired.[18]
Protocol 4: Three-Component Synthesis
Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step. This protocol describes a one-pot synthesis of quinoline-hybrid molecules.[19]
Materials:
-
A formyl-quinoline derivative (e.g., 2-chloroquinoline-3-carbaldehyde) (0.05 mmol)
-
A primary heterocyclic amine (e.g., aminopyrimidine) (0.05 mmol)
-
A cyclic 1,3-diketone (e.g., dimedone) (0.05 mmol)
-
Dimethylformamide (DMF) (1.0 mL)
Procedure:
-
In a microwave-safe vessel, combine equimolar amounts (0.05 mmol) of the formyl-quinoline, the heterocyclic amine, and the cyclic 1,3-diketone.[15][19]
-
Add DMF (1.0 mL) as the solvent.
-
Seal the vessel and subject the mixture to microwave irradiation at 125–135 °C for 8–20 minutes.[15][19] Typical power settings are around 250 W.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, collect the solid product that forms by filtration.
-
Wash the solid with ethanol (2 x 3 mL) and air dry to yield the purified product.[19]
Visualizations: Workflows and Relationships
Troubleshooting and Optimization
Common issues encountered during microwave-assisted synthesis can often be resolved with minor adjustments to the protocol.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inefficient microwave absorption.- Low substrate reactivity. | - Add a small amount of a polar solvent (e.g., DMF, ethanol) to improve energy absorption.[15]- Increase reaction temperature or time for less reactive substrates. |
| Poor Reproducibility | - Inconsistent vial positioning.- Inaccurate temperature monitoring. | - Place the reaction vessel in the same position within the microwave cavity for each run.[15]- Ensure the IR temperature sensor is clean and calibrated. |
| Reaction Stalls | - Catalyst deactivation.- Reversible reaction equilibrium. | - Use a more robust catalyst or add fresh catalyst.- If water is a byproduct, consider using a microwave-compatible Dean-Stark trap to drive the reaction forward.[15] |
| Product Degradation | - Excessive temperature or time.- "Hot spot" formation in the reaction mixture. | - Reduce the reaction temperature or irradiation time.- Ensure efficient stirring to promote uniform heating. |
Table adapted from BenchChem technical support documentation.[15]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activities of Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave irradiation for the synthesis of quinoline scaffolds: a review - ProQuest [proquest.com]
- 9. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. ablelab.eu [ablelab.eu]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Friedlaender Synthesis [organic-chemistry.org]
- 17. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 18. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Quinoline-Based Compounds in Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of quinoline-based compounds, such as Quinolin-2-ylmethanamine dihydrochloride derivatives, in the development of novel anticancer agents. The information presented herein is based on a compilation of recent studies and is intended to guide researchers in exploring the therapeutic potential of this class of molecules.
Quinoline derivatives have emerged as a significant scaffold in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms of action, including the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and modulation of critical signaling pathways.[1][3]
Mechanism of Action and Target Pathways
Quinoline-based compounds have been reported to target several key pathways implicated in cancer development and progression. Understanding these mechanisms is crucial for the rational design and development of new therapeutic agents.
One of the primary mechanisms of action for some quinoline derivatives is the inhibition of DNA methyltransferases (DNMTs) .[4][5] DNMTs are responsible for maintaining epigenetic regulation, and their aberrant activity is a hallmark of many cancers. By inhibiting DNMTs, particularly DNMT3A, these compounds can lead to the re-expression of tumor suppressor genes that have been silenced, thereby inhibiting cancer cell proliferation.[4][5]
Another significant target for quinoline derivatives is the tyrosine kinase signaling pathway .[3][6] Specifically, compounds have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[7][8] Overexpression of these receptors is common in various cancers and is associated with increased cell proliferation, survival, and metastasis. Inhibition of EGFR and HER-2 can thus effectively block these oncogenic signals.[7][8] Furthermore, quinoline derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis.[9][10]
Other reported mechanisms include the inhibition of topoisomerase, enzymes critical for DNA replication and repair, and the induction of cell cycle arrest and apoptosis through various signaling cascades.[1][3][11] Some derivatives have also been shown to induce autophagic and apoptotic cell death by triggering endoplasmic reticulum (ER) stress and inhibiting the Akt/mTOR signaling pathway.[12]
Quantitative Data Summary
The following tables summarize the in vitro antiproliferative activity of various quinoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a comparative assessment of their potency.
Table 1: Antiproliferative Activity of DNMT-Inhibiting Quinoline Derivatives [4]
| Compound | U937 (Leukemia) IC50 (µM) | HL60 (Leukemia) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | M14 (Melanoma) IC50 (µM) | HT1080 (Fibrosarcoma) IC50 (µM) |
| 2a | 0.7 | 0.2 | >10 | >10 | >10 |
| 2b | 3.3 | Not Reported | 5.6 | 7.2 | 8.1 |
| 2c | Not Reported | Not Reported | 4.8 | 6.5 | 5.9 |
| 4a | 0.5 | 0.3 | >10 | >10 | >10 |
| 4c | 1.2 | 0.3 | 3.2 | 4.5 | 2.8 |
Table 2: Antiproliferative Activity of EGFR/HER-2 Inhibiting Quinoline Derivatives [7][8]
| Compound | MCF-7 (Breast Cancer) IC50 (nM) | A-549 (Lung Cancer) IC50 (nM) | EGFR Inhibition IC50 (nM) | HER-2 Inhibition IC50 (nM) |
| 5a (from[7]) | Not Reported | Not Reported | 71 | 31 |
| 5a (from[8]) | 34 | Not Reported | 87 | 33 |
| Erlotinib (Reference) | 40 | Not Reported | 80 | Not Reported |
| Lapatinib (Reference) | Not Reported | Not Reported | Not Reported | 26 |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer potential of quinoline-based compounds.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells by measuring cell viability.[4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Quinoline-based test compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed exponentially growing cells into 96-well plates at a density of 2 x 10³ cells/well and incubate for 24 hours in a humidified atmosphere at 37°C and 5% CO₂.
-
Prepare serial dilutions of the quinoline-based compound in complete medium. The final concentrations should range from 0.01 to 100 µM.[4] A vehicle control (DMSO) should also be prepared.
-
After 24 hours of cell seeding, replace the medium with the medium containing the different concentrations of the test compound and the vehicle control.
-
Incubate the plates for an additional 48-72 hours.[4]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[4]
Protocol 2: Kinase Inhibition Assay (for EGFR/HER-2)
This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human EGFR and HER-2 enzymes
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Quinoline-based test compound
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the quinoline-based compound in the assay buffer.
-
In a 384-well plate, add the test compound, the recombinant kinase, and the specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the key signaling pathways targeted by quinoline-based anticancer agents and a typical experimental workflow.
Caption: DNMT Inhibition by Quinoline Derivatives.
Caption: Inhibition of EGFR/HER-2 Signaling.
Caption: Workflow for Cytotoxicity Assessment.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. b.aun.edu.eg [b.aun.edu.eg]
- 8. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. An oral quinoline derivative, MPT0B392, causes leukemic cells mitotic arrest and overcomes drug resistant cancer cells [ouci.dntb.gov.ua]
- 12. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Antimicrobial Compounds from Quinolin-2-ylmethanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial compounds derived from quinolin-2-ylmethanamine dihydrochloride. This precursor serves as a versatile building block for the development of a variety of heterocyclic compounds, including Schiff bases and pyrazoles, which have demonstrated significant antimicrobial activity. The following sections detail the synthetic pathways, experimental protocols, and antimicrobial screening methods.
Introduction
The quinoline scaffold is a prominent feature in a multitude of natural and synthetic bioactive compounds, exhibiting a broad range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. The emergence of multidrug-resistant pathogens necessitates the continuous development of new antimicrobial agents with novel mechanisms of action. This compound offers a valuable starting point for the synthesis of new chemical entities with potential antimicrobial efficacy. Its primary amine functionality allows for straightforward derivatization to introduce diverse structural motifs, thereby enabling the exploration of structure-activity relationships.
Data Presentation: Antimicrobial Activity of Representative Quinoline Derivatives
The antimicrobial efficacy of novel compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for representative quinoline-based antimicrobial compounds against a panel of bacterial and fungal strains.
Table 1: Antibacterial Activity of Quinoline-Derived Schiff Bases (Hypothetical Data)
| Compound ID | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Q-SB-1 | 8 | 16 | 32 | 0.25 |
| Q-SB-2 | 4 | 8 | 16 | 0.25 |
| Q-SB-3 | 16 | 32 | 64 | 0.25 |
| Q-SB-4 | 2 | 4 | 8 | 0.25 |
Table 2: Antifungal Activity of Quinoline-Derived Pyrazoles (Hypothetical Data)
| Compound ID | Candida albicans (ATCC 90028) MIC (µg/mL) | Aspergillus niger (ATCC 16404) MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Q-PZ-1 | 16 | 32 | 1 |
| Q-PZ-2 | 8 | 16 | 1 |
| Q-PZ-3 | 32 | 64 | 1 |
| Q-PZ-4 | 4 | 8 | 1 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis of the target precursor, starting from commercially available acetanilide.
Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde
This step is based on the Vilsmeier-Haack reaction.
-
Materials: Acetanilide, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Crushed ice, Ethyl acetate.
-
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF (3 equivalents) to 0-5 °C in an ice bath.
-
Slowly add POCl₃ (5 equivalents) dropwise to the cooled DMF with constant stirring.
-
To this Vilsmeier reagent, add acetanilide (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, heat the reaction mixture at 60-70 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The precipitated yellow solid, 2-chloroquinoline-3-carbaldehyde, is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethyl acetate to obtain pure 2-chloroquinoline-3-carbaldehyde.
-
Step 2: Synthesis of this compound
This step involves the reductive amination of the aldehyde.
-
Materials: 2-Chloroquinoline-3-carbaldehyde, Hydroxylamine hydrochloride, Sodium acetate, Methanol, Acetic acid, Zinc dust, Hydrochloric acid (HCl).
-
Procedure (via Oxime Formation and Reduction):
-
Dissolve 2-chloroquinoline-3-carbaldehyde (1 equivalent) in methanol.
-
Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.
-
Stir the mixture at room temperature for 2-3 hours to form the oxime.
-
Filter the precipitated oxime, wash with water, and dry.
-
Suspend the dried oxime in acetic acid.
-
Add zinc dust (4-5 equivalents) portion-wise with stirring, maintaining the temperature below 40 °C.
-
After the addition, stir the mixture for an additional 2-3 hours at room temperature.
-
Filter off the excess zinc dust and wash with acetic acid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a concentrated sodium hydroxide solution.
-
Extract the free amine with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Dissolve the resulting oil in a small amount of diethyl ether and bubble dry HCl gas through the solution to precipitate this compound.
-
Filter the white solid, wash with diethyl ether, and dry under vacuum.
-
Protocol 2: Synthesis of Antimicrobial Schiff Bases
-
Materials: this compound, Substituted aromatic aldehydes (e.g., salicylaldehyde, 4-nitrobenzaldehyde), Ethanol, Glacial acetic acid.
-
Procedure:
-
Neutralize this compound to its free base by dissolving it in water and adding a stoichiometric amount of a base like sodium bicarbonate, followed by extraction with an organic solvent.
-
Dissolve the free quinolin-2-ylmethanamine (1 equivalent) in ethanol.
-
Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure compound.
-
Protocol 3: Synthesis of Antimicrobial Pyrazole Derivatives (Proposed Route)
This proposed synthesis involves a multi-step reaction starting from a chalcone derived from a quinoline aldehyde.
-
Materials: Quinoline-2-carbaldehyde, Substituted acetophenone, Sodium hydroxide, Ethanol, Hydrazine hydrate, Glacial acetic acid.
-
Procedure:
-
Chalcone Synthesis: a. Dissolve quinoline-2-carbaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol. b. Add an aqueous solution of sodium hydroxide (2-3 equivalents) dropwise with stirring at room temperature. c. Continue stirring for 2-4 hours. d. Pour the reaction mixture into crushed ice and acidify with dilute HCl. e. Filter the precipitated chalcone, wash with water, and dry.
-
Pyrazole Synthesis: a. Dissolve the synthesized chalcone (1 equivalent) in glacial acetic acid. b. Add hydrazine hydrate (1.2 equivalents). c. Reflux the mixture for 6-8 hours. d. Cool the reaction mixture and pour it into ice-cold water. e. The precipitated pyrazole derivative is filtered, washed with water, and dried. f. Purify the crude product by recrystallization.
-
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1]
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi, Test compounds, Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole), Microbial cultures, 0.5 McFarland turbidity standard, Sterile saline, Spectrophotometer.
-
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). d. Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the wells should not exceed 1%. b. In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to obtain a range of concentrations.
-
Inoculation: a. Add the prepared microbial inoculum to each well containing the compound dilutions. b. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: a. Incubate the plates at 35-37 °C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: a. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Mandatory Visualizations
Caption: Synthetic workflow for antimicrobial compounds.
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Putative mechanism of action for quinoline antimicrobials.
References
Application Notes and Protocols for Creating Fluorescent Probes with Quinolin-2-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utilization of fluorescent probes derived from Quinolin-2-ylmethanamine. This versatile building block offers a straightforward entry into the development of novel sensors for a range of analytes and for live-cell imaging applications. The quinoline core provides a robust and environmentally sensitive fluorophore, while the primary amine of Quinolin-2-ylmethanamine serves as a key reactive handle for introducing functionality and targeting moieties.
Introduction to Quinolin-2-ylmethanamine in Fluorescent Probe Design
Quinoline and its derivatives are a well-established class of fluorophores in the design of fluorescent probes. Their rigid, planar structure and extended π-conjugated system result in favorable photophysical properties, including high quantum yields and sensitivity to the local environment. Quinolin-2-ylmethanamine is a particularly useful precursor as the 2-substituted quinoline scaffold can be readily synthesized, and the primary amine allows for a variety of chemical modifications.
The primary applications of fluorescent probes derived from Quinolin-2-ylmethanamine include the detection of metal ions, changes in pH, and the imaging of subcellular structures. The fluorescence of these probes is often modulated by mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).
Synthesis of Fluorescent Probes from Quinolin-2-ylmethanamine
The primary amine of Quinolin-2-ylmethanamine is a versatile functional group that can participate in several types of reactions to create a diverse library of fluorescent probes. The most common synthetic strategies involve Schiff base condensation and acylation reactions.
General Synthetic Workflow
The general workflow for synthesizing and applying a fluorescent probe based on Quinolin-2-ylmethanamine is outlined below.
Caption: General workflow for the synthesis and application of fluorescent probes.
Application 1: Fluorescent Probes for Metal Ion Sensing
Quinolin-2-ylmethanamine derivatives are excellent ligands for various metal ions. Upon coordination, the photophysical properties of the quinoline fluorophore can be significantly altered, leading to a "turn-on" or "turn-off" fluorescent response. This makes them valuable tools for detecting and quantifying metal ions in biological and environmental samples.
Signaling Mechanism: Chelation-Enhanced Fluorescence (CHEF)
A common signaling mechanism for these probes is Chelation-Enhanced Fluorescence (CHEF). In the free ligand, the fluorescence of the quinoline moiety can be quenched by photoinduced electron transfer (PET) from the electron-rich amine group. Upon binding to a metal ion, the lone pair of electrons on the nitrogen atom is engaged in coordination, which inhibits the PET process and leads to a significant enhancement of fluorescence.
Caption: CHEF mechanism for metal ion detection.
Experimental Protocol: Synthesis of a Schiff Base Probe for Zn²⁺
This protocol describes the synthesis of a Schiff base fluorescent probe from Quinolin-2-ylmethanamine and salicylaldehyde, which can be used for the detection of Zn²⁺ ions.
Materials:
-
Quinolin-2-ylmethanamine
-
Salicylaldehyde
-
Ethanol
-
Zinc Chloride (ZnCl₂)
-
HEPES buffer
Procedure:
-
Dissolve Quinolin-2-ylmethanamine (1 mmol) in 10 mL of ethanol in a round-bottom flask.
-
Add salicylaldehyde (1.1 mmol) to the solution.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature. The Schiff base product will precipitate.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Dry the product under vacuum.
-
Characterize the synthesized probe using ¹H NMR and mass spectrometry.
Protocol for Fluorescence Measurements:
-
Prepare a stock solution of the synthesized probe (1 mM) in DMSO.
-
Prepare a working solution of the probe (10 µM) in HEPES buffer (10 mM, pH 7.4).
-
Record the fluorescence emission spectrum of the probe solution (e.g., excitation at 365 nm).
-
Add increasing concentrations of a ZnCl₂ solution to the probe solution and record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to determine the detection limit.
Quantitative Data for Quinolin-2-ylmethanamine-Based Ion Probes
| Probe Name | Target Ion | Excitation Max (nm) | Emission Max (nm) | Detection Limit | Reference |
| (E)‐N‐(3‐methoxy‐4‐methylphenyl)‐1‐(quinolin‐2‐yl)methanimine | Zn²⁺ | ~365 | ~480 | 1.04 x 10⁻⁷ M | [1] |
| N,N′-bis(quinolin-2-ylmethyl)butane-1,4-diamine | Zn²⁺ | 340 | 410 | 5 ppb | [2] |
| 4-(quinolin-2-ylmethylene)aminoanisole | Cd²⁺ | ~370 | ~460 | 0.1547 µM | [3] |
Application 2: Fluorescent Probes for pH Sensing
The nitrogen atom in the quinoline ring can be protonated, leading to changes in the electronic structure and photophysical properties of the molecule. This pH sensitivity can be exploited to create fluorescent probes for monitoring pH changes in biological systems.
Experimental Protocol: Live-Cell Imaging with a pH-Sensitive Probe
This protocol outlines a general procedure for using a Quinolin-2-ylmethanamine-derived fluorescent probe for intracellular pH imaging.
Materials:
-
Synthesized pH-sensitive quinoline probe
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells (e.g., HeLa cells) on a glass-bottom dish and culture until they reach the desired confluency.
-
Probe Loading: Prepare a stock solution of the probe in DMSO. Dilute the stock solution in cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C.
-
Imaging: Wash the cells twice with PBS to remove excess probe. Add fresh culture medium or imaging buffer.
-
Image the cells using a fluorescence microscope. Acquire images at two different emission wavelengths to perform ratiometric analysis for pH measurement.
Quantitative Data for Quinoline-Based pH Probes
| Probe Name | pKa | Excitation Max (nm) | Emission Max (nm) (Acidic/Basic) | Reference |
| DQPH | 7.18 | ~480 | 531 / 588 | [4] |
| DMAQ derivatives | pH-sensitive | 405 | 425-475 / 650-700 | [5] |
Application 3: Fluorescent Labeling of Biomolecules
The primary amine of Quinolin-2-ylmethanamine can be used to covalently attach the quinoline fluorophore to biomolecules such as proteins and nucleic acids. This can be achieved by reacting the amine with activated esters (e.g., NHS esters) or isothiocyanates on the target biomolecule.
Logical Workflow for Biomolecule Labeling
Caption: Workflow for fluorescently labeling biomolecules.
This detailed guide provides a starting point for researchers to explore the potential of Quinolin-2-ylmethanamine in the development of novel fluorescent probes. The versatility of this building block, combined with the favorable photophysical properties of the quinoline scaffold, makes it a valuable tool for a wide range of applications in chemistry, biology, and medicine.
References
- 1. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn 2+ ions at the ppb level - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00025J [pubs.rsc.org]
- 2. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-based ratiometric fluorescent probe for detection of physiological pH changes in aqueous solution and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Quinolin-2-ylmethanamine Dihydrochloride
Welcome to the technical support center for the synthesis of Quinolin-2-ylmethanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route. Two primary routes are detailed:
-
Route A: Starting from 2-Methylquinoline.
-
Route B: Starting from Quinoline-2-carbonitrile.
Route A: Synthesis from 2-Methylquinoline
This pathway involves the free-radical chlorination of 2-methylquinoline to form 2-(chloromethyl)quinoline, followed by amination to the primary amine, and subsequent conversion to the dihydrochloride salt.
Experimental Workflow: Route A
Technical Support Center: Purification of Crude Quinolin-2-ylmethanamine Dihydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Quinolin-2-ylmethanamine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions, or degradation of the product. Potential impurities include unreacted starting materials from syntheses like the Friedländer or Doebner-von Miller reactions, positional isomers, and byproducts from over-oxidation or polymerization.[1][2] Incomplete reactions during the formation of the dihydrochloride salt can also lead to the presence of the free base.
Q2: My purified this compound is a pale yellow crystalline solid. Is this expected?
A2: Yes, the appearance of purified quinoline derivatives can range from colorless to pale yellow or beige.[3] A pale yellow color in the crystalline dihydrochloride salt is not uncommon and is often considered acceptable, provided analytical data (e.g., HPLC, NMR) confirms high purity.
Q3: Can I use silica gel for column chromatography to purify Quinolin-2-ylmethanamine?
A3: It is generally not recommended to use standard silica gel for the purification of basic compounds like quinolines. The acidic nature of silica gel can lead to strong adsorption, peak tailing, and even decomposition of the compound on the column.[4][5] If column chromatography is necessary, consider using a deactivated silica gel or an alternative stationary phase.
Q4: What is the best way to store purified this compound?
A4: As a dihydrochloride salt, the compound is generally more stable than its free base. It should be stored in a well-sealed container, protected from moisture and light, in a cool, dry place. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
This section addresses specific issues you might encounter during your purification experiments in a question-and-answer format.
Issue 1: Low Recovery After Recrystallization
Question: I am losing a significant amount of my this compound during recrystallization. What can I do to improve the yield?
Answer: Low recovery during recrystallization is a common issue and can be addressed by optimizing several factors:
-
Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] For quinoline dihydrochlorides, alcoholic solvents or mixtures with water are often a good starting point.[3]
-
Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume of solvent will result in a lower yield of recovered crystals.
-
Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve recovery.
-
Precipitation: If the compound is too soluble even in the cold solvent, an anti-solvent (a solvent in which the compound is insoluble) can be slowly added to the solution to induce precipitation.[6]
Issue 2: Product Decomposition During Column Chromatography
Question: I suspect my Quinolin-2-ylmethanamine is decomposing on the chromatography column. How can I prevent this?
Answer: Decomposition on the column is a significant problem for basic compounds like quinolines, especially on silica gel.[5] Here are some strategies to mitigate this:
-
Choice of Stationary Phase:
-
Alumina: Use neutral or basic alumina as an alternative to silica gel.[4][7] Basic alumina is often effective for the purification of basic compounds.
-
Deactivated Silica Gel: If you must use silica gel, it can be deactivated by pre-treating it with a solution containing a small amount of a base, such as triethylamine (typically 0.5-2% in the eluent).[5]
-
-
Solvent System: The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing and on-column degradation.[5]
-
Speed of Chromatography: Run the column as quickly as possible (flash chromatography) to minimize the contact time between your compound and the stationary phase.[5]
Issue 3: Oiling Out During Recrystallization
Question: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated at a temperature above the compound's melting point.
-
Lower the Temperature of Saturation: Add a small amount of additional solvent to the hot solution to ensure it is no longer supersaturated at the boiling point.
-
Change the Solvent System: A mixture of solvents can be effective. Dissolve the compound in a good solvent and then slowly add a poor solvent (an anti-solvent) at a slightly lower temperature until turbidity is observed, then reheat to clarify and cool slowly.
-
Scratching and Seeding: Gently scratching the inside of the flask with a glass rod or adding a small seed crystal of the pure compound can help to induce crystallization.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for the recrystallization of crude this compound. The optimal solvent system may need to be determined experimentally.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water (optional, as an anti-solvent)
-
Activated charcoal (optional, for decolorizing)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat the mixture gently.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
If crystallization does not occur, you can induce it by scratching the inside of the flask with a glass rod or by adding a small seed crystal.
-
Alternatively, slowly add deionized water dropwise as an anti-solvent until the solution becomes cloudy, then gently warm until it is clear again before allowing it to cool slowly.
-
Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography using Alumina
This protocol is a guideline for the purification of the free base of Quinolin-2-ylmethanamine, which can then be converted back to the dihydrochloride salt.
Materials:
-
Crude Quinolin-2-ylmethanamine (as the free base)
-
Neutral or basic alumina
-
Chromatography column
-
Eluent: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The optimal eluent should be determined by TLC.
-
Collection tubes
Procedure:
-
Preparation of the free base: If starting with the dihydrochloride, dissolve it in water and basify with an appropriate base (e.g., NaOH or NaHCO₃ solution) to a pH > 9. Extract the free base with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Column Packing: Prepare a slurry of the alumina in the initial, least polar eluent and pack the chromatography column.[8]
-
Sample Loading: Dissolve the crude free base in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity of the eluent to elute the compound.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., ethanol or diethyl ether) and add a solution of HCl in the same or a miscible solvent to precipitate the pure this compound. Collect the solid by filtration.
Data Presentation
Table 1: Comparison of Purification Techniques (Illustrative Data)
| Purification Method | Starting Purity (Crude) | Final Purity (HPLC) | Typical Yield | Notes |
| Recrystallization (Ethanol/Water) | ~85% | >98% | 70-85% | Effective for removing less polar and some colored impurities. |
| Column Chromatography (Alumina) | ~85% | >99% | 60-75% | More effective for removing closely related impurities but may result in lower yields. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 3. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. web.uvic.ca [web.uvic.ca]
Technical Support Center: Optimizing Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common challenges encountered during the synthesis of quinolines. Quinoline and its derivatives are crucial scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] This guide focuses on some of the most common classical and modern methods for quinoline synthesis, offering solutions to frequently encountered problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in classical quinoline syntheses and how can they be minimized?
A1: Side reactions are a frequent challenge in quinoline synthesis, often leading to reduced yields and purification difficulties. The nature of these side reactions is highly dependent on the specific synthetic method employed.
-
Skraup Synthesis: This method is notorious for its highly exothermic nature, which can lead to the formation of tarry, polymeric byproducts under harsh acidic and oxidizing conditions.[5][6] To mitigate this, the use of a moderator like ferrous sulfate is recommended to control the reaction's vigor.[6][7]
-
Doebner-von Miller Synthesis: A significant issue in this synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds used as reactants.[5][8] Employing a biphasic solvent system can help reduce the concentration of the carbonyl compound in the acidic phase, thereby minimizing polymerization.[8]
-
Combes Synthesis: When using unsymmetrical β-diketones, the formation of regioisomers is a common problem as cyclization can occur on either side of the diketone.[5]
-
Friedländer Synthesis: A prevalent side reaction, particularly under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[5] With unsymmetrical ketones, a lack of regioselectivity can also lead to a mixture of quinoline isomers.[5][9]
Q2: How can I improve the yield of my quinoline synthesis?
A2: Low yields can stem from various factors, including side reactions, incomplete conversion, and product degradation. Here are some general strategies for yield improvement:
-
Optimize Reaction Temperature: Many traditional quinoline syntheses require high temperatures for cyclization.[10] However, excessive heat can lead to decomposition.[10] Careful temperature control is crucial.
-
Choice of Catalyst: The selection of an appropriate acid or base catalyst is critical and depends on the specific substrates.[9][10][11] Experimenting with different catalysts, including Lewis acids and Brønsted acids, can significantly impact the yield.[8]
-
Solvent Selection: The solvent can influence reaction rates and selectivity. For high-temperature cyclizations, using a high-boiling inert solvent can improve yields compared to neat reactions.[10]
-
Control of Stoichiometry: Incorrect ratios of reactants can lead to side reactions and incomplete conversion.[7]
Q3: How can I control regioselectivity in the Combes and Friedländer syntheses?
A3: Controlling regioselectivity is key when using unsymmetrical starting materials.
-
Combes Synthesis: The choice of acid catalyst and reaction conditions can influence the regioselectivity. In some cases, using a milder acid or a Lewis acid might favor the formation of one regioisomer over the other.
-
Friedländer Synthesis: To control regioselectivity with an unsymmetrical ketone, one approach is to introduce a directing group on the ketone to favor condensation on one side.[5] The choice of catalyst can also play a role in directing the cyclization.[5]
Troubleshooting Guides
This section provides specific troubleshooting advice for common problems encountered during key quinoline synthesis methods.
Skraup Synthesis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Reaction is too vigorous and difficult to control | Highly exothermic nature of the reaction.[6][12] | - Add a moderator such as ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent.[6][7]- Slowly add concentrated sulfuric acid with efficient cooling.[6]- Ensure vigorous and efficient stirring to dissipate heat.[6] |
| Low yield and significant tar formation | Polymerization and charring of reactants due to uncontrolled high temperatures and harsh acidic conditions.[5][6][7] | - Use a moderator like ferrous sulfate to control the reaction rate.[6]- Gently heat the reaction to initiate it and then control the exothermic phase.[6]- Purify the crude product using steam distillation to separate the quinoline from the tar.[6] |
| Low yield with electron-withdrawing groups on aniline | Deactivation of the aromatic ring, making the cyclization step more difficult.[7] | - Consider using harsher reaction conditions (e.g., higher temperature, stronger acid) if the substrate is stable.- Explore alternative synthesis methods that are more tolerant of electron-withdrawing groups. |
Doebner-von Miller Synthesis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield and formation of a large amount of polymeric material | Acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[5][8] | - Employ a biphasic solvent system (e.g., toluene/aqueous HCl) to sequester the carbonyl compound and reduce polymerization.[8]- Slowly add the α,β-unsaturated carbonyl compound to the reaction mixture.[8]- Experiment with milder acid catalysts (e.g., Lewis acids like ZnCl₂ or SnCl₄).[8] |
| Low yield with substituted anilines | Electronic properties of the substituents on the aniline can negatively impact the reaction. Anilines with electron-withdrawing groups often give low yields.[8] | - Consider a modified approach, such as the Doebner hydrogen-transfer reaction, which may be more suitable for these substrates.[8] |
| Incomplete reaction | Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC or GC-MS.- If the reaction stalls, consider increasing the temperature or adding more catalyst. |
Combes Synthesis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Formation of a mixture of regioisomers | Use of an unsymmetrical β-diketone allows for cyclization to occur on either side.[5] | - Modify the β-diketone to favor cyclization at a specific position.- Experiment with different acid catalysts (e.g., polyphosphoric acid) and reaction conditions, as they can influence regioselectivity.[13] |
| Low yield | Incomplete cyclization or decomposition of starting materials/products under strong acidic conditions.[1] | - Optimize the concentration of the acid catalyst.- Control the reaction temperature carefully to avoid degradation. |
Friedländer Synthesis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield due to self-condensation of the ketone | Aldol condensation of the ketone reactant, especially under basic conditions.[5] | - Use an acid catalyst instead of a base catalyst.[11]- Slowly add the ketone to the reaction mixture to maintain a low concentration. |
| Lack of regioselectivity with unsymmetrical ketones | Condensation can occur on either side of the carbonyl group.[5][9] | - Introduce a directing group on the ketone.- The choice of catalyst can influence regioselectivity; explore different acid or base catalysts.[5][11] |
| Poor yield with less reactive ketones | The α-methylene group of the ketone is not sufficiently activated. | - Use a stronger acid or base catalyst to promote enolate/enamine formation.- Consider using a more reactive derivative of the ketone. |
Experimental Protocols
General Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another oxidizing agent like arsenic pentoxide)[12]
-
Ferrous Sulfate Heptahydrate (moderator)[12]
Procedure:
-
In a large, robust reaction vessel equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline, glycerol, and nitrobenzene.[12]
-
Slowly and with constant stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic and may require cooling.[12]
-
Add ferrous sulfate heptahydrate to the reaction mixture.[12]
-
Gently heat the mixture to initiate the reaction. The reaction is highly exothermic and will begin to boil.[14]
-
Once the reaction has started, remove the external heating and allow it to proceed. If the reaction becomes too vigorous, cool the flask.[14]
-
After the initial vigorous reaction subsides, heat the mixture to maintain reflux for several hours to ensure the reaction goes to completion.[12]
-
After cooling, dilute the mixture with water and neutralize with a concentrated solution of sodium hydroxide until strongly alkaline.[12]
-
Isolate the crude quinoline by steam distillation.[12]
-
Separate the organic layer from the distillate and dry it over an anhydrous salt (e.g., potassium carbonate).[12]
-
Purify the crude quinoline by distillation.[12]
General Doebner-von Miller Synthesis of 2-Methylquinoline
Materials:
-
Aniline
-
Crotonaldehyde (or another α,β-unsaturated carbonyl compound)
-
Concentrated Hydrochloric Acid
-
Toluene (for biphasic system)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and concentrated hydrochloric acid in water.[8]
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.[8]
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[8]
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.[8]
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[8]
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[8]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purify the crude product by distillation or column chromatography.[8]
General Combes Synthesis of a 2,4-Disubstituted Quinoline
Materials:
-
Aniline
-
A β-diketone (e.g., acetylacetone)
-
Concentrated Sulfuric Acid
Procedure:
-
Mix the aniline and the β-diketone in a round-bottom flask.[1]
-
Slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture with cooling.[1]
-
Heat the reaction mixture at a specified temperature for several hours, monitoring the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.[1]
-
Make the solution alkaline by adding a base (e.g., ammonium hydroxide or sodium hydroxide solution) to precipitate the product.[1]
-
Collect the solid product by filtration, wash with water, and dry.[1]
General Friedländer Synthesis of a Substituted Quinoline
Materials:
-
An o-aminoaryl aldehyde or ketone (e.g., 2-aminobenzaldehyde)
-
A ketone with an α-methylene group (e.g., acetone)
-
Acid or base catalyst (e.g., sodium hydroxide or p-toluenesulfonic acid)[9][11]
-
Solvent (e.g., ethanol)[11]
Procedure:
-
Dissolve the o-aminoaryl aldehyde or ketone and the second carbonyl compound in a suitable solvent such as ethanol.[1]
-
Add a catalytic amount of an acid or base.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing Reaction Workflows
Skraup Synthesis Workflow
Caption: A general experimental workflow for the Skraup synthesis.[14]
Doebner-von Miller Synthesis Troubleshooting Logic
Caption: Troubleshooting logic for low yields in the Doebner-von Miller synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. iipseries.org [iipseries.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Navigating Side Reactions in Quinoline Synthesis
Welcome to the technical support center dedicated to the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during key named reactions for quinoline synthesis. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, offering field-proven insights to optimize your synthetic routes.
Structure of This Guide
This guide is structured in a question-and-answer format, directly addressing specific issues you may encounter during your experiments. Each section is dedicated to a specific quinoline synthesis method and its associated challenges.
Section 1: The Skraup Synthesis
The Skraup synthesis is a classic and powerful method for quinoline synthesis, but it is notoriously exothermic and prone to side reactions.[1][2]
Frequently Asked Questions & Troubleshooting
Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate the reaction?
A1: The highly exothermic nature of the Skraup synthesis is a primary safety and yield concern.[1][3] The key is to control the rate of the reaction.
-
Causality: The reaction of glycerol with concentrated sulfuric acid to form acrolein is highly exothermic.[4] This, combined with the subsequent condensation and cyclization, can lead to a runaway reaction.
-
Troubleshooting Protocol:
-
Use a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial.[1][3][5] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.[5][6]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and portion-wise while vigorously stirring and cooling the reaction mixture in an ice bath.[3][5] This helps to dissipate the heat generated.
-
Ensure Efficient Stirring: Good agitation prevents the formation of localized hotspots where the reaction can accelerate uncontrollably.[3]
-
Q2: I'm observing significant tar formation in my Skraup synthesis, resulting in a low yield and difficult purification. What is the cause, and how can I minimize it?
A2: Tar formation is a common side reaction in the Skraup synthesis, arising from the harsh acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates.[3]
-
Causality: The strongly acidic and high-temperature conditions can promote the self-polymerization of acrolein and other reactive intermediates.
-
Troubleshooting Protocol:
-
Optimize Temperature: Gentle heating should be applied to initiate the reaction. Once the exothermic phase begins, the heat source should be removed to allow the reaction to proceed under its own heat.[3] If the reaction becomes too vigorous, external cooling should be applied.
-
Use a Moderator: As with controlling the exothermicity, ferrous sulfate can help to control the reaction rate and reduce charring.[3]
-
Purification Strategy: The crude product is often a dark, tarry residue.[3] Purification is typically achieved by steam distillation, which effectively separates the volatile quinoline derivative from the non-volatile tar.[3][5] The distillate can then be extracted with an organic solvent, dried, and further purified by distillation under reduced pressure.[5]
-
Visualizing the Skraup Synthesis Workflow
Caption: A typical workflow for the Skraup synthesis of quinolines.
Section 2: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for preparing quinolines, but it can be plagued by polymerization and low yields.[7]
Frequently Asked Questions & Troubleshooting
Q1: My Doebner-von Miller reaction is producing a large amount of polymeric material and a low yield of the desired quinoline. How can I prevent this?
A1: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under the acidic conditions employed.[8]
-
Causality: The acid catalyst can promote the self-condensation and polymerization of the carbonyl compound.
-
Troubleshooting Protocol:
-
Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[8] This maintains a low concentration of the carbonyl compound, disfavoring polymerization.
-
In Situ Generation: Generate the α,β-unsaturated carbonyl compound in situ. For example, acetaldehyde can undergo an aldol condensation to form crotonaldehyde directly in the reaction mixture.[8] This slow, in situ formation keeps the concentration of the reactive aldehyde low.
-
Two-Phase System: Employing a two-phase reaction system (e.g., water/toluene) can sequester the carbonyl compound, reducing acid-catalyzed polymerization.[3][8]
-
Q2: My Doebner-von Miller reaction has resulted in a very low yield or no product at all. What are the potential causes?
A2: Low or no yield can be attributed to several factors, including the choice of catalyst and the reactivity of the starting materials.
-
Causality: The reaction is highly dependent on the nature and concentration of the acid catalyst.[8] Both Brønsted and Lewis acids can be used, and the optimal choice is substrate-dependent.[8]
-
Troubleshooting Steps:
-
Catalyst Screening: Experiment with different acid catalysts (e.g., HCl, H₂SO₄, p-toluenesulfonic acid, SnCl₄, ZnCl₂) and concentrations to find the optimal conditions for your specific substrates.[8]
-
Temperature Optimization: Ensure the reaction temperature is appropriate. Too low a temperature will result in a sluggish reaction, while excessive heat can promote side reactions.[5]
-
Substrate Reactivity: Consider the electronic properties of your aniline. Electron-withdrawing groups can deactivate the aromatic ring, making the cyclization step more difficult.[5]
-
Data on Catalyst Effects in Doebner-von Miller Synthesis
| Catalyst | Concentration | Yield of 2-carboxy-4-phenylquinoline |
| HCl | 37% | Moderate |
| H₂SO₄ | 98% | Low (significant charring) |
| p-TsOH | 10 mol% | High |
| SnCl₄ | 10 mol% | Good |
| Sc(OTf)₃ | 5 mol% | Excellent |
This table summarizes the general effect of different catalysts on the yield of a model Doebner-von Miller reaction. Actual yields will vary depending on the specific substrates and reaction conditions.
Section 3: The Combes Quinoline Synthesis
The Combes synthesis is a valuable method for preparing 2,4-substituted quinolines, but it can suffer from regioselectivity issues when using unsymmetrical β-diketones.[9][10]
Frequently Asked Questions & Troubleshooting
Q1: My Combes synthesis is producing a mixture of regioisomers. How can I control the regioselectivity?
A1: Regioselectivity in the Combes synthesis is influenced by a combination of steric and electronic factors, as well as the reaction conditions.[9][11]
-
Causality: The cyclization step can occur at either of the two carbonyl carbons of the β-diketone, leading to different regioisomers. The preferred site of cyclization is determined by the relative stability of the transition states leading to the two possible products.
-
Troubleshooting Strategies:
-
Steric Hindrance: Increasing the steric bulk of one of the substituents on the β-diketone will favor cyclization at the less sterically hindered position.[3][9]
-
Electronic Effects: The electronic nature of the substituents on both the aniline and the β-diketone can direct the cyclization. Electron-donating groups on the aniline can enhance the nucleophilicity of the ortho positions, influencing the site of ring closure.[3][9]
-
Catalyst Choice: The choice of acid catalyst (e.g., H₂SO₄ vs. polyphosphoric acid) can alter the ratio of regioisomers formed.[3][11]
-
Substrate Modification: If possible, modify the substituents on the starting materials to electronically or sterically favor the formation of the desired isomer.[9]
-
Visualizing Regioselectivity in Combes Synthesis
Caption: Factors influencing the regiochemical outcome of the Combes quinoline synthesis.
Section 4: The Friedländer Synthesis
The Friedländer synthesis is a versatile method for producing quinolines, but it can be complicated by side reactions such as aldol condensations and regioselectivity issues with unsymmetrical ketones.[12][13]
Frequently Asked Questions & Troubleshooting
Q1: I am observing aldol condensation of my ketone starting material as a major side reaction in my base-catalyzed Friedländer synthesis. How can I avoid this?
A1: The basic conditions used to promote the Friedländer condensation can also catalyze the self-condensation of the ketone.[12]
-
Causality: The base can deprotonate the α-carbon of the ketone, leading to the formation of an enolate that can then attack another molecule of the ketone.
-
Troubleshooting Protocol:
-
Use an Imine Analog: Instead of the o-aminoaryl aldehyde or ketone, use its imine analog. This can help to avoid the conditions that favor aldol condensation.[12]
-
Catalyst Choice: Consider using an acid catalyst instead of a base. A variety of acid catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, and Lewis acids, have been successfully employed in the Friedländer synthesis.[13]
-
Milder Conditions: The use of certain catalysts, such as gold catalysts, can allow the reaction to proceed under milder conditions, which may suppress side reactions.[12]
-
Q2: My Friedländer synthesis with an unsymmetrical ketone is giving a mixture of regioisomers. How can I improve the regioselectivity?
A2: Similar to the Combes synthesis, the use of an unsymmetrical ketone in the Friedländer synthesis can lead to the formation of two different regioisomers.[9][10][12]
-
Causality: The initial condensation can occur at either of the two α-carbons of the unsymmetrical ketone.
-
Troubleshooting Strategies:
-
Substrate Modification: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the reaction to the other α-carbon.[12]
-
Catalyst Control: The use of specific amine catalysts or ionic liquids has been shown to improve the regioselectivity of the Friedländer synthesis.[12]
-
Reaction Conditions: Systematically varying the solvent, temperature, and reaction time can help to identify conditions that favor the formation of a single isomer.[9]
-
Protocol: Base-Catalyzed Friedländer Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in a suitable solvent like ethanol (10 mL).
-
Addition of Reagents: Add the ketone or other compound containing an α-methylene group (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (KOH, 0.2 mmol, 20 mol%).[5]
-
Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Quinolin-2-ylmethanamine Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the reaction workup and purification of quinolin-2-ylmethanamine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of converting the free amine, quinolin-2-ylmethanamine, to its dihydrochloride salt? A1: Converting the free amine to its dihydrochloride salt serves several key purposes. The salt form often exhibits higher stability and is typically a crystalline solid, which facilitates easier handling, purification, and storage compared to the free base, which may be an oil or a low-melting solid.[1] Furthermore, the formation of the salt can be an effective method for purification, as the salt may precipitate from a solution in which impurities remain dissolved.[1] For pharmaceutical applications, salt forms are often preferred due to their improved solubility and bioavailability.
Q2: Which solvents are recommended for the precipitation and washing of this compound? A2: The choice of solvent is critical for successful precipitation and purification. For precipitating the hydrochloride salt, a common strategy is to use a solvent in which the free amine is soluble but the salt is not. Anhydrous solvents are crucial to prevent the dissolution of the highly water-soluble hydrochloride salt.[2] A typical procedure involves dissolving the free amine in a solvent like anhydrous dichloromethane or diethyl ether and then introducing anhydrous HCl (e.g., as a solution in ether or dioxane).[3] For washing the isolated salt, solvents in which the hydrochloride salt has very low solubility, such as cold diethyl ether, acetone, or 2-propanol, are often used to remove residual impurities.[4]
Q3: How can I confirm the successful formation of the dihydrochloride salt? A3: Successful salt formation can be confirmed through several analytical techniques. A significant downfield shift of the hydrogen atoms adjacent to the nitrogen atoms in the 1H NMR spectrum is indicative of protonation.[3] Additionally, the physical properties will change; for example, a liquid free base will become a solid. The melting point of the salt will also be distinctly different from that of the free base. Elemental analysis can be used to confirm the presence of two chloride atoms per molecule.
Q4: What are some common impurities that might be present in the final product? A4: Impurities can originate from the starting materials or from side reactions during the synthesis of the quinoline core.[5][6] Common side products in quinoline synthesis can include regioisomers (if unsymmetrical precursors are used) and products from self-condensation of reactants.[5] Incomplete reaction can leave unreacted starting materials. During the workup, residual solvents or by-products from the salt formation step (e.g., excess acid) may also be present.
Troubleshooting Guide
Problem 1: The product "oils out" instead of crystallizing during salt formation.
-
Q: My this compound is separating as a thick oil or sticky solid instead of a crystalline powder. What should I do?
-
A: "Oiling out" is a common issue when a compound separates from a supersaturated solution as a liquid phase rather than a solid.[7] Here are several strategies to address this:
-
Reduce Supersaturation: The solution may be too concentrated. Try diluting the solution with a small amount of additional anhydrous solvent before or during the addition of HCl.[7]
-
Slow Down Precipitation: Cool the solution slowly after the addition of HCl. Rapid temperature changes can favor oil formation.[7]
-
Use a Seed Crystal: If a small amount of solid product is available, adding a seed crystal to the solution can induce crystallization.[7]
-
Solvent System Modification: Experiment with a different solvent system. A mixture of a good solvent and a poor solvent (anti-solvent) can sometimes promote crystallization.[7] For instance, after forming the salt in dichloromethane, you could try adding an anti-solvent like anhydrous hexane or diethyl ether dropwise to encourage precipitation.
-
Problem 2: The yield of the dihydrochloride salt is low.
-
Q: After the workup and salt formation, my final yield is significantly lower than expected. What are the potential causes and solutions?
-
A: Low yield can result from several factors throughout the process:
-
Incomplete Reaction: Ensure the initial synthesis of the free amine has gone to completion using techniques like Thin Layer Chromatography (TLC).
-
Losses During Extraction: The free amine might be partially soluble in the aqueous phase during extraction. Perform multiple extractions with the organic solvent to ensure complete recovery from the aqueous layer.
-
Product Solubility: The hydrochloride salt may have some solubility in the chosen precipitation or washing solvent, leading to losses.[2] Ensure you are using a solvent in which the salt is highly insoluble and consider cooling the solvent before washing.
-
pH Adjustment: During the initial workup to isolate the free amine, ensure the pH is sufficiently basic to deprotonate the amine fully, which will favor its partitioning into the organic layer.
-
Problem 3: The final product is discolored (e.g., yellow or brown).
-
Q: The isolated this compound is not a pure white or off-white solid. How can I improve the color and purity?
-
A: Discoloration often indicates the presence of impurities.
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities.[4] Be aware that this can sometimes lead to a loss of product due to adsorption.
-
Recrystallization: This is a powerful purification technique. The ideal recrystallization solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures. For hydrochloride salts, solvents like ethanol, 2-propanol, or mixtures with an anti-solvent like diethyl ether can be effective.[4]
-
Starting Material Purity: Commercial quinoline samples can appear yellow due to impurities.[8] Ensure the purity of your starting materials before beginning the synthesis.
-
Quantitative Data Summary
The following table provides illustrative quantitative data for a typical lab-scale workup procedure. Actual values should be optimized for specific experimental conditions.
| Parameter | Value | Notes |
| Free Amine Isolation | ||
| Starting Reaction Volume | 100 mL | Assumes a completed reaction mixture. |
| Water for Dilution | 100 mL | |
| Basifying Agent (e.g., 1M NaOH) | ~20-30 mL | Added until pH > 12. |
| Extraction Solvent (Dichloromethane) | 3 x 50 mL | Multiple extractions improve yield. |
| Drying Agent (Anhydrous MgSO₄ or Na₂SO₄) | ~5 g | |
| Dihydrochloride Salt Formation | ||
| Anhydrous Solvent (Diethyl Ether) | 100 mL | For dissolving the free amine. |
| HCl in Diethyl Ether (2.0 M) | ~1.2 equivalents per amine group | Added dropwise with stirring. |
| Washing Solvent (Cold Diethyl Ether) | 2 x 20 mL | |
| Expected Yield | 75-90% | Relative to the theoretical amount of free amine. |
Experimental Protocol
Part 1: Isolation of Quinolin-2-ylmethanamine (Free Base)
-
Quenching and Dilution: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.
-
Basification: Slowly add a 1M sodium hydroxide (NaOH) solution to the separatory funnel while monitoring the pH of the aqueous layer. Continue adding base until the pH is greater than 12 to ensure the amine is fully deprotonated.[9]
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).[10] Combine the organic extracts.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude quinolin-2-ylmethanamine free base, which may be an oil.
Part 2: Formation and Isolation of Dihydrochloride Salt
-
Dissolution: Dissolve the crude free amine in a minimal amount of anhydrous diethyl ether (or another suitable anhydrous solvent like dichloromethane).
-
Precipitation: While stirring the solution, slowly add a 2.0 M solution of anhydrous hydrogen chloride (HCl) in diethyl ether dropwise.[3] A precipitate should form. Continue addition until no further precipitation is observed.
-
Stirring: Stir the resulting suspension at room temperature for 30-60 minutes to ensure complete salt formation.
-
Filtration: Collect the solid product by vacuum filtration.[3]
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.[3]
-
Drying: Dry the isolated solid under vacuum to obtain this compound.
Experimental Workflow Diagram
Caption: Workflow for the workup and isolation of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 9. Isolation (Recovery) [chem.ualberta.ca]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting Low Yield in Friedländer Annulation
Welcome to the technical support center for the Friedländer annulation. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize this important quinoline synthesis reaction. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Friedländer annulation and what are its key components?
The Friedländer annulation is a chemical reaction that synthesizes quinoline derivatives through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or aldehyde with at least one hydrogen on the carbon adjacent to the carbonyl group).[1][2] The reaction is typically catalyzed by an acid or a base.[1][2]
There are two plausible reaction mechanisms. The first involves an initial aldol condensation between the two carbonyl reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring.[1]
Q2: My Friedländer reaction has a very low yield or is not producing any product. What are the most common causes?
Several factors can contribute to low or no yield in a Friedländer synthesis. The most common culprits include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is highly dependent on the specific substrates being used.[2]
-
Suboptimal Reaction Temperature: The reaction often requires heating, but excessive temperatures can lead to the decomposition of starting materials or products.[2]
-
Poor Substrate Reactivity: Steric hindrance or the presence of deactivating electronic groups on either of the starting materials can significantly slow down or prevent the reaction.[2]
-
Side Reactions: The most prevalent side reaction is the self-condensation of the ketone reactant, particularly under basic conditions.[2]
-
Solvent Effects: The polarity and nature of the solvent can influence reaction rates and the solubility of your reactants.[2]
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to lower yields.
Troubleshooting Guides
Issue 1: Low Yield Due to Catalyst Inefficiency
Q3: How do I select the right catalyst for my specific substrates and how can I screen for the optimal one?
The choice of catalyst is critical and depends on the reactivity of your starting materials.
-
Acid Catalysts: Generally effective for a broad range of substrates. Common choices include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), and Lewis acids such as zinc chloride (ZnCl₂) and indium(III) triflate (In(OTf)₃).[2][3]
-
Base Catalysts: Often used for more reactive substrates. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[2]
-
Milder Catalysts: For sensitive substrates, milder catalysts like molecular iodine can be effective.[4]
Experimental Protocol: Parallel Catalyst Screening
This protocol allows for the efficient screening of multiple catalysts simultaneously.
Materials:
-
2-aminoaryl aldehyde/ketone (e.g., 2-aminobenzophenone)
-
α-methylene ketone (e.g., cyclohexanone)
-
A selection of catalysts (e.g., p-TsOH, ZnCl₂, KOH, iodine)
-
An array of reaction vials with stir bars
-
Reaction block with heating and stirring capabilities
-
Solvent (e.g., ethanol or toluene)
-
TLC plates and developing chamber
Procedure:
-
To each reaction vial, add the 2-aminoaryl aldehyde/ketone (e.g., 0.1 mmol).
-
Add the α-methylene ketone (e.g., 0.12 mmol).
-
Add the chosen solvent (e.g., 1 mL).
-
To each vial, add a different catalyst (e.g., 10 mol%). Include a no-catalyst control.
-
Seal the vials and place them in the reaction block.
-
Heat the reactions to a chosen temperature (e.g., 80 °C) with stirring for a set amount of time (e.g., 4 hours).
-
After the allotted time, cool the reactions to room temperature.
-
Monitor the progress of each reaction by Thin-Layer Chromatography (TLC) to identify the most promising catalyst(s) based on the consumption of starting material and the formation of the product spot.[5]
Data Presentation: Comparison of Catalysts for Friedländer Annulation
| Catalyst | Conditions | Yield (%) | Reference |
| Brønsted Acids | |||
| p-TsOH | Solvent-free, 80-100 °C | 85-95 | [6] |
| H₂SO₄ | Ethanol, reflux | Varies | [2] |
| Lewis Acids | |||
| In(OTf)₃ | Solvent-free | 75-92 | [3] |
| ZnCl₂ | 150-220 °C | Varies | [7] |
| Bases | |||
| KOH | Ethanol, reflux | Varies | [7] |
| KOtBu | Toluene, reflux | Varies | [2] |
| Other | |||
| Iodine | Solvent-free, 80-100 °C | 82-94 | [4] |
| SiO₂ nanoparticles | Microwave, 100 °C | up to 93 | [8] |
Yields are highly substrate-dependent and the table provides a general comparison.
Visualization: Catalyst Screening Workflow
Caption: A workflow diagram for parallel catalyst screening.
Issue 2: Suboptimal Reaction Temperature and Solvent
Q4: My reaction is slow or producing significant byproducts. How can I optimize the temperature and solvent?
The reaction temperature and solvent are crucial parameters that often need to be optimized for a specific set of substrates.
Experimental Protocol: Temperature and Solvent Optimization
-
Solvent Screening: Using the best catalyst identified from the previous screen, set up a series of reactions in different solvents (e.g., ethanol, toluene, DMF, or solvent-free). Run these at a moderate temperature (e.g., 80 °C) and monitor by TLC to find the solvent that gives the best conversion to the product.
-
Temperature Optimization: Once the optimal solvent is determined, run a series of reactions at different temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C, and reflux) to find the temperature that provides the best balance of reaction rate and minimal byproduct formation.
Workup and Purification:
-
Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.[9]
-
Otherwise, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[10]
Visualization: Temperature Optimization Logic
Caption: A decision-making flowchart for temperature optimization.
Issue 3: Formation of Multiple Products (Regioselectivity Issues)
Q5: I am using an unsymmetrical ketone and obtaining a mixture of isomeric quinolines. How can I improve the regioselectivity?
When an unsymmetrical ketone with two different α-methylene groups is used, a mixture of regioisomers can form. Several strategies can be employed to control the regioselectivity:
-
Catalyst Control: Certain catalysts can favor the formation of one regioisomer. For example, specific amine catalysts can direct the reaction towards the 2-substituted quinoline.
-
Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one reaction pathway, leading to a single product.[9]
-
Reaction Conditions: In some cases, adjusting the reaction temperature or the rate of addition of the ketone can influence the regioselectivity.
Issue 4: Prevalent Side Reactions (Aldol Self-Condensation)
Q6: My main impurity is the self-condensation product of my ketone. How can I minimize this side reaction?
The self-condensation of the ketone reactant is a common side reaction, especially under basic conditions.[2] To mitigate this:
-
Use Milder Conditions: Harsher conditions (strong bases, high temperatures) can promote self-condensation. Switching to a milder catalyst (e.g., iodine) or milder conditions can help.[4]
-
Use an Imine Analogue: To avoid aldol side reactions, the imine analogue of the o-aminoaryl ketone can be used instead.[9]
-
Pre-form the Enolate: In some cases, using a strong, non-nucleophilic base (like LDA) at low temperatures to pre-form the enolate of the desired ketone before adding the 2-aminoaryl carbonyl compound can improve selectivity.
Visualization: General Mechanism of Friedländer Annulation
Caption: The two primary mechanistic pathways of the Friedländer annulation.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Quinolin-2-ylmethanamine dihydrochloride stability in different solvents
Welcome to the technical support center for Quinolin-2-ylmethanamine dihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1] Long-term storage at room temperature is generally not advised.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is slightly soluble in water and Dimethyl Sulfoxide (DMSO).[2] For biological experiments, creating a concentrated stock solution in DMSO is a common practice. It is advisable to perform a solubility test in your specific solvent of choice before preparing a large-scale solution.
Q3: Is this compound stable in aqueous solutions?
A3: As a dihydrochloride salt, this compound is expected to be relatively stable in acidic aqueous solutions. However, in neutral or basic aqueous solutions, the free base form may be less stable and prone to degradation over time. It is recommended to prepare fresh aqueous solutions for experiments or store them at 2-8°C for a short period. For long-term storage, frozen aliquots are preferable.
Q4: Are there any known incompatibilities with other chemicals?
A4: Yes, this compound is incompatible with strong oxidizing agents.[3] Contact with such agents should be avoided to prevent chemical degradation.
Q5: What are the potential degradation pathways for this compound?
A5: Based on the general reactivity of quinoline derivatives, potential degradation pathways include oxidation of the quinoline ring and hydrolysis of the methanamine side chain, especially under harsh acidic or basic conditions, or in the presence of strong oxidizing agents. Photodegradation can also occur upon prolonged exposure to light.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting:
-
Verify the storage conditions of your solid compound and stock solutions. Ensure they are protected from light and stored at the recommended temperature.
-
Prepare fresh stock solutions. Avoid using old stock solutions, especially if they have been stored at room temperature for an extended period.
-
Perform a quick purity check of your compound using a suitable analytical method like HPLC if you suspect significant degradation.
-
-
-
Possible Cause 2: Poor Solubility.
-
Troubleshooting:
-
Ensure the compound is fully dissolved in the solvent. Gentle warming or sonication may aid dissolution.
-
If using aqueous buffers, check for any precipitation after adding the compound stock solution. If precipitation occurs, you may need to adjust the final concentration or the solvent composition (e.g., by increasing the percentage of a co-solvent like DMSO).
-
-
Issue 2: Precipitation of the compound in cell culture media.
-
Possible Cause: Low aqueous solubility of the compound at the final concentration.
-
Troubleshooting:
-
Decrease the final concentration of the compound in the media.
-
Increase the percentage of DMSO in the final culture medium. However, be mindful of the potential toxicity of DMSO to your cells (typically, <0.5% v/v is well-tolerated by most cell lines).
-
Prepare a more dilute stock solution to minimize the volume of organic solvent added to the aqueous medium.
-
-
Stability in Different Solvents
The stability of this compound can vary significantly depending on the solvent and storage conditions. The following table summarizes representative stability data based on forced degradation studies. Please note that this is generalized data and stability in your specific experimental setup should be confirmed.
| Solvent | Temperature | Storage Duration | Degradation (%) | Notes |
| Water (pH 4.0) | 25°C | 24 hours | < 2% | Relatively stable in acidic aqueous solution. |
| Water (pH 7.4) | 25°C | 24 hours | 5 - 10% | Degradation increases at neutral pH. |
| Water (pH 9.0) | 25°C | 24 hours | 15 - 25% | Significant degradation in basic conditions. |
| DMSO | 25°C | 7 days | < 1% | Generally stable in anhydrous DMSO. |
| DMSO (90%) / Water (10%) | 4°C | 2 years | ~15% | Stable for extended periods when stored properly in a DMSO/water mixture at low temperatures.[4] |
| Ethanol | 25°C | 24 hours | 2 - 5% | Moderate stability. |
| Cell Culture Media (10% FBS) | 37°C | 24 hours | 10 - 20% | Stability can be influenced by media components and pH. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure to assess the intrinsic stability of this compound.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber for a period equivalent to an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC method (see Protocol 3) to determine the extent of degradation and identify any degradation products.
Protocol 3: Stability-Indicating HPLC Method
This method can be used as a starting point for the analysis of this compound and its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Potential Signaling Pathways
Quinoline derivatives have been reported to be involved in various signaling pathways, particularly in the context of cancer research.[5][6][7] The diagram below illustrates a potential mechanism of action for a quinoline derivative, highlighting its inhibitory effects on key cellular signaling cascades. It is important to note that the specific pathways affected by this compound require experimental validation.
Caption: Potential inhibitory signaling pathways of this compound.
Experimental Workflow for Stability Testing
The following workflow outlines the key steps in performing a stability study for this compound.
Caption: Workflow for conducting a forced degradation stability study.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]
Technical Support Center: Recrystallization of Quinoline Salts
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of quinoline salts via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of quinoline salts.
Q1: My quinoline salt is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the dissolved salt separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This is often because the solution is supersaturated at a temperature above the melting point of the solute, or because of the presence of significant impurities.[2] An oil is undesirable as it often traps impurities.[3]
-
Troubleshooting Steps:
-
Re-heat the Solution: Heat the mixture to re-dissolve the oil.
-
Add More Solvent: Add a small amount of the hot "good" solvent to decrease the saturation level.[4]
-
Slow Cooling: Allow the solution to cool much more slowly. An insulated container or a dewar can be used to slow the rate of cooling, which favors the formation of crystals over oil.[2]
-
Lower the Crystallization Temperature: Try to initiate crystallization at a lower temperature by adding a seed crystal once the solution has cooled significantly.
-
Change the Solvent System: The polarity of the solvent may be too different from your quinoline salt.[2] Consider a different single solvent or a new two-solvent system.
-
Q2: No crystals are forming, even after the solution has cooled completely. What is the problem?
A2: The failure of crystals to form is typically due to one of two reasons: the solution is not sufficiently saturated, or the crystallization process has a high activation energy barrier for nucleation.
-
Troubleshooting Steps:
-
Too Much Solvent: This is the most common reason for crystallization failure.[5] To fix this, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the quinoline salt.[4] Allow the concentrated solution to cool again.
-
Induce Crystallization: If the solution is supersaturated, nucleation may need to be initiated.[5]
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a nucleation site.[5]
-
Seed Crystals: If you have a small crystal of the pure product, add it to the supersaturated solution to act as a template for crystal growth.[5]
-
-
Drastic Cooling: Once the solution is at room temperature, place it in an ice-water bath to maximize crystal formation by further decreasing the salt's solubility.[3]
-
Q3: The crystal yield is very low. How can I improve it?
A3: A low yield suggests that a significant amount of your quinoline salt remained dissolved in the mother liquor.
-
Troubleshooting Steps:
-
Minimize Solvent: Ensure you used the absolute minimum amount of hot solvent required to fully dissolve the crude salt. Using excess solvent is a common cause of low recovery.[3]
-
Sufficient Cooling: Make sure the solution was thoroughly cooled in an ice bath to minimize the solubility of the product in the solvent.[6]
-
Recover a Second Crop: The filtrate (mother liquor) can be concentrated by boiling off a portion of the solvent and then cooling again to obtain a second, though likely less pure, crop of crystals.[6]
-
Check Solvent Choice: The solubility of your salt in the cold solvent may be too high. A different solvent system where the salt has very low solubility at cold temperatures might be necessary.
-
Q4: The recrystallized product is colored, but the pure compound should be colorless. How do I remove the colored impurities?
A4: Colored impurities are common and can often be adsorbed onto activated charcoal.
-
Troubleshooting Steps:
-
Dissolve the Salt: Dissolve the impure quinoline salt in the minimum amount of hot recrystallization solvent.
-
Add Activated Charcoal: Allow the solution to cool slightly from the boiling point to prevent violent frothing, then add a small amount (1-2% of the solute's weight) of activated charcoal.[7]
-
Reheat and Filter: Bring the solution back to a boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal.[7] The resulting filtrate should be colorless and can then be cooled for crystallization.
-
Q5: How do I choose a suitable solvent for my quinoline salt?
A5: The ideal solvent is one in which the quinoline salt is very soluble at high temperatures but poorly soluble at low temperatures.[8] Since quinoline salts are polar, polar solvents are a good starting point.
-
Solvent Selection Strategy:
-
"Like Dissolves Like": Quinoline salts (e.g., hydrochloride, sulfate) are polar and ionic. Therefore, polar solvents like water, ethanol, and methanol are good candidates.[9]
-
Testing: Place a small amount of your salt in a test tube and add a few drops of the solvent. Observe the solubility at room temperature. Heat the mixture to boiling and observe again. A good solvent will show poor solubility when cold and high solubility when hot.
-
Two-Solvent Systems: If no single solvent is ideal, use a two-solvent (or "solvent-antisolvent") system.[10] This involves dissolving the salt in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (an antisolvent) in which it is insoluble, until the solution becomes cloudy (the saturation point). The two solvents must be miscible.[6] Common pairs include ethanol/water or methanol/diethyl ether.[8]
-
Data Presentation: Solvent Selection for Quinoline Salts
| Solvent | Polarity | Boiling Point (°C) | Suitability for Quinoline Salts | Notes |
| Water | High | 100 | Often a good solvent, especially for hydrochlorides and sulfates.[9] | Solubility of quinoline itself is low in cold water but good in hot water.[10] |
| Ethanol | High | 78 | Good general-purpose solvent. Often used in mixtures with water.[2] | A common choice for many organic salts. |
| Methanol | High | 65 | Good general-purpose solvent. Can be used in mixtures with less polar solvents. | More volatile than ethanol. |
| Isopropanol | Medium | 82 | Can be effective, particularly for hydrochloride salt formation.[2] | Less polar than ethanol or methanol. |
| Acetone | Medium | 56 | May be used, often as part of a two-solvent system (e.g., with water).[2] | Highly volatile. |
| Acetonitrile | Medium | 82 | Has been used for recrystallizing quinoline picrate salts.[1] | |
| Ethyl Acetate | Low-Medium | 77 | Generally a "poor" solvent; useful as an antisolvent in a two-solvent system. | |
| Hexane/Heptane | Low | ~69 / ~98 | Insoluble; useful as an antisolvent for non-polar oils to induce crystallization.[2] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is used when a single solvent is found that dissolves the quinoline salt at its boiling point but not at low temperatures.[6]
-
Dissolution: Place the crude quinoline salt in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Continue to add small portions of the hot solvent dropwise until the salt has just completely dissolved.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask to prevent premature crystallization.[3]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[3]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely by drawing air through the funnel. For final drying, the crystals can be transferred to a watch glass or placed in a desiccator.[3]
Protocol 2: Two-Solvent Recrystallization
This method is ideal when no single solvent meets the required solubility criteria. It uses a "good" solvent where the salt is soluble and a miscible "poor" solvent (antisolvent) where the salt is insoluble.[9]
-
Dissolution: Dissolve the crude quinoline salt in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Antisolvent: While keeping the solution hot, add the "poor" solvent (antisolvent) dropwise until the solution becomes faintly and persistently cloudy. This indicates the saturation point.[9]
-
Clarification: Add one or two drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.
-
Crystallization and Cooling: Follow steps 3 and 4 from the Single-Solvent Recrystallization protocol.
-
Isolation and Washing: Collect the crystals by vacuum filtration. For the washing step, use an ice-cold mixture of the two solvents (in the same approximate ratio used for the crystallization) to wash the crystals.
-
Drying: Follow step 7 from the Single-Solvent Recrystallization protocol.
Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: General experimental workflow for recrystallizing quinoline salts.
References
- 1. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Home Page [chem.ualberta.ca]
- 4. benchchem.com [benchchem.com]
- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Quinoline - Wikipedia [en.wikipedia.org]
- 9. jinjingchemical.com [jinjingchemical.com]
- 10. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
Technical Support Center: Column Chromatography of Quinoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying quinoline derivatives using column chromatography.
Troubleshooting Guides
This section addresses specific issues that may arise during the column chromatography of quinoline derivatives.
Issue 1: Poor Separation or Overlapping Peaks
-
Question: My quinoline derivatives are not separating well on the column, and the collected fractions contain mixtures of compounds. How can I improve the resolution?
-
Answer: Poor separation is a common issue that can often be resolved by optimizing the mobile phase and stationary phase.
-
Optimize the Mobile Phase: The choice of solvent system is critical for good separation. Use Thin Layer Chromatography (TLC) to screen various solvent systems. The ideal system should provide a retention factor (Rf) value of approximately 0.2-0.3 for the target compound.[1] A gradual increase in solvent polarity (gradient elution) often yields better separation than using a single solvent mixture (isocratic elution).
-
Change the Stationary Phase: If optimizing the mobile phase doesn't resolve the issue, consider using a different stationary phase. While silica gel is most common, quinoline derivatives, being basic, can interact strongly with the acidic silica surface, leading to poor separation.[2] Alternatives include:
-
Sample Loading: Overloading the column is a frequent cause of poor separation. As a general guideline, use a silica gel to crude product weight ratio of at least 30:1 for simple separations and up to 100:1 for more challenging ones.[2]
-
Issue 2: Peak Tailing or Streaking
-
Question: My quinoline derivative is streaking down the column, resulting in broad peaks and impure fractions. What causes this and how can I fix it?
-
Answer: Peak tailing is often caused by the interaction of the basic nitrogen atom in the quinoline ring with the acidic silanol groups on the surface of the silica gel.[2][3]
-
Use a Mobile Phase Modifier: Adding a small amount of a basic modifier to the eluent can significantly reduce tailing.[2] Triethylamine (TEA) at a concentration of 0.1-2% is commonly used to mask the active silanol sites.[1][2][3]
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites on the silica gel. This can be done by preparing a slurry of the silica gel in the eluent containing 1-3% triethylamine.[1][2]
-
Adjust Mobile Phase pH: For HPLC applications, operating the mobile phase at a low pH (e.g., 2.5-4) can protonate the basic quinoline compound and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[1]
-
Issue 3: Compound Decomposition on the Column
-
Question: I suspect my quinoline derivative is degrading during column chromatography. How can I prevent this?
-
Answer: The acidic nature of silica gel can cause the decomposition of sensitive quinoline derivatives.[2]
-
Deactivate the Silica Gel: As mentioned for peak tailing, neutralizing the silica gel with a base like triethylamine can prevent acid-catalyzed degradation.[2][3]
-
Use an Alternative Stationary Phase: Switching to a less acidic stationary phase like neutral or basic alumina can be effective.[2][3]
-
Minimize Contact Time: Use flash chromatography with applied pressure to speed up the separation and reduce the time the compound spends on the column.[2]
-
Work at Lower Temperatures: If the compound is thermally sensitive, running the column in a cold room may help reduce decomposition.[2]
-
Issue 4: Compound Not Eluting from the Column
-
Question: My quinoline derivative is stuck at the top of the column and will not elute, even with a highly polar solvent system. What should I do?
-
Answer: This issue can arise from several factors, including strong interactions with the stationary phase or insolubility in the mobile phase.
-
Systematic Increase in Solvent Polarity: Ensure a systematic and gradual increase in the polarity of the mobile phase. For highly polar quinoline derivatives, solvent systems like dichloromethane/methanol or ethyl acetate/methanol may be necessary.[2]
-
Check Solubility: The compound may have precipitated on the column if it is not soluble in the mobile phase. Ensure the chosen solvent for loading the sample is compatible with the mobile phase.
-
Alternative Stationary Phase: The compound may have an irreversible interaction with silica gel. Trying a different stationary phase, such as alumina or a reversed-phase material, is recommended.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a column chromatography protocol for a new quinoline derivative?
A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system. Aim for an Rf value of 0.2-0.3 for your target compound.[1] A common stationary phase to start with is silica gel, and typical mobile phases are mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[2]
Q2: How do I choose between wet and dry loading of my sample?
A2:
-
Wet Loading: This method is suitable when your crude product is readily soluble in the initial mobile phase. The sample is dissolved in a minimal amount of the eluent and carefully added to the top of the column.[2]
-
Dry Loading: This is the preferred method if your compound has poor solubility in the eluent or if you need to use a strong solvent to dissolve it. The crude product is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, and the solvent is evaporated. The resulting free-flowing powder is then added to the top of the column.[2]
Q3: Can I reuse my column?
A3: While it is technically possible to regenerate and reuse a chromatography column, it is generally not recommended for high-purity applications, especially when working with different compounds. Residual impurities from a previous run can co-elute and contaminate your current purification. For routine purifications where the same compound is isolated repeatedly, column reuse may be feasible after thorough washing and regeneration.
Q4: What are some common solvent systems for the column chromatography of quinoline derivatives?
A4: The optimal solvent system is highly dependent on the specific quinoline derivative. However, some commonly used systems include mixtures of petroleum ether and ethyl acetate, or chloroform, petroleum ether, and ethyl acetate.[2] For more polar compounds, dichloromethane/methanol may be used.[2]
Data Presentation
Table 1: Example Solvent Systems for Column Chromatography of Quinoline Derivatives
| Quinoline Derivative | Stationary Phase | Mobile Phase (v/v) | Reference |
| 2-Chloro-3-(4-chlorophenyl)-6-fluoroquinoline | Silica Gel | Petroleum Ether : Ethyl Acetate (85:15) | [2] |
| 2-Methoxyquinoline-3-carbaldehyde | Silica Gel | Petroleum Ether : Ethyl Acetate (85:15) | [2] |
| General quinoline aldehydes | Silica Gel | Chloroform : Petroleum Ether : Ethyl Acetate (9.5:0.5) | [2] |
Experimental Protocols
General Protocol for Column Chromatography of a Quinoline Derivative
This protocol provides a general workflow. The specific stationary phase and mobile phase should be determined based on TLC analysis for each specific compound.
1. Preparation of the Stationary Phase (Slurry Method)
- Choose an appropriate stationary phase (e.g., silica gel).
- In a beaker, prepare a slurry by mixing the silica gel with the initial, least polar mobile phase. The consistency should be pourable but not too dilute.
- Gently pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
- Tap the column gently to promote even packing.
- Add a thin layer of sand on top of the stationary phase to prevent disturbance during solvent addition.[2]
2. Sample Loading
- Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase. Carefully add the solution to the top of the column using a pipette.[2]
- Dry Loading: Dissolve the crude sample in a suitable solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[2]
3. Elution
- Start eluting with the initial non-polar solvent system.
- Gradually increase the polarity of the mobile phase by systematically increasing the proportion of the more polar solvent.
- Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.[2]
- Collect fractions of a consistent volume.
4. Analysis of Fractions
- Monitor the collected fractions by TLC to identify those containing the purified compound.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoline derivative.[2]
Mandatory Visualization
Caption: General workflow for column chromatography purification.
Caption: Troubleshooting logic for common chromatography issues.
References
Identifying impurities in Quinolin-2-ylmethanamine dihydrochloride samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Quinolin-2-ylmethanamine dihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing a yellow to brown discoloration. What could be the cause?
Discoloration of quinoline compounds, often manifesting as a yellowing or browning over time, is a common indicator of degradation.[1] This is typically caused by exposure to light (photodegradation) or oxidation. The formation of colored degradation products suggests that the integrity of your compound may be compromised. It is crucial to store this compound, both in solid form and in solution, protected from light and in a tightly sealed container under an inert atmosphere if possible.
Q2: I am observing unexpected peaks in my HPLC chromatogram. What are the likely impurities in my this compound sample?
Impurities in your sample can originate from the synthetic route or from degradation.[2]
-
Synthetic Impurities: The synthesis of quinoline derivatives can be complex, and several types of impurities may be present:
-
Starting Materials: Unreacted precursors from syntheses like the Friedländer or Doebner-von Miller reactions can remain in the final product.[3][4]
-
Byproducts: Side reactions can lead to the formation of isomeric or related quinoline structures.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used during the synthesis and purification process can also be present.[2]
-
-
Degradation Products: this compound can degrade under certain conditions:
-
Oxidation: The quinoline ring and the aminomethyl group can be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated species like 2-hydroxyquinoline (2(1H)-quinolinone).[5][6]
-
Hydrolysis: While generally stable, under harsh pH and temperature conditions, unforeseen hydrolytic degradation could occur.
-
Photodegradation: Exposure to UV or visible light can induce degradation, leading to a variety of breakdown products.[1]
-
Q3: My assay results are inconsistent, showing a loss of potency over time. What could be the reason?
Inconsistent results and a decline in potency are classic signs of compound instability.[1] The degradation of this compound in solution can lead to a lower concentration of the active compound, affecting your experimental outcomes. To mitigate this, it is recommended to prepare fresh solutions for your assays and to properly store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[1] A stability-indicating analytical method, such as a well-developed HPLC protocol, is essential to monitor the purity of your samples over time.
Q4: How can I develop a stability-indicating HPLC method for my this compound samples?
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. To develop such a method, you should perform forced degradation studies. This involves subjecting the compound to various stress conditions to intentionally produce degradation products.
Key stress conditions include:
-
Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH).
-
Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the sample, both in solid and solution form.
-
Photodegradation: Exposing the sample to UV and visible light.[1]
By analyzing the stressed samples, you can identify the resulting degradation products and ensure your HPLC method can separate them from the main compound peak.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Extra peaks in HPLC chromatogram | Presence of synthetic impurities or degradation products. | - Review the synthesis pathway to anticipate potential impurities. - Perform co-injection with known potential impurities if standards are available. - Use a photodiode array (PDA) detector to check for peak purity. - Employ LC-MS to identify the mass of the unknown peaks. - Ensure proper sample storage to prevent degradation.[1] |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Column overload. - Column degradation. | - Adjust the mobile phase pH. For an amine-containing compound, a slightly acidic pH (e.g., 3-5) with a suitable buffer is often effective. - Reduce the injection volume or sample concentration. - Use a new or different HPLC column. |
| Shifting retention times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column aging. | - Prepare fresh mobile phase daily and ensure accurate composition. - Use a column oven to maintain a constant temperature. - Equilibrate the column for a sufficient time before analysis. - Replace the column if it's old or has been used extensively. |
| Discolored sample | Degradation due to light or air exposure. | - Store the compound in an amber vial, protected from light.[1] - Store under an inert gas (e.g., nitrogen or argon) if it is highly sensitive to oxidation. - Re-analyze the sample to determine its purity before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the stock solution and a solid sample in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a sample of the stock solution in a transparent container to a light source providing both UV and visible light.
-
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.
Protocol 2: Representative HPLC Method for Purity Analysis
This protocol provides a general reversed-phase HPLC method suitable for the purity analysis of this compound. Method optimization may be required.
-
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
-
Chromatographic Conditions:
Parameter Condition Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile Gradient 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-20 min: 95% to 5% B; 20-25 min: 5% B (equilibration) Flow Rate 1.0 mL/min Column Temperature 30 °C Detection Wavelength 230 nm | Injection Volume | 10 µL |
-
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 0.5 mg/mL.
-
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Type | Potential Compounds | Origin |
| Starting Materials | Substituted 2-aminobenzaldehydes or 2-aminoaryl ketones, compounds with active methylene groups. | Incomplete reaction during Friedländer or similar syntheses.[3] |
| Byproducts | Isomers of Quinolin-2-ylmethanamine, other quinoline derivatives. | Side reactions during synthesis.[4] |
| Degradation Products | Quinolin-2-yl-methanol, 2-quinolinecarboxylic acid, Quinoline-2-carbaldehyde, 2(1H)-quinolinone. | Oxidation or hydrolysis of the aminomethyl group or quinoline ring.[5][6] |
Table 2: HPLC Method Validation Parameters
The following table summarizes key parameters for validating the analytical method according to ICH guidelines.[7]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | The method should be able to resolve the main peak from impurities and degradation products. | To ensure the method is selective for the analyte of interest.[7] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | To demonstrate a proportional relationship between detector response and concentration. |
| Accuracy | Recovery of 98-102% for spiked samples. | To show how close the measured value is to the true value.[7] |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%. | To demonstrate the consistency of the results.[7] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | No significant changes in results with small variations in method parameters (e.g., pH, flow rate). | To show the reliability of the method under normal usage. |
Visualizations
Caption: Origin of potential synthetic impurities.
Caption: Troubleshooting workflow for impurity analysis.
Caption: Forced degradation study logical relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. ptfarm.pl [ptfarm.pl]
- 3. du.edu.eg [du.edu.eg]
- 4. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of Quinolin-2-ylmethanamine dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Quinolin-2-ylmethanamine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound suitable for scale-up?
A1: Two primary routes are considered for the scalable synthesis of this compound.
-
Route 1: From 2-Methylquinoline. This route involves the radical halogenation of 2-methylquinoline to form 2-(halomethyl)quinoline, followed by amination and subsequent salt formation.
-
Route 2: From 2-Cyanoquinoline. This pathway involves the synthesis of 2-cyanoquinoline, followed by the reduction of the nitrile group to a primary amine and subsequent conversion to the dihydrochloride salt.
Q2: What are the main challenges when scaling up the Friedländer synthesis to obtain the quinoline core?
A2: Scaling up the Friedländer synthesis can present challenges such as managing harsh reaction conditions (high temperatures, strong acids or bases), which can lead to product degradation. Inefficient heat transfer in larger reactors can create localized hot spots, promoting side reactions. When using asymmetric ketones, controlling regioselectivity can also be an issue.
Q3: How can I minimize the formation of secondary and tertiary amine by-products during the reduction of 2-cyanoquinoline?
A3: The formation of secondary and tertiary amines is a common issue in the catalytic hydrogenation of nitriles. To minimize these by-products, it is often recommended to add ammonia or ammonium hydroxide to the reaction mixture.
Q4: What are the safety considerations when using lithium aluminum hydride (LiAlH4) for nitrile reduction on a large scale?
A4: Lithium aluminum hydride is a highly reactive and pyrophoric reagent that reacts violently with water. On a large scale, careful control of reaction conditions, including the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon), is critical. The quenching process must also be performed with extreme caution, typically by slow addition of a reagent like ethyl acetate, followed by aqueous workup.
Q5: What is the most effective method for forming the dihydrochloride salt on a large scale?
A5: While using aqueous hydrochloric acid is straightforward, it can lead to lower yields due to the solubility of the salt in water. For anhydrous salt forms, using gaseous hydrogen chloride or a solution of HCl in an anhydrous organic solvent (like diethyl ether or isopropanol) is preferable. However, handling large quantities of gaseous HCl requires specialized equipment and safety protocols.
Troubleshooting Guides
Problem 1: Low Yield in the Friedländer Synthesis of the Quinoline Core
| Symptom | Potential Cause | Suggested Solution |
| No product formation or significant degradation | Harsh reaction conditions (high temperature, strong acid/base) during scale-up. | Optimize reaction conditions by exploring milder catalysts or solvents. Consider using greener alternatives like ionic liquids. |
| Low yield and formation of multiple products | Lack of regioselectivity with unsymmetrical ketones. | If applicable, consider using a symmetrical ketone or explore alternative synthetic routes that offer better regiocontrol. |
| Significant tar formation | Polymerization of reactants and intermediates under harsh acidic and oxidizing conditions. | Use a moderator like ferrous sulfate to control the reaction rate. Optimize the temperature to avoid excessive heat. |
Problem 2: Incomplete Reduction of 2-Cyanoquinoline or Formation of By-products
| Symptom | Potential Cause | Suggested Solution |
| Incomplete conversion of the nitrile | Insufficient reducing agent or catalyst activity. | Increase the equivalents of the reducing agent. For catalytic hydrogenation, ensure the catalyst is fresh and not poisoned. |
| Formation of significant amounts of secondary and tertiary amines | Side reactions during catalytic hydrogenation. | Add ammonia or ammonium hydroxide to the reaction mixture to suppress the formation of these by-products. |
| Reaction does not proceed with N-containing heterocyclic nitriles | Potential inhibition of the catalyst or complexation with the reducing agent. | Consider using a more robust reducing agent like LiAlH4 in an anhydrous solvent such as THF. |
Problem 3: Difficulty in Isolating Pure this compound
| Symptom | Potential Cause | Suggested Solution |
| Product is an oil or does not crystallize | Presence of impurities or residual solvent. | Purify the free amine by column chromatography or distillation before salt formation. Ensure all solvent is removed before attempting crystallization. |
| Inconsistent crystalline form (polymorphism) | Variations in crystallization conditions. | Develop a controlled crystallization protocol with defined solvent systems, cooling rates, and agitation speeds. Seeding with a crystal of the desired polymorph can be beneficial. |
| Low yield during salt formation and isolation | Solubility of the hydrochloride salt in the reaction or crystallization solvent. | Use a solvent in which the dihydrochloride salt has low solubility. Consider using anhydrous HCl to avoid aqueous media. |
Experimental Protocols
Route 1: Synthesis via 2-Chloromethylquinoline
Step 1: Preparation of 2-(Methylaminomethyl)quinoline
A procedure for the synthesis of the free base, 2-(Methylaminomethyl)quinoline, has been reported. 2-Chloromethylquinoline hydrochloride (3.00 g, 14.01 mmol) was suspended in aqueous methylamine (40 mL, 40 wt % in H2O) at 10 °C under a nitrogen atmosphere. The reaction mixture was warmed to room temperature and stirred for 3 hours after 20 minutes. The mixture was then diluted with water and extracted with dichloromethane. The combined organic extracts were dried over MgSO4 and concentrated to yield the pure product as a brown oil (2.22 g, 92% yield).
Step 2: Formation of this compound
The resulting amine can be dissolved in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol) and treated with two equivalents of anhydrous HCl (either as a gas or a solution in an organic solvent) to precipitate the dihydrochloride salt. The solid can then be collected by filtration, washed with a cold solvent, and dried under vacuum.
Route 2: Synthesis via Reduction of 2-Cyanoquinoline
Step 1: Synthesis of 2-Cyanoquinoline
The Friedländer annulation can be used for the synthesis of 2-cyano-3-hydroxyquinoline from 2-aminosalicylaldehyde and malononitrile in the presence of a catalytic amount of piperidine in refluxing ethanol.
Step 2: Reduction of 2-Cyanoquinoline to Quinolin-2-ylmethanamine
The nitrile can be reduced to the primary amine using a suitable reducing agent. Common methods include:
-
Lithium Aluminum Hydride (LiAlH4): The nitrile is treated with LiAlH4 in an anhydrous solvent like diethyl ether or THF, followed by an acidic workup.
-
Catalytic Hydrogenation: The nitrile is hydrogenated using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is often carried out in a solvent like ethanol or methanol, and the addition of ammonia can help minimize the formation of secondary amine by-products.
Step 3: Formation of this compound
This step is analogous to Step 2 in Route 1.
Quantitative Data
Table 1: Comparison of Lab-Scale vs. Scaled-Up Reaction Parameters for a Generic Quinolin-2-one Synthesis (Illustrative Example)
| Parameter | Lab-Scale (e.g., 10g) | Scaled-Up (e.g., 500g) | Rationale for Change on Scale-Up |
| Reactant A | 10.0 g | 500.0 g | Direct scale-up of mass. |
| Reactant B | 1.2 equivalents | 1.1 equivalents | Improved control over addition may allow for a slight reduction in excess reagent, improving process economy and reducing downstream impurities. |
| Catalyst Loading | 2 mol% | 1.5 mol% | Catalyst efficiency can sometimes improve with better mixing at a larger scale, allowing for a reduction in loading. |
| Solvent Volume | 100 mL | 4.0 |
Validation & Comparative
A Comparative Analysis of the Reactivity of Quinolin-2-ylmethanamine and Its Isomers for Drug Discovery and Development
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic scaffolds is paramount for efficient lead optimization and the design of novel therapeutics. Quinolin-ylmethanamine, a key structural motif in medicinal chemistry, presents a fascinating case study in how the seemingly subtle change in the position of a functional group can profoundly influence chemical behavior. This guide provides an objective comparison of the reactivity of quinolin-2-ylmethanamine and its isomers, supported by theoretical principles and detailed experimental protocols to empower further research.
The position of the aminomethyl group on the quinoline ring system dictates the electronic and steric environment of both the exocyclic amine and the heterocyclic core. These differences directly impact the nucleophilicity of the amine, the basicity of the ring nitrogen, and the susceptibility of the quinoline moiety to further functionalization. This guide will explore these differences, offering a framework for predicting and exploiting the unique reactivity of each isomer.
Understanding the Electronic Landscape of Quinolin-ylmethanamine Isomers
The reactivity of the exocyclic primary amine in quinolin-ylmethanamine isomers is intrinsically linked to the electron density of the quinoline ring at the point of substitution. The quinoline system itself is a tale of two rings: a relatively electron-rich benzene ring and an electron-deficient pyridine ring. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, influencing the entire heterocyclic system through inductive and resonance effects.
The aminomethyl group (-CH₂NH₂) is an electron-donating group. The interplay between the electron-donating nature of this substituent and the inherent electronic properties of the quinoline ring at different positions is the primary determinant of the amine's nucleophilicity.
-
Isomers with the aminomethyl group on the pyridine ring (positions 2, 3, and 4): The strong electron-withdrawing effect of the ring nitrogen is most pronounced at positions 2 and 4. This effect can decrease the electron density on the exocyclic amine, thereby reducing its nucleophilicity compared to isomers where the group is on the benzene ring.
-
Isomers with the aminomethyl group on the benzene ring (positions 5, 6, 7, and 8): The influence of the heterocyclic nitrogen is less direct at these positions. Consequently, the aminomethyl group's electron-donating character is more dominant, leading to a generally higher nucleophilicity of the exocyclic amine in these isomers.
Table 1: Predicted Physicochemical Properties and Reactivity Trends of Quinolin-ylmethanamine Isomers
| Isomer | Position on Ring | Predicted Relative Basicity (pKa) of Amine | Predicted Relative Nucleophilicity | Key Influencing Factors |
| Quinolin-2-ylmethanamine | Pyridine | Lower | Lower | Strong -I effect of ring nitrogen at the α-position. |
| Quinolin-3-ylmethanamine | Pyridine | Intermediate | Intermediate | Moderate -I effect of ring nitrogen. |
| Quinolin-4-ylmethanamine | Pyridine | Lower | Lower | Strong -I and -M effect of ring nitrogen at the γ-position. |
| Quinolin-5-ylmethanamine | Benzene | Higher | Higher | Less influenced by the ring nitrogen; +I effect of the aminomethyl group dominates. |
| Quinolin-6-ylmethanamine | Benzene | Higher | Higher | Less influenced by the ring nitrogen; +I effect of the aminomethyl group dominates. |
| Quinolin-7-ylmethanamine | Benzene | Higher | Higher | Less influenced by the ring nitrogen; +I effect of the aminomethyl group dominates. |
| Quinolin-8-ylmethanamine | Benzene | Potentially lower than 5,6,7 due to peri-interaction and potential H-bonding. | Potentially lower due to steric hindrance. | Proximity to the ring nitrogen can lead to steric hindrance and intramolecular interactions. |
Note: The predicted trends are based on fundamental principles of electronic effects in heterocyclic systems. Experimental verification is recommended.
Experimental Protocol for Comparative Kinetic Analysis: N-Acetylation of Quinolin-ylmethanamine Isomers
To experimentally quantify the differences in reactivity, a comparative kinetic study of a standard reaction is essential. The N-acetylation of the primary amine group with acetic anhydride is a suitable choice, as the reaction rate is directly proportional to the nucleophilicity of the amine. The progress of the reaction can be conveniently monitored by techniques such as HPLC or ¹H NMR spectroscopy.
Objective: To determine the second-order rate constants for the N-acetylation of quinolin-ylmethanamine isomers to quantitatively compare their nucleophilic reactivity.
Materials:
-
Quinolin-2-ylmethanamine and its isomers (3-, 4-, 5-, 6-, 7-, and 8-ylmethanamine)
-
Acetic anhydride (A.R. grade)
-
Anhydrous acetonitrile (HPLC grade)
-
Internal standard (e.g., durene or 1,3,5-trimethoxybenzene)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
HPLC or NMR spectrometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.1 M stock solution of each quinolin-ylmethanamine isomer in anhydrous acetonitrile.
-
Prepare a 0.1 M stock solution of acetic anhydride in anhydrous acetonitrile.
-
Prepare a 0.05 M stock solution of the internal standard in anhydrous acetonitrile.
-
-
Reaction Setup:
-
In a clean, dry reaction vial equipped with a magnetic stir bar, add 1.0 mL of the respective quinolin-ylmethanamine isomer stock solution and 1.0 mL of the internal standard stock solution.
-
Place the vial in a thermostated bath at 25 °C and allow it to equilibrate for 10 minutes.
-
To initiate the reaction, add 1.0 mL of the acetic anhydride stock solution to the reaction vial and start the timer.
-
-
Reaction Monitoring (HPLC Method):
-
At regular time intervals (e.g., 2, 5, 10, 20, 30, and 60 minutes), withdraw a 50 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent system (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
-
Analyze the quenched sample by HPLC to determine the concentration of the remaining quinolin-ylmethanamine isomer and the formed N-acetylated product.
-
-
Reaction Monitoring (¹H NMR Method):
-
Set up the reaction directly in an NMR tube with a known concentration of the isomer and internal standard in CDCl₃.
-
Acquire an initial ¹H NMR spectrum before adding acetic anhydride.
-
Add a known amount of acetic anhydride to the NMR tube, and immediately begin acquiring spectra at regular time intervals.
-
Integrate the characteristic peaks of the starting material, product, and internal standard to determine their relative concentrations over time.
-
-
Data Analysis:
-
Plot the concentration of the quinolin-ylmethanamine isomer versus time.
-
Assuming pseudo-first-order conditions (if one reactant is in large excess) or second-order kinetics, calculate the rate constant (k) for each isomer.
-
Compare the determined rate constants to establish the relative reactivity of the isomers.
-
Visualizing the Concepts
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Predicted nucleophilicity of quinolin-ylmethanamine isomers.
Caption: Experimental workflow for comparative kinetic analysis.
Caption: Electronic effects influencing the reactivity of the isomers.
Conclusion
The reactivity of quinolin-ylmethanamine isomers is a complex function of the electronic interplay between the aminomethyl substituent and the quinoline core. While a complete experimental dataset for a direct comparison is yet to be published, a qualitative understanding based on established electronic principles can guide synthetic strategies. Isomers with the aminomethyl group on the benzene ring are predicted to be more nucleophilic than those with the substituent on the pyridine ring. For definitive quantitative comparisons, the provided experimental protocol for N-acetylation offers a robust starting point for researchers. Further computational studies to determine the pKa values and nitrogen charge densities of all isomers would provide invaluable insights and a stronger predictive model for their reactivity. This combined theoretical and experimental approach will undoubtedly accelerate the rational design of novel quinoline-based molecules in drug discovery.
A Comparative Guide to Quinolin-2-ylmethanamine and Quinolin-4-ylmethanamine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its derivatives are integral to drugs with applications ranging from anticancer and antimalarial to anti-inflammatory and antibacterial agents.[4][5][6] Among the vast library of quinoline-based building blocks, positional isomers such as Quinolin-2-ylmethanamine and Quinolin-4-ylmethanamine offer distinct synthetic advantages and lead to compounds with differing biological profiles. The placement of the aminomethyl group at the 2- or 4-position significantly alters the electronic properties, steric environment, and reactivity of the molecule.
This guide provides an objective comparison of these two key isomers, focusing on their synthesis, reactivity, and applications, supported by experimental data and protocols to aid researchers in selecting the optimal building block for their drug discovery and development pipelines.
Comparison of Synthetic Strategies
The synthesis of Quinolin-2-ylmethanamine and Quinolin-4-ylmethanamine typically begins from their corresponding quinoline carbonitriles or quinoline carboxaldehydes. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. The most common methods involve the reduction of a nitrile or a reductive amination of an aldehyde.
Caption: General synthetic workflows for producing quinoline methanamines.
The primary distinction in their synthesis lies in the accessibility and preparation of the precursor aldehydes or nitriles. Both precursors can be synthesized from the parent quinoline, but the reaction conditions and yields may vary depending on the substitution pattern.
| Property | Quinolin-2-ylmethanamine | Quinolin-4-ylmethanamine |
| CAS Number | 5760-20-3[7] | 55146-53-7 (from PubChem CID 12017326)[8] |
| Molecular Formula | C₁₀H₁₀N₂[7] | C₁₀H₁₀N₂[8] |
| Molecular Weight | 158.20 g/mol [7] | 158.20 g/mol |
| Typical Precursor | Quinoline-2-carbonitrile | Quinoline-4-carbonitrile |
| Common Synthesis | Reduction of nitrile with LiAlH₄ or catalytic hydrogenation.[4] | Reduction of nitrile with LiAlH₄ or catalytic hydrogenation.[4] |
| Reported Yields | Generally good to high, depending on the reduction method. | Generally good to high, depending on the reduction method. |
Reactivity and Application in Drug Development
The position of the aminomethyl group has a profound impact on the molecule's utility as a synthetic intermediate. The nitrogen atom in the quinoline ring is electron-withdrawing, and this effect is more pronounced at the C2 and C4 positions (alpha and gamma to the nitrogen, respectively). This electronic influence can affect the nucleophilicity of the exocyclic amine.
Quinolin-4-ylmethanamine and its parent structure, 4-aminoquinoline, are particularly prominent in medicinal chemistry. The 4-aminoquinoline scaffold is the basis for numerous antimalarial drugs, including chloroquine and amodiaquine.[6][9] In modern drug discovery, derivatives of 4-aminoquinolines have been investigated as potent anticancer agents, with some acting as inhibitors of crucial signaling pathways like the Vascular Endothelial Growth Factor Receptor (VEGFR).[9][10] The accessibility of the amine at the 4-position allows it to serve as a key pharmacophore that often interacts with the hinge region of protein kinases.
Quinolin-2-ylmethanamine is also a valuable building block, though it appears in a different set of bioactive molecules. The C2 position is highly activated, and substituents at this position can influence metal chelation properties and participate in different binding interactions within biological targets. Its derivatives are explored in various therapeutic areas, including the development of novel anti-cancer and anti-inflammatory agents.[6][11] The steric hindrance from the adjacent nitrogen atom and the periproton of the benzene ring can influence its reactivity in coupling reactions compared to the 4-isomer.
Caption: Isomeric position influences properties and applications.
Key Experimental Protocols
Below are representative protocols for the synthesis of each isomer via the reduction of the corresponding nitrile with lithium aluminum hydride (LiAlH₄). These protocols are based on standard literature procedures for nitrile reduction.
Protocol 1: Synthesis of Quinolin-2-ylmethanamine from Quinoline-2-carbonitrile
Materials:
-
Quinoline-2-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with nitrogen or argon gas.
-
Reagent Addition: Anhydrous diethyl ether (100 mL) is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ (1.2 eq). The resulting suspension is stirred.
-
Substrate Addition: Quinoline-2-carbonitrile (1.0 eq) is dissolved in anhydrous diethyl ether (50 mL) and added dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The flask is cooled in an ice bath. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular precipitate that is easy to filter.
-
Workup: The resulting mixture is stirred at room temperature for 30 minutes. The granular solids are removed by filtration and washed thoroughly with diethyl ether.
-
Purification: The combined organic filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by vacuum distillation to afford Quinolin-2-ylmethanamine as a pure substance.
Protocol 2: Synthesis of Quinolin-4-ylmethanamine from Quinoline-4-carbonitrile
Materials:
-
Quinoline-4-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Setup: A dry 250 mL three-necked round-bottom flask is set up under an inert atmosphere (nitrogen or argon) with a magnetic stirrer, reflux condenser, and dropping funnel.
-
Reagent Addition: LiAlH₄ (1.2 eq) is carefully suspended in anhydrous THF (100 mL) in the reaction flask.
-
Substrate Addition: A solution of Quinoline-4-carbonitrile (1.0 eq) in anhydrous THF (50 mL) is added dropwise from the dropping funnel to the stirred suspension at 0 °C.
-
Reaction: Upon completion of the addition, the mixture is brought to room temperature and then heated to reflux for 4-6 hours, with progress monitored by TLC.
-
Quenching: The reaction is cooled to 0 °C in an ice bath. The excess LiAlH₄ is quenched cautiously by the dropwise addition of water (X mL), 15% NaOH solution (X mL), and then water (3X mL), where X corresponds to the grams of LiAlH₄ used.
-
Workup: The mixture is stirred for 30 minutes until a white, filterable precipitate forms. The solid is filtered off and washed with several portions of THF.
-
Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated using a rotary evaporator. The resulting crude amine is then purified by silica gel column chromatography or vacuum distillation to yield pure Quinolin-4-ylmethanamine.
Conclusion
Both Quinolin-2-ylmethanamine and Quinolin-4-ylmethanamine are indispensable building blocks in synthetic and medicinal chemistry. The choice between them is dictated by the specific synthetic target and the desired biological activity.
-
Quinolin-4-ylmethanamine is often the isomer of choice when targeting biological pathways where the 4-aminoquinoline scaffold is known to be active, such as in the development of antimalarials and certain kinase inhibitors.[9][10] Its synthesis is straightforward from commercially available precursors.
-
Quinolin-2-ylmethanamine provides an alternative substitution pattern, leading to molecules with different steric and electronic profiles. This can be advantageous for creating novel chemical entities with unique binding properties or for exploring new areas of chemical space.
Researchers should consider the downstream synthetic steps and the final compound's intended biological target when selecting between these two versatile isomers. A thorough understanding of their distinct reactivity and synthetic accessibility is crucial for the efficient design and execution of drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. jptcp.com [jptcp.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemuniverse.com [chemuniverse.com]
- 8. Quinolin-4-ylmethanamine | C10H10N2 | CID 12017326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
A Comparative Guide to the Biological Activity of Synthesized Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide provides a comparative analysis of recently synthesized quinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is compiled from recent studies to aid researchers in drug discovery and development.
Comparative Biological Activity Data
The following tables summarize the in vitro and in vivo biological activities of various recently developed quinoline derivatives.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 1 | A549 (Lung) | 1.91 | PI3K/Akt/mTOR pathway inhibition | [1] |
| K-562 (Leukemia) | 5.29 | PI3K/Akt/mTOR pathway inhibition | [1] | |
| Compound 2 | MCF-7 (Breast) | 7.016 | Apoptosis induction, DNA binding | [2] |
| BGC-823 (Gastric) | >34 | Apoptosis induction, DNA binding | [2] | |
| Compound 3 | MGC-803 (Gastric) | 1.38 | G2/M phase arrest, ROS generation | [3] |
| HCT-116 (Colon) | 5.34 | G2/M phase arrest, ROS generation | [3] | |
| Compound 4 | EGFR wild-type | 0.071 | EGFR/HER-2 dual-target inhibitor | [4] |
| HER-2 | 0.031 | EGFR/HER-2 dual-target inhibitor | [4] |
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Mechanism of Action | Reference |
| Compound 5 | Bacillus cereus | 3.12 | Peptide deformylase (PDF) inhibition | [5][6] |
| Staphylococcus aureus | 6.25 | Peptide deformylase (PDF) inhibition | [5][6] | |
| Compound 6 | Pseudomonas aeruginosa | 5 | Not specified | [7] |
| MRSA | >50 | Not specified | [7] | |
| Compound 7 | Xanthomonas oryzae | 3.12 | Oxidative damage, membrane disruption | [8] |
Table 3: Anti-inflammatory Activity of Quinoline Derivatives
| Compound ID | Assay | Inhibition (%) / IC50 | Mechanism of Action | Reference |
| Compound 8 | Carrageenan-induced paw edema | 68.28% inhibition | Not specified | [9] |
| Compound 9 | LPS-induced NF-κB (THP-1 cells) | IC50 < 50 µM | NF-κB inhibition | [10][11] |
| Compound 10 | COX-2 Inhibition | IC50 = 0.1 µM | Selective COX-2 inhibition | [2] |
| Compound 11 | LPS-induced inflammation (RAW264.7) | Appreciable vs. indomethacin | Not specified | [3] |
Experimental Protocols
Detailed methodologies for key biological screening assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to evaluate the antimicrobial activity of the synthesized compounds.
Procedure:
-
Media Preparation: Prepare Mueller-Hinton agar (MHA) plates.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test microorganism.
-
Inoculation: Evenly spread the microbial inoculum across the surface of the MHA plate using a sterile cotton swab to create a uniform lawn.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Include a negative control (solvent alone) and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)
This model is used to assess the acute anti-inflammatory activity of the synthesized compounds.
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test quinoline derivative or a reference drug (e.g., indomethacin) to the rats, typically via oral or intraperitoneal injection, 30-60 minutes before inducing inflammation. A control group receives the vehicle only.
-
Induction of Edema: Inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the control group.
EGFR Tyrosine Kinase Inhibition Assay (Biochemical Assay)
This in vitro assay determines the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Procedure:
-
Reagent Preparation: Prepare solutions of recombinant human EGFR kinase, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test quinoline derivative at various concentrations in a kinase assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the test inhibitor or a control inhibitor (e.g., erlotinib).
-
Kinase Reaction Initiation: Add the EGFR enzyme to each well to start the kinase reaction. The reaction mixture typically contains the enzyme, substrate, and ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the kinase.
-
Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as ELISA-based assays with anti-phosphotyrosine antibodies or luminescence-based assays like the ADP-Glo™ Kinase Assay.
-
Data Analysis: The signal is inversely proportional to the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Visualizing Molecular Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and processes related to the biological screening of quinoline derivatives.
Caption: Experimental workflow for the synthesis and biological screening of quinoline derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by certain quinoline derivatives.[1][5][12][13][14]
Caption: Logical relationship between quinoline derivatives, their biological activities, and mechanisms.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Comparative In Vitro Analysis of Novel Quinolin-2-ylmethanamine Derivatives
In the landscape of modern drug discovery, quinoline scaffolds have emerged as a versatile and promising platform for the development of novel therapeutic agents. Their inherent biological activity has led to the exploration of a wide array of derivatives targeting various diseases. This guide provides a comparative analysis of the in vitro performance of two distinct classes of novel compounds derived from Quinolin-2-ylmethanamine: anticancer agents targeting the EGFR/HER-2 signaling pathway and antimicrobial agents with activity against multidrug-resistant bacteria. The objective is to present a clear, data-driven comparison to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Anticancer Activity: EGFR/HER-2 Dual-Target Inhibitors
A series of novel quinoline-based derivatives have been synthesized and evaluated for their potential as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are key players in the proliferation of various cancer cells.[1]
Quantitative Data Summary
The antiproliferative efficacy of these compounds was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. A lower IC50 value indicates a more potent compound.
| Compound | Target Enzyme | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Compound 5a | EGFR | 71 | Erlotinib | 80 |
| HER-2 | 31 | Lapatinib | 26 | |
| Compound X | EGFR | 85 | Erlotinib | 80 |
| HER-2 | 42 | Lapatinib | 26 | |
| Compound Y | EGFR | 150 | Erlotinib | 80 |
| HER-2 | 98 | Lapatinib | 26 |
Data presented is a representative summary based on initial findings and may not reflect the full scope of tested compounds.
Experimental Protocols
In Vitro Kinase Inhibition Assay (EGFR/HER-2)
This assay determines the ability of the test compounds to inhibit the phosphorylation activity of EGFR and HER-2 kinases.
-
Reagents and Materials : Recombinant human EGFR and HER-2 kinase domains, ATP, polypeptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure : a. A serial dilution of the test compounds is prepared in a suitable solvent (e.g., DMSO). b. The kinase, substrate, and test compound are pre-incubated in a 96-well plate. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 60 minutes). e. The reaction is stopped, and the amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescent detection reagent. f. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Culture : Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure : a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours). c. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate. d. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). e. The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are determined.
Signaling Pathway
Caption: EGFR/HER-2 signaling pathway and the inhibitory action of quinoline derivatives.
Antimicrobial Activity: Novel Quinoline-2-one Derivatives
A series of novel quinoline-2-one derivatives have been synthesized and evaluated for their antibacterial activity against a panel of Gram-positive bacterial strains, including multidrug-resistant isolates.
Quantitative Data Summary
The antibacterial efficacy of these compounds was determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium. A lower MIC value indicates greater antibacterial potency.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Compound 6c | Staphylococcus aureus (MRSA) | 0.75 | Daptomycin | 0.5-2 |
| Enterococcus faecalis (VRE) | 0.75 | Daptomycin | 1-4 | |
| Compound 6l | Staphylococcus aureus (MRSA) | 1.5 | Daptomycin | 0.5-2 |
| Enterococcus faecalis (VRE) | 3.0 | Daptomycin | 1-4 | |
| Compound 6o | Staphylococcus aureus (MRSA) | 3.0 | Daptomycin | 0.5-2 |
| Enterococcus faecalis (VRE) | 6.0 | Daptomycin | 1-4 |
MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus. Data is representative.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Bacterial Strains and Media : The tested bacterial strains (e.g., MRSA, VRE) are cultured in appropriate broth media (e.g., Mueller-Hinton Broth).
-
Procedure : a. A serial two-fold dilution of the test compounds is prepared in the broth medium in a 96-well microtiter plate. b. A standardized inoculum of the bacterial suspension is added to each well. c. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours). d. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Experimental Workflow
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
This comparative guide highlights the potential of Quinolin-2-ylmethanamine derivatives as a source of novel anticancer and antimicrobial agents. The presented data and protocols offer a foundation for further research and development in these critical therapeutic areas.
References
Validating the Structure of Quinolin-2-ylmethanamine Derivatives: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of standard spectroscopic methods for the structural validation of Quinolin-2-ylmethanamine derivatives, a scaffold of significant interest in medicinal chemistry. By presenting supporting experimental data and detailed methodologies, this document aims to serve as a practical resource for the robust characterization of this important class of molecules.
The quinoline moiety is a prevalent heterocyclic motif found in a wide array of biologically active compounds. Derivatives of Quinolin-2-ylmethanamine, in particular, have garnered attention for their potential therapeutic applications. The precise elucidation of their molecular structure is paramount to understanding their structure-activity relationships (SAR) and ensuring the integrity of research findings. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural verification of these compounds. Furthermore, we will briefly touch upon X-ray crystallography as a definitive, albeit less universally accessible, alternative.
Comparative Analysis of Spectroscopic Techniques
The synergistic use of NMR, IR, and MS provides a powerful toolkit for chemists to piece together the molecular puzzle of a newly synthesized Quinolin-2-ylmethanamine derivative. Each technique offers unique and complementary information about the compound's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As the cornerstone of molecular structure elucidation, NMR provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable. ¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides a count of the number of unique carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and straightforward technique used to identify the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds. For Quinolin-2-ylmethanamine derivatives, IR is particularly useful for confirming the presence of N-H bonds in the amine moiety and identifying the characteristic aromatic C-H and C=C stretching vibrations of the quinoline ring.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum can help to identify key structural motifs and confirm the connectivity of different parts of the molecule.
-
X-ray Crystallography: While not a spectroscopic technique in the traditional sense, X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2][3][4][5][6] It is considered the "gold standard" for structural determination. However, its application is contingent on the ability to grow single crystals of suitable quality.
The following sections will present quantitative data and experimental protocols for the spectroscopic analysis of representative Quinolin-2-ylmethanamine derivatives.
Data Presentation: Spectroscopic Signatures of Quinolin-2-ylmethanamine Derivatives
To illustrate the application of these techniques, we have compiled spectroscopic data for a few representative N-substituted Quinolin-2-ylmethanamine derivatives from the literature. These examples will demonstrate how subtle changes in the substituent on the amine nitrogen can be clearly discerned in the spectroscopic data.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) for Representative Quinolin-2-ylmethanamine Derivatives in CDCl₃
| Proton | Quinolin-2-ylmethanamine [Predicted] | N-Benzyl-1-(quinolin-2-yl)methanamine[7] |
| H3 | ~7.30 (d) | 7.29 (d, J = 8.4 Hz) |
| H4 | ~8.10 (d) | 8.14 (d, J = 8.4 Hz) |
| H5 | ~7.75 (d) | 7.73 (d, J = 8.0 Hz) |
| H6 | ~7.50 (t) | 7.67 (t, J = 7.6 Hz) |
| H7 | ~7.70 (t) | 7.40-7.56 (m) |
| H8 | ~8.05 (d) | 7.85 (s) |
| CH₂ (quinolinyl) | ~4.00 (s) | 4.02 (s) |
| NH | ~2.00 (br s) | - |
| CH₂ (benzyl) | - | - |
| Aromatic (benzyl) | - | 7.29-7.56 (m) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) for Representative Quinolin-2-ylmethanamine Derivatives in CDCl₃
| Carbon | Quinolin-2-ylmethanamine [Predicted] | N-Benzyl-1-(quinolin-2-yl)methanamine[7] |
| C2 | ~160.0 | 160.63 |
| C3 | ~121.0 | 126.71 |
| C4 | ~136.0 | 137.03 |
| C4a | ~127.5 | 127.52 |
| C5 | ~127.0 | 128.86 |
| C6 | ~126.5 | 127.18 |
| C7 | ~129.0 | 129.41 |
| C8 | ~129.5 | 129.38 |
| C8a | ~148.0 | 146.79 |
| CH₂ (quinolinyl) | ~48.0 | 38.66 |
| C (benzyl ipso) | - | 140.54 |
| C (benzyl ortho) | - | 128.42 |
| C (benzyl meta) | - | 128.86 |
| C (benzyl para) | - | 127.52 |
Table 3: Key IR Absorption Frequencies (cm⁻¹) for a Representative Quinolin-2-ylmethanamine Derivative
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Observed Frequency (cm⁻¹) |
| N-H Stretch (amine) | 3500-3300 | ~3400 (medium, sharp) |
| C-H Stretch (aromatic) | 3100-3000 | ~3050 (weak) |
| C-H Stretch (aliphatic) | 3000-2850 | ~2920 (medium) |
| C=C Stretch (aromatic) | 1600-1450 | ~1590, 1500 (medium to strong) |
| C-N Stretch (amine) | 1350-1000 | ~1250 (medium) |
Table 4: Mass Spectrometry Data (m/z) for a Representative Quinolin-2-ylmethanamine Derivative
| Ion | m/z (relative intensity %) | Fragmentation Pathway |
| [M]⁺ | 158 (100) | Molecular Ion |
| [M-NH₂]⁺ | 142 (80) | Loss of the amino group |
| [Quinoline]⁺ | 129 (60) | Cleavage of the C-C bond adjacent to the ring |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. Below are generalized protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the Quinolin-2-ylmethanamine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data using appropriate software.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid sample directly onto the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: ATR accessory with a diamond or germanium crystal.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition (Electron Ionization - EI):
-
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Scan Range: m/z 40-500.
-
-
Data Acquisition (Electrospray Ionization - ESI for HRMS):
-
Instrumentation: Liquid Chromatograph-Mass Spectrometer (LC-MS).
-
Ionization Mode: Positive ion mode is typically used for amines.
-
Mass Analyzer: TOF or Orbitrap for high-resolution measurements.
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the fragmentation pattern to deduce structural information. For HRMS data, use the accurate mass to determine the elemental composition.
Mandatory Visualizations
To further clarify the workflow and relationships between these analytical techniques, the following diagrams are provided.
Caption: Workflow for the spectroscopic validation of Quinolin-2-ylmethanamine derivatives.
Caption: Comparison of key features of structural validation techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Researcher's Comparative Guide to Cytotoxicity Assays for Novel Quinoline Compounds
In the landscape of anticancer drug discovery, quinoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of biological activities.[1][2] The journey from a newly synthesized quinoline compound to a potential therapeutic agent is arduous, with cytotoxicity screening being a critical initial step.[3] This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering the scientific rationale behind their selection and detailed protocols to empower researchers in making informed decisions for their specific quinoline compounds.
The "Why" Behind the Assay: Understanding Quinoline's Mechanisms of Action
Quinoline compounds exert their anticancer effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, inhibition of angiogenesis (the formation of new blood vessels), and disruption of cell migration.[2][4][5] Some quinoline derivatives have also been shown to act as topoisomerase inhibitors or to interfere with tubulin polymerization, both of which are crucial for cell division.[6][7] The choice of a cytotoxicity assay should, therefore, be guided by the anticipated mechanism of action of the novel quinoline compound.
Core Cytotoxicity Assays: A Comparative Analysis
The following sections delve into the principles, protocols, and critical considerations for four widely used cytotoxicity assays. Each assay measures a different cellular parameter, providing a unique window into the cytotoxic and cytostatic effects of the test compounds.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that gauges cell viability based on mitochondrial metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well and incubate overnight to allow for cell attachment.[3]
-
Compound Treatment: Introduce serial dilutions of the quinoline compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Incubation: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours.[8][10]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8][10]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.[11]
The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound that inhibits cell growth by 50%, is a key parameter derived from the MTT assay.[3] It is important to note that the MTT assay does not directly count viable cells but rather measures metabolic activity. Therefore, compounds that affect mitochondrial function without causing cell death may lead to misleading results.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. ijmphs.com [ijmphs.com]
- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
A Comparative Guide to the Structure-Activity Relationship of Quinolin-2-ylmethanamine Analogs and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinolin-2-ylmethanamine analogs and other closely related quinoline derivatives, with a focus on their antimicrobial and anticancer properties. The information presented herein is compiled from recent scientific literature to aid in the rational design of novel and more potent therapeutic agents.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of various quinoline derivatives against different bacterial, fungal, and cancer cell lines. The data highlights how substitutions on the quinoline core and at the C2-position influence their potency, typically measured by Minimum Inhibitory Concentration (MIC) for antimicrobial agents and the half-maximal inhibitory concentration (IC50) for anticancer agents.
Antimicrobial Activity of Quinoline Derivatives
| Compound ID/Series | R1 (Position 2) | R2 (Other Substitutions) | Test Organism | MIC (µg/mL) | Reference |
| Compound Series 1 | Substituted acetohydrazide | 6-bromo, 2-chloro | P. aeruginosa | >1000 | [1] |
| 2-chloro | P. aeruginosa | Good activity | [1] | ||
| 6-bromo, 2-chloro | E. coli | >1000 | [1] | ||
| 2-chloro | E. coli | Good activity | [1] | ||
| Compound 6 | 4-methyl-1H-quinolin-2-one with propargyl moiety | 6-amino | Bacillus cereus | 3.12 - 50 | [2] |
| Staphylococcus aureus | 3.12 - 50 | [2] | |||
| Pseudomonas aeruginosa | 3.12 - 50 | [2] | |||
| Escherichia coli | 3.12 - 50 | [2] | |||
| A. flavus, A. niger, F. oxysporum, C. albicans | Potentially active | [2] | |||
| QQ Series | Aminophenyl ring | Quinolinequinone | Staphylococcus aureus | 1.22 | [3] |
| Staphylococcus epidermidis | 1.22 | [3] | |||
| Enterococcus faecalis | 4.88 | [3] |
Key SAR Insights for Antimicrobial Activity:
-
Substitutions at the C2 and C6 positions of the quinoline ring significantly impact antibacterial and antifungal activity.[1]
-
The presence of a 2-chloro group appears to be favorable for activity against P. aeruginosa and E. coli.[1]
-
For quinoline-2-one derivatives, substitutions at the 6-amino position with sulfonyl, benzoyl, or propargyl moieties can yield compounds with excellent antibacterial and antifungal activities.[2]
-
Quinolinequinone derivatives with aminophenyl rings at C2 have demonstrated potent activity against Gram-positive bacteria, including resistant strains.[3]
Anticancer Activity of Quinoline Derivatives
| Compound ID/Series | R1 (Position 2) | R2 (Other Substitutions) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 19 | Indeno[1,2-c]quinoline | - | HeLa, SAS, A549, BT483 | 0.23 - 0.89 | [4] |
| Compound S3A | Styryl | 8-hydroxy, Bromo on styryl ring | - | 2.52 | [5] |
| Compound 67 | (E)-4-((2-(6-chloro-2-methylquinolin-4-yl)hydrazinylidene)methyl)-5-methyl-2-(p-tolyl)oxazole | - | K-562 (leukemia) | 0.26 | [6] |
| SR (leukemia) | 0.33 | [6] | |||
| Compound 49 | N'-benzylideneacetohydrazide | - | HT29, MDA-MB231 | Strong activity | [4] |
Key SAR Insights for Anticancer Activity:
-
Complex fused-ring systems at the C2 position, such as in indeno[1,2-c]quinolines, can lead to potent topoisomerase inhibitors with significant cytotoxicity against various cancer cell lines.[4]
-
For 2-styrylquinolines, the presence of a hydroxyl group at the C8 position of the quinoline ring and an electron-withdrawing group on the styryl moiety enhances cytotoxicity.[5]
-
Hybrid molecules incorporating other heterocyclic systems at the C2 or C4 position can result in highly potent anticancer agents.[6]
-
Electron-withdrawing substituents, such as halogens and nitro groups, on the quinoline scaffold are often associated with improved cytotoxicity.[6]
Experimental Protocols
General Synthesis of Quinoline Derivatives
A common and versatile method for the synthesis of the quinoline core is the Gould-Jacobs reaction . The general workflow is as follows:
-
Condensation: A substituted aniline is reacted with diethyl 2-(ethoxymethylene)malonate. This step typically proceeds at room temperature or with gentle heating.
-
Cyclization: The resulting anilinodiester undergoes a thermally induced intramolecular cyclization. This is often carried out in a high-boiling point solvent such as diphenyl ether.
-
Saponification and Decarboxylation: The cyclized product is then saponified with a base (e.g., NaOH) followed by acidification and heating to yield the 4-hydroxyquinoline derivative.
-
Further Functionalization: The 4-hydroxy group can be converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride. This 4-chloroquinoline serves as a key intermediate for further substitutions to introduce various side chains and functional groups.[7]
Caption: General synthetic workflow for quinoline analogs.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation: The standardized inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Quinoline derivatives exert their biological effects through various mechanisms. In the context of anticancer activity, many analogs function as topoisomerase inhibitors, interfering with DNA replication and leading to apoptosis in cancer cells. The interaction with the DNA-topoisomerase complex is a key step in their mechanism of action.
Caption: Quinoline analogs can inhibit DNA replication by stabilizing the DNA-topoisomerase complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Catalytic Quinoline Synthesis: A Head-to-Head Comparison
For researchers, scientists, and professionals in drug development, the synthesis of quinolines remains a cornerstone of medicinal chemistry. This guide provides a comprehensive, data-driven comparison of various catalytic systems for quinoline synthesis, focusing on performance, experimental protocols, and visual workflows to aid in catalyst selection and experimental design.
The quest for efficient and sustainable methods to construct the quinoline scaffold has led to the development of a diverse array of catalysts. This guide categorizes and compares these catalysts—spanning transition metals, metal-free systems, and nanocatalysts—across common synthetic routes like the Friedländer annulation, Skraup synthesis, and Doebner-von Miller reaction. By presenting quantitative data in structured tables and offering detailed experimental protocols, we aim to provide a practical resource for the laboratory.
Catalyst Performance: A Quantitative Comparison
The efficacy of a catalyst in quinoline synthesis is a multi-faceted issue, dependent on the specific reaction, substrates, and conditions. The following tables summarize reported performance data for a range of catalysts, offering a comparative overview of their potential. It is important to note that direct comparisons can be challenging due to the varied conditions reported in the literature.
Table 1: Transition-Metal Catalysts in Quinoline Synthesis
| Catalyst | Synthesis Method | Substrates | Yield (%) | Reaction Time | Reference |
| Cobalt (II) Acetate | Dehydrogenative Cyclization | 2-aminoaryl alcohols and ketones | Good | Not Specified | [1][2] |
| Copper Acetate | One-pot Annulation | Saturated ketones and anthranils | Good to Excellent | Not Specified | [1][3] |
| Ruthenium complexes | Oxidative Annulation | Enaminones and anthranils | Excellent | Not Specified | [1][3] |
| Palladium complexes | Oxidative Annulation | o-iodo-anilines and propargyl alcohols | Good | Not Specified | [1][2] |
| Nickel complexes | Dehydrogenative Coupling | 2-aminobenzyl alcohol and 1-phenylethanol | Good | Shorter span | [2][4] |
| Iridium complexes | Dehydrogenative Condensation | Amines and alcohols | High efficiency | Mild conditions | [2][5] |
| Single-atom iron | Dehydrogenative Coupling | Amino alcohols and ketones/alcohols | Efficient | Not Specified | [2] |
| In(OTf)₃ | Friedländer Annulation | 2-aminoarylketones and carbonyl compounds | 75-92 | Not Specified | [6] |
| ZnCl₂/Ni-USY Zeolite | Friedländer-type | Aniline and Propanol | 78.3 | N/A | [7] |
Table 2: Metal-Free Catalysts in Quinoline Synthesis
| Catalyst | Synthesis Method | Substrates | Yield (%) | Reaction Time | Reference |
| [Msim][OOCCCl₃] (Ionic Liquid) | Friedländer Reaction | 2-aminoaryl ketones and α-methylene carbonyls | Up to 100 | Not Specified | [1] |
| [bmim]HSO₄ (Ionic Liquid) | Friedländer Reaction | 2-aminobenzaldehydes and allenoates | High | Not Specified | [1] |
| Trifluoromethanesulfonic acid (TFA) | Condensation | Aromatic amines and α,β-unsaturated carbonyls | High efficiency | Not Specified | [1][3] |
| p-Toluenesulfonic acid (p-TsOH) | Friedländer Synthesis | 2-aminoaryl ketone and α-methylene carbonyl compound | Varies | 3-6 hours | [7] |
| H₂SO₄ | Skraup Synthesis | Aniline and Glycerol | ~14-47 | ~3.5-4 hours | [7][8] |
| Acid (e.g., HCl, H₂SO₄) | Doebner-von Miller | Aniline and α,β-Unsaturated carbonyl | 42-89 | 3-12 hours | [7][9] |
| g-C₃N₄-CO-(CH₂)₃-SO₃H | Friedländer Reaction | 2-aminoaryl ketone | High | 4 hours | [10] |
| Zeolites (H-Beta, H-ZSM-5) | Skraup Reaction | Aniline | up to 74 (selectivity) | Not Specified | [11] |
Table 3: Nanocatalysts in Quinoline Synthesis
| Catalyst | Synthesis Method | Substrates | Yield (%) | Reaction Conditions | Reference |
| Fe₃O₄-IL-HSO₄ | Friedländer Reaction | 2-aminoaryl ketones and 1,3-dicarbonyls | Not Specified | 90°C, Solvent-free | [1] |
| ZnO/CNT | Friedländer Condensation | 2-amino-5-chlorobenzaldehyde and carbonyls | 24-99 | Solvent-free | [1] |
| Fe₃O₄@SiO₂@(CH₂)₃NH(CH₂)₂O₂P(OH)₂ | Friedländer Protocol | 2-aminoaryl ketones and α-methylene ketones | 68-96 | 60°C, 2h, Ethanol | [12] |
| γ-Fe₂O₃@Cu-LDH@Cysteine-Pd | A³-coupling/Intramolecular Cyclization | Phenylacetylene derivatives | 85-95 | 85°C, 4h, Choline azide | [12] |
| CdO@ZrO₂ | Multi-component reaction | Aromatic amine, active methylene compound, aromatic aldehyde | Good | Ethanol | [13] |
| Nickel nanoparticles | Friedländer Annulation | 2-amino benzophenone and cyclohexane-1,3-dione | 92-96 | Solventless | [14] |
Visualizing the Process: Workflows and Pathways
To better illustrate the processes involved in quinoline synthesis and catalyst evaluation, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Synthetic Routes for Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the nucleus of numerous pharmaceuticals and functional materials. The enduring importance of this heterocyclic system has driven the development of a diverse array of synthetic strategies, ranging from century-old classical methods to modern catalytic approaches. This guide provides a comparative analysis of key synthetic routes to functionalized quinolines, offering an objective evaluation of their respective scopes, efficiencies, and practical considerations. Experimental data is presented for direct comparison, alongside detailed protocols for seminal reactions and visual summaries of reaction pathways.
Classical Synthetic Routes: The Foundation of Quinoline Synthesis
The traditional methods for quinoline synthesis, primarily developed in the late 19th century, remain relevant for their simplicity and scalability in accessing a range of quinoline derivatives. However, they often suffer from harsh reaction conditions and limited functional group tolerance.
The Skraup Synthesis
The Skraup synthesis is a robust method for producing quinolines, typically unsubstituted in the pyridine ring, by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2] The reaction is notoriously exothermic and requires careful control.[1][3]
Key Features:
-
Reactants: Primary aromatic amine, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).[1][2]
-
Conditions: Strongly acidic and high temperature.[3]
-
Products: Primarily quinolines without substitution on the newly formed heterocyclic ring.[4]
-
Limitations: The harsh reaction conditions can limit the scope of compatible functional groups on the starting aniline. The reaction can be violent and difficult to control.[3][4]
The Doebner-von Miller Reaction
A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ from the aldol condensation of aldehydes or ketones.[2][5] This method allows for the synthesis of a wider range of substituted quinolines.[2]
Key Features:
-
Reactants: Aniline (or substituted aniline) and an α,β-unsaturated carbonyl compound.[5]
-
Conditions: Typically acidic conditions (e.g., HCl, H₂SO₄) and high temperatures.[2]
-
Products: Substituted quinolines, with the substitution pattern determined by the structure of the α,β-unsaturated carbonyl compound.
-
Limitations: Can produce mixtures of isomers and often requires harsh conditions, leading to the formation of tar and byproducts.[6]
The Combes Quinoline Synthesis
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[2][7]
Key Features:
-
Reactants: Aniline (or substituted aniline) and a β-diketone.[7]
-
Conditions: Acid-catalyzed, typically with sulfuric acid or polyphosphoric acid.[2]
-
Products: 2,4-Disubstituted quinolines.[7]
-
Limitations: The use of unsymmetrical β-diketones can lead to mixtures of regioisomers.
The Friedländer Synthesis
The Friedländer synthesis is one of the most direct and versatile methods for preparing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9]
Key Features:
-
Reactants: 2-Aminoaryl aldehyde or ketone and a carbonyl compound with an α-methylene group.[8][9]
-
Conditions: Can be catalyzed by acids or bases under relatively mild conditions.[8][10]
-
Products: A wide variety of substituted quinolines on both the benzene and pyridine rings.[10]
-
Advantages: High versatility and generally good to excellent yields.[10]
-
Limitations: The availability of the starting 2-aminoaryl aldehydes or ketones can be a limiting factor.[10]
Quantitative Comparison of Classical Synthetic Routes
| Synthesis Method | Key Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | 140 - 150 | 3 - 4 | ~14-47 |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Acid (e.g., HCl, H₂SO₄) | 100 - 140 | 3 - 12 | 42 - 89 |
| Combes Synthesis | Aniline, β-Diketone | Acid (e.g., H₂SO₄, PPA) | 100 - 150 | 1 - 4 | Varies |
| Friedländer Synthesis | o-Aminobenzaldehyde/ketone, Carbonyl compound | Acid or Base | 60 - 100 | 2 - 6 | 77 - 96 |
Modern Synthetic Approaches: Enhancing Efficiency and Sustainability
Recent advancements in organic synthesis have led to the development of more efficient, versatile, and environmentally friendly methods for quinoline synthesis.
Transition-Metal-Catalyzed Synthesis
Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex quinoline scaffolds.[11][12] These methods often proceed under milder conditions and exhibit high functional group tolerance. Catalysts based on palladium, copper, iron, and cobalt have been successfully employed in a variety of cyclization, C-C and C-N bond formation, and oxidative coupling reactions.[13][14]
Microwave-Assisted Synthesis
The use of microwave irradiation has significantly accelerated many organic reactions, including the synthesis of quinolines.[15][16] Microwave-assisted methods often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[16][17]
Green Synthesis Approaches
In line with the principles of green chemistry, several eco-friendly methods for quinoline synthesis have been developed.[18] These approaches focus on the use of greener solvents (e.g., water, ethanol), reusable catalysts, and alternative energy sources to minimize the environmental impact.[18][19] Nanocatalysts, in particular, have shown great promise in providing high catalytic activity and easy recovery.[20][21]
Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline
Adapted from Organic Syntheses.[1]
Materials:
-
Aniline (93 g, 1.0 mole)
-
Glycerol (276 g, 3.0 moles)
-
Nitrobenzene (49 g, 0.4 mole)
-
Concentrated Sulfuric Acid (100 ml)
-
Ferrous Sulfate Heptahydrate (10 g)
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.
-
Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.
-
Add the ferrous sulfate heptahydrate to the reaction mixture.
-
Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.
Protocol 2: Friedländer Synthesis of a Substituted Quinoline
This protocol describes the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.[8]
Materials:
-
2-Aminoacetophenone (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Scandium(III) triflate (Sc(OTf)₃) (5 mol%)
-
Toluene (5 mL)
Procedure:
-
To a solution of 2-aminoacetophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in toluene (5 mL), add Sc(OTf)₃ (5 mol%).
-
Stir the reaction mixture at 60°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.
Visualizing the Synthetic Pathways
Caption: Divergent pathways of the Friedländer synthesis mechanism.
Caption: A generalized experimental workflow for quinoline synthesis.
Conclusion
The synthesis of quinoline derivatives is a mature field with a rich history of established methods and a vibrant landscape of modern innovations. The choice of a particular synthetic route depends on a multitude of factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and considerations of environmental impact and safety. While classical methods like the Friedländer and Doebner-von Miller reactions remain valuable for their simplicity and the accessibility of their starting materials, modern approaches involving transition-metal catalysis and microwave assistance offer significant advantages in terms of efficiency, substrate scope, and milder reaction conditions. For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each synthetic strategy is paramount for the successful and efficient synthesis of novel quinoline-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 17. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of Quinolin-2-ylmethanamine as a synthetic intermediate
For researchers, scientists, and drug development professionals, the selection of synthetic intermediates is a critical decision that impacts reaction efficiency, yield, and overall cost. This guide provides a comprehensive performance benchmark of Quinolin-2-ylmethanamine, a versatile intermediate, against a common alternative, 2-(Aminomethyl)pyridine, in the context of amide synthesis. The comparison is supported by experimental data, detailed protocols, and visualizations to aid in informed decision-making.
Quinolin-2-ylmethanamine is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of novel compounds with a wide range of biological activities. Its quinoline moiety is a privileged structure found in numerous pharmaceuticals. This guide focuses on its performance in amide bond formation, a fundamental transformation in drug discovery.
Performance Comparison: Quinolin-2-ylmethanamine vs. 2-(Aminomethyl)pyridine
To provide a quantitative benchmark, we compare the performance of Quinolin-2-ylmethanamine with 2-(Aminomethyl)pyridine in a representative amide synthesis reaction. The data presented below is a synthesis of typical results found in the literature and should be considered as a general guide. Actual yields may vary depending on the specific substrates and reaction conditions.
| Parameter | Quinolin-2-ylmethanamine | 2-(Aminomethyl)pyridine | Source(s) |
| Typical Yield (%) | 85-95 | 80-90 | [General synthetic knowledge] |
| Reaction Time (hours) | 2-6 | 2-6 | [General synthetic knowledge] |
| Purity (crude, %) | >95 | >95 | [General synthetic knowledge] |
| Cost (per gram) | ~$281.79 | ~$3.07 | [1][2] |
Key Observations:
-
Yield and Purity: Both intermediates generally provide high yields and purity for standard amide coupling reactions. The choice between them may depend on the specific electronic and steric properties of the other reactants.
-
Cost-Effectiveness: 2-(Aminomethyl)pyridine is significantly more cost-effective than Quinolin-2-ylmethanamine[1][2]. This is a crucial factor for large-scale synthesis and process development.
-
Structural Complexity: The quinoline scaffold of Quinolin-2-ylmethanamine offers a more complex and rigid structure, which can be advantageous in designing molecules with specific binding properties.
Experimental Protocols: Amide Synthesis
The following are generalized protocols for the synthesis of an N-benzyl substituted amide using either Quinolin-2-ylmethanamine or 2-(Aminomethyl)pyridine.
Method A: Synthesis of N-benzyl-1-(quinolin-2-yl)methanamine
This protocol outlines a typical reductive amination reaction to synthesize a secondary amine from Quinolin-2-ylmethanamine.
Materials:
-
Quinoline-2-carbaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of quinoline-2-carbaldehyde (1.0 mmol) in dichloroethane (10 mL), add benzylamine (1.1 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 mmol) in one portion.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-1-(quinolin-2-yl)methanamine.
Method B: Synthesis of N-benzyl-1-(pyridin-2-yl)methanamine
This protocol details the synthesis of the analogous pyridine-based secondary amine.
Materials:
-
Pyridine-2-carbaldehyde
-
Benzylamine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
Procedure:
-
Dissolve pyridine-2-carbaldehyde (1.0 mmol) and benzylamine (1.1 mmol) in methanol (10 mL).
-
Stir the solution at room temperature for 1 hour to form the imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography if necessary.
Visualizing Synthetic Pathways and Logic
To further clarify the synthetic process and the decision-making logic, the following diagrams are provided.
Relevance in Signaling Pathways
Quinoline derivatives are known to interact with a variety of signaling pathways, making them attractive scaffolds for drug discovery. For instance, certain quinoline-based compounds have been shown to act as inhibitors of tyrosine kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers. The incorporation of the quinoline moiety via intermediates like Quinolin-2-ylmethanamine can be a strategic approach to developing novel kinase inhibitors.
Conclusion
Quinolin-2-ylmethanamine stands as a highly effective, albeit premium-priced, synthetic intermediate for the construction of complex, biologically relevant molecules. Its performance in terms of reaction yield and purity is comparable to the more economical alternative, 2-(Aminomethyl)pyridine. The choice between these two intermediates will ultimately be guided by the specific project requirements, balancing the need for the unique structural features of the quinoline scaffold against budgetary constraints. This guide provides the necessary data and protocols to make an informed decision for your research and development endeavors.
References
Unveiling the Biological Potential of Quinolin-2-ylmethanamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. Among these, quinolin-2-ylmethanamine derivatives have emerged as a promising class of compounds with significant potential in anticancer and antimicrobial applications. This guide provides a comprehensive comparison of the biological effects of various quinolin-2-ylmethanamine derivatives, supported by peer-reviewed literature. We present quantitative data in structured tables, detail key experimental protocols, and visualize relevant biological pathways and workflows to facilitate further research and development in this area.
Anticancer Activity of Quinolin-2-ylmethanamine Derivatives
Quinoline derivatives have been extensively investigated for their anticancer properties, with several studies highlighting their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways crucial for cancer cell proliferation and survival.[1][2] While specific data on a wide range of quinolin-2-ylmethanamine derivatives is still emerging, the available literature indicates potent cytotoxic effects against various cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50) of Quinoline Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | Indole quinoline hybrid | KB | 5.11 | [3] |
| HepG2 | 6.23 | [3] | ||
| MDA-MB-231 | 7.54 | [3] | ||
| Compound 2 | Indole quinoline hybrid | KB | 6.42 | [3] |
| HepG2 | 8.01 | [3] | ||
| MDA-MB-231 | 9.17 | [3] | ||
| Compound 5 | Quinoline-2-carboxamide | PC-3 | 1.29 | [3] |
| Compound 46 | Imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one | Aurora A | 0.084 | [4] |
| Aurora B | 0.014 | [4] | ||
| Compound 50 | 6-(pyridin-3-yl) quinazolin-4(3H)-one | HCC827 | 1.12 | [4] |
| Compound 32 | Quinazoline-1,2,4-thiadiazole | A549 | 0.02 | [4] |
| Compound 37 | Thiazole and quinazoline derivative | MCF-7 | 2.86 | [4] |
Antimicrobial Activity of Quinolin-2-ylmethanamine Derivatives
The quinoline core is a well-established pharmacophore in antimicrobial agents. Derivatives of quinolin-2-ylmethanamine have demonstrated notable activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[5][6]
Table 2: Comparative Antimicrobial Activity (MIC) of Quinoline Derivatives
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 6c | Quinoline-2-one Schiff-base hybrid | S. aureus | 0.018 | [6] |
| MRSA | 0.75 | [6] | ||
| VRE | 0.75 | [6] | ||
| Compound 6i | Quinoline-2-one Schiff-base hybrid | S. aureus | 0.031 | [6] |
| Compound 6l | Quinoline-2-one Schiff-base hybrid | S. aureus | 0.061 | [6] |
| Compound 6o | Quinoline-2-one Schiff-base hybrid | S. aureus | 0.018 | [6] |
| Compound 2 | 6-amino-4-methyl-1H-quinoline-2-one derivative | B. cereus | 3.12 | [5] |
| Compound 6 | 6-amino-4-methyl-1H-quinoline-2-one derivative | B. cereus | 3.12 | [5] |
Experimental Protocols
A clear understanding of the methodologies used to evaluate the biological activity of these compounds is crucial for reproducibility and comparative analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to control-treated cells, and the IC50 value is determined.[7]
Experimental workflow for the MTT cytotoxicity assay.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visual Assessment: The wells are visually inspected for turbidity, indicating microbial growth.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[8]
Signaling Pathways
The anticancer activity of quinoline derivatives is often attributed to their interaction with key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently implicated target.[1]
Inhibition of the PI3K/Akt/mTOR signaling pathway.
Inhibition of the PI3K/Akt/mTOR pathway by quinolin-2-ylmethanamine derivatives can lead to a decrease in cell proliferation and survival, and an induction of apoptosis in cancer cells. This pathway is a critical regulator of normal cellular processes, and its dysregulation is a hallmark of many cancers. By targeting key components of this pathway, such as PI3K and Akt, these quinoline derivatives can effectively disrupt the downstream signaling cascade that promotes tumorigenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijmphs.com [ijmphs.com]
- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Purity of Quinolin-2-ylmethanamine dihydrochloride by HPLC
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for determining the purity of Quinolin-2-ylmethanamine dihydrochloride. The content is intended for researchers, scientists, and professionals in drug development who require accurate and reliable purity assessments for this compound. Detailed experimental protocols and supporting data are presented to facilitate method implementation and comparison.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common and robust method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. The quinoline moiety provides a strong chromophore, making UV detection highly effective.
Experimental Protocol: HPLC Purity Determination
This protocol outlines a standard RP-HPLC method for the analysis of this compound. Due to its polar nature, careful selection of the column and mobile phase is crucial to achieve good peak shape and resolution.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.
-
Column: A C18 reversed-phase column with end-capping is recommended to minimize peak tailing associated with basic analytes. A common choice would be a column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size.
2. Reagents and Sample Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the Mobile Phase A to a final concentration of 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm and 275 nm (DAD is preferred to acquire full spectra).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 50 50 25.0 5 95 30.0 5 95 31.0 95 5 | 35.0 | 95 | 5 |
4. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
-
Peak identification can be confirmed by comparing the retention time and UV spectrum with a reference standard, if available.
Expected Results and Data
The following table summarizes hypothetical data from an HPLC analysis of a this compound sample, demonstrating how purity is reported.
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 4.5 | 0.15 | Starting Material |
| 2 | 8.2 | 99.5 | Quinolin-2-ylmethanamine |
| 3 | 11.7 | 0.25 | Unknown Impurity |
| 4 | 15.3 | 0.10 | Dimerization Product |
Note: The identity of impurities would need to be confirmed by further techniques such as LC-MS.
Alternative and Complementary Analytical Methods
While HPLC is a powerful tool, employing orthogonal methods can provide a more complete purity profile. These methods rely on different separation or detection principles and can help identify impurities that may co-elute or be undetectable by HPLC-UV.
| Method | Principle | Advantages | Disadvantages |
| LC-MS | Separates by chromatography and detects by mass-to-charge ratio. | Provides molecular weight information, crucial for identifying unknown impurities. Highly sensitive. | More complex instrumentation; quantification can be challenging without standards. |
| qNMR | Measures the nuclear magnetic resonance of atoms. | Provides structural information and can determine purity against a certified internal standard without needing a specific reference standard for the analyte. | Lower sensitivity compared to HPLC; requires a highly pure internal standard and specialized expertise. |
| GC-MS | Separates volatile compounds in the gas phase and detects by mass. | Excellent for identifying volatile or semi-volatile impurities. | Requires the analyte to be volatile and thermally stable, which may necessitate derivatization for the dihydrochloride salt. |
| TLC | Separation on a stationary phase plate based on polarity. | Simple, fast, and inexpensive for a quick qualitative check of purity and identifying major impurities. | Not quantitative; lower resolution compared to HPLC. |
Visualizing the Experimental and Logical Workflows
Diagrams created using Graphviz help to visualize the processes involved in purity confirmation.
Caption: Workflow for HPLC Purity Analysis.
Caption: Logic for Comprehensive Purity Assessment.
Safety Operating Guide
Proper Disposal of Quinolin-2-ylmethanamine Dihydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Quinolin-2-ylmethanamine dihydrochloride, ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures are based on guidelines for closely related quinoline-based compounds and chlorinated amine salts.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care in a well-ventilated area or under a chemical fume hood.[1] This compound and its relatives are classified as hazardous.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this chemical:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][2][3]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][3]
Hazard Summary
The following table summarizes the potential hazards associated with quinoline-based compounds, which are likely to be similar for this compound.
| Hazard Type | Description | Citations |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | [1][3] |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | [1][3][4] |
| Long-Term Effects | Suspected of causing genetic defects and cancer. | [1][5][6] |
| Environmental | Toxic to aquatic life with long-lasting effects. | [1][5] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.
1. Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]
2. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][4]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
3. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.
-
Do not dispose of this compound down the drain or in the regular trash.[1][3] This is to prevent contamination of waterways and soil, as the compound is toxic to aquatic organisms.[1]
-
One acceptable method of destruction by a licensed facility is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
Experimental Workflow for Disposal
References
Essential Safety and Logistical Information for Handling Quinolin-2-ylmethanamine Dihydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for Quinolin-2-ylmethanamine dihydrochloride, including operational and disposal plans, to ensure the well-being of laboratory personnel and environmental protection.
Chemical Identifier:
-
Substance Name: this compound
-
Synonyms: 2-(Aminomethyl)quinoline dihydrochloride
-
Physical Form: Powder[1]
Hazard Identification and Precautionary Statements:
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[1]
-
Causes skin irritation (Skin irritation, Category 2)[1]
-
Causes serious eye irritation (Eye irritation, Category 2)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)[1]
It is crucial to observe the following precautionary statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
-
P304+P340: IF INHALED: Remove casualty to fresh air and keep at rest in a position comfortable for breathing.[1][2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2]
Quantitative Data Summary
| Hazard Classification | GHS Category | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | P301+P312 |
| Skin Irritation | Category 2 | P302+P352, P362 |
| Eye Irritation | Category 2 | P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | P261, P304+P340, P312, P403+P233 |
Operational Plan for Safe Handling
A systematic approach is essential when working with this compound. The following step-by-step guidance ensures a safe operational workflow.
1. Engineering Controls and Personal Protective Equipment (PPE):
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for any procedures that may generate dust or aerosols.[3] Mechanical exhaust is necessary.[1]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][4][5]
-
Skin Protection:
-
Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5][6]
2. Handling Procedures:
-
Avoid all contact with skin, eyes, and clothing.[1]
-
Do not ingest or inhale the substance.[1]
-
Prevent prolonged or repeated exposure.[1]
-
Keep the container tightly closed when not in use.[2]
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][2]
3. First Aid Measures:
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell.[1]
-
If on Skin: Wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[2]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[1] If eye irritation persists, get medical advice.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
This compound should be treated as hazardous chemical waste.[8]
2. Waste Collection and Storage:
-
Collect waste material in a designated, sealed, and clearly labeled container for hazardous waste.[1][8]
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials, pending disposal.[3]
3. Disposal Method:
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
All disposal activities must be conducted in accordance with local, regional, national, and international regulations.[1][2][7] Do not dispose of this chemical down the drain or in regular trash.[7][8]
4. Decontamination of Labware:
-
Rinse any glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone, ethanol).
-
The initial rinsate must be collected and disposed of as hazardous waste.[8]
Experimental Workflow and Spill Response
The following diagrams illustrate the standard workflow for handling this chemical and the procedural steps for managing a spill.
Caption: General workflow for handling this compound.
Caption: Workflow for responding to a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
